PIN1 ligand-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H24N6O3 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
3-[1-[4-(4-cyanophenyl)phenyl]triazol-4-yl]-2-[[1-(3-methyl-2-pyridinyl)cyclopropanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H24N6O3/c1-18-3-2-14-30-25(18)28(12-13-28)27(37)31-24(26(35)36)15-22-17-34(33-32-22)23-10-8-21(9-11-23)20-6-4-19(16-29)5-7-20/h2-11,14,17,24H,12-13,15H2,1H3,(H,31,37)(H,35,36) |
InChI 键 |
PEFDUWDPJFHYGG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Discovery of Novel PIN1 Ligands: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1] This conformational change is a critical regulatory mechanism in numerous cellular signaling pathways. Overexpression of PIN1 is strongly correlated with the development and progression of various human cancers, where it activates oncogenes and inactivates tumor suppressors.[2][3] Conversely, its dysregulation is implicated in neurodegenerative disorders like Alzheimer's disease.[4][5] Consequently, PIN1 has emerged as a high-value therapeutic target. This guide provides an in-depth overview of the strategies for discovering novel PIN1 ligands, detailed experimental protocols for their validation, and a summary of known inhibitors.
The Role of PIN1 in Cellular Signaling
PIN1 acts as a molecular switch, fine-tuning the function of its substrate proteins post-phosphorylation. It contains an N-terminal WW domain for binding to pSer/Thr-Pro motifs and a C-terminal PPIase domain that catalyzes the isomerization.[1] This action can alter protein stability, localization, and activity, thereby impacting major signaling networks.
PIN1 in Cancer
PIN1 is overexpressed in many cancers, including breast, prostate, and lung cancer.[1][6] It is known to regulate over 50 oncogenes and 20 tumor suppressors.[3] Key pathways affected include:
-
Cell Cycle Progression: PIN1 enhances the stability and activity of Cyclin D1, a crucial regulator of the G1/S phase transition.[1]
-
Oncogenic Signaling: It promotes the activity of transcription factors like c-Myc, NF-κB, and β-catenin, driving proliferation and survival.[3][7]
-
Stem Cell Renewal: PIN1 can enhance NOTCH1 signaling, which is critical for the self-renewal of cancer stem cells.[1][8]
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
The PIN1 Interactome: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of PIN1 Protein Interactions, Experimental Methodologies, and Signaling Pathways
The human peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of a multitude of proteins by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs. This conformational change can have profound effects on protein stability, localization, and activity, placing PIN1 at the nexus of numerous cellular processes.[1] Deregulation of PIN1 has been implicated in a variety of human diseases, including cancer, Alzheimer's disease, and autoimmune disorders, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of known PIN1 interacting proteins, detailed experimental protocols for their identification and validation, and a visual representation of the key signaling pathways in which PIN1 participates.
Identifying the PIN1 Interactome
The collection of proteins that interact with PIN1, collectively known as the PIN1 interactome, is vast and continues to expand. These interactions are fundamental to understanding the diverse biological roles of PIN1. The following table summarizes a selection of key PIN1 interacting proteins, categorized by their primary cellular function.
| Functional Category | Interacting Protein | Significance of Interaction | Supporting Evidence |
| Cell Cycle Regulation | Cyclin D1 | PIN1-mediated isomerization protects Cyclin D1 from degradation, promoting cell cycle progression.[2] | Co-immunoprecipitation, Western Blot |
| Cdc25C | PIN1 accelerates the dephosphorylation of Cdc25C, a key mitotic phosphatase.[2] | In vitro dephosphorylation assays | |
| p53 | PIN1 can either stabilize or promote the degradation of the tumor suppressor p53, depending on the cellular context.[3] | Co-immunoprecipitation, Ubiquitination assays | |
| PLK1 | PIN1 interacts with Polo-like kinase 1, a critical regulator of mitosis.[2] | Yeast two-hybrid, Co-immunoprecipitation | |
| Oncogenic Signaling | β-catenin | PIN1 enhances the stability and nuclear accumulation of β-catenin, activating the Wnt signaling pathway.[4] | Co-immunoprecipitation, Luciferase reporter assays |
| c-Jun | PIN1 enhances the transcriptional activity and stability of the AP-1 transcription factor component, c-Jun.[4] | GST pull-down, EMSA | |
| YAP/TAZ | PIN1 positively regulates the core components of the Hippo signaling pathway, YAP and TAZ, promoting their nuclear localization and activity.[4][5] | Co-immunoprecipitation, GST pull-down | |
| NRF2 | PIN1 is required for the stability and activation of the transcription factor NRF2, which is involved in cytoprotection and cancer. | Co-immunoprecipitation | |
| Neurodegenerative Disease | Tau | PIN1-mediated isomerization of phosphorylated Tau can restore its ability to bind to microtubules and can promote its dephosphorylation. | In vitro isomerization assays, Microtubule binding assays |
| Amyloid Precursor Protein (APP) | PIN1 interacts with the phosphorylated Thr668-Pro motif in the intracellular domain of APP, influencing its processing. | Co-immunoprecipitation, Mass Spectrometry | |
| Metabolic Regulation | IRS-1 | PIN1 promotes insulin (B600854) signaling through the phosphorylation of Insulin Receptor Substrate 1.[6] | Co-immunoprecipitation, Western Blot |
| AMPK | PIN1 can suppress myogenesis and decrease fatty acid synthesis by inhibiting AMPK phosphorylation.[6] | Western Blot, Kinase assays | |
| Immune Response | p65 (NF-κB) | PIN1 binds to the p65 subunit of NF-κB, increasing its stability and enhancing inflammatory responses.[6] | Co-immunoprecipitation, Luciferase reporter assays |
Quantitative Analysis of PIN1 Interactions
Quantifying the binding affinity between PIN1 and its interacting partners is crucial for understanding the strength and specificity of these interactions. The dissociation constant (Kd) is a common metric used to express binding affinity, with lower Kd values indicating a stronger interaction. The following table presents available quantitative data for PIN1 interactions with various phosphopeptides and proteins.
| Interacting Partner (Peptide/Protein) | Method | Dissociation Constant (Kd) | Reference |
| pCDC25c peptide | Fluorescence Anisotropy | ~ 6-10 µM | [4] |
| FFpSPR peptide | Fluorescence Anisotropy | ~ 43 µM | [4] |
| Pintide (WFYpSPFLE) | Not Specified | WW domain: ~44 µM; PPIase domain: ~86 µM | [1] |
| IRAK1 (pSer131/pSer144 dually phosphorylated peptide) | NMR Titration | ~ 3.5 µM | [1] |
| IRAK1 (pSer163/pSer173 dually phosphorylated peptide) | NMR Titration | ~ 24 µM | [1] |
| Estrogen Receptor α (ERα) | Fluorescence Polarization | Kd values are presented in the referenced paper, showing enhancement of DNA binding upon PIN1 interaction. | [5] |
Experimental Protocols for Identifying PIN1 Interacting Proteins
A variety of powerful techniques can be employed to identify and validate novel PIN1 interacting proteins. This section provides detailed methodologies for several key experimental approaches.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vivo. The principle is to use an antibody to specifically precipitate a protein of interest (the "bait") from a cell lysate, and then to detect any associated proteins (the "prey") that are pulled down along with it.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation and discard them, retaining the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for PIN1 to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a separate tube.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to PIN1.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-PIN1 complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the suspected interacting protein. Alternatively, the entire eluate can be subjected to mass spectrometry for unbiased identification of interacting partners.
-
Glutathione S-Transferase (GST) Pull-Down Assay
The GST pull-down assay is an in vitro method used to confirm direct protein-protein interactions. A "bait" protein is expressed as a fusion with GST, which can be immobilized on glutathione-conjugated beads. A "prey" protein is then tested for its ability to bind to the immobilized bait.
Protocol:
-
Expression and Purification of GST-PIN1:
-
Clone the coding sequence of human PIN1 into a GST-fusion expression vector (e.g., pGEX).
-
Transform the construct into an appropriate E. coli expression strain.
-
Induce protein expression with IPTG and purify the GST-PIN1 fusion protein from the bacterial lysate using glutathione-agarose beads according to the manufacturer's protocol.
-
-
Preparation of Prey Protein Lysate:
-
Express the potential interacting protein (prey) in a suitable system (e.g., in vitro transcription/translation, or from a cell lysate).
-
-
Binding Reaction:
-
Incubate the purified GST-PIN1 immobilized on glutathione-agarose beads with the lysate containing the prey protein.
-
As a negative control, incubate the prey protein lysate with beads bound only to GST.
-
Allow the binding to occur for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
-
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when a "bait" protein fused to a DNA-binding domain (DBD) interacts with a "prey" protein fused to an activation domain (AD).
Protocol:
-
Bait and Prey Plasmid Construction:
-
Clone the cDNA of PIN1 into a "bait" vector, which will express PIN1 as a fusion protein with a DBD (e.g., GAL4-DBD).
-
Construct a "prey" library by cloning a cDNA library from a desired cell type or tissue into a "prey" vector, which will express the library proteins as fusions with an AD (e.g., GAL4-AD).
-
-
Yeast Transformation and Mating:
-
Transform a yeast reporter strain with the bait plasmid.
-
Transform a second yeast strain of the opposite mating type with the prey library.
-
Mate the bait- and prey-containing yeast strains to allow for the co-expression of both fusion proteins in diploid yeast.
-
-
Selection and Screening:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal).
-
Only yeast cells in which the bait and prey proteins interact will be able to grow on the selective media and/or turn blue, as the reconstituted transcription factor will activate the expression of reporter genes.
-
-
Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with PIN1.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a high-throughput and unbiased approach to identify the components of protein complexes. When coupled with affinity purification techniques like Co-IP or pull-down assays, it can provide a comprehensive list of PIN1 interacting proteins.
Protocol:
-
Affinity Purification of PIN1 Complexes:
-
Perform a Co-IP or GST pull-down assay as described above to isolate PIN1 and its associated proteins.
-
Elute the protein complexes from the beads under conditions compatible with MS analysis (e.g., using a competitive eluting agent or on-bead digestion).
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the eluate.
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the separated peptides using a tandem mass spectrometer. The instrument will measure the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the mass-to-charge ratio of the fragments (MS2 scan).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database.
-
The algorithm will identify the proteins present in the original sample based on the peptide sequences.
-
Bioinformatic analysis is then performed to distinguish true interacting proteins from non-specific binders and contaminants.
-
Visualizing PIN1's Role in Cellular Signaling
To illustrate the central role of PIN1 in cellular regulation, the following diagrams, generated using the Graphviz DOT language, depict key signaling pathways and a general experimental workflow for identifying PIN1 interactors.
Caption: Key signaling pathways regulated by PIN1.
Caption: Experimental workflow for identifying PIN1 interactors.
References
- 1. Neighboring phospho-Ser-Pro motifs in the undefined domain of IRAK1 impart bivalent advantage for Pin1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylprolyl Isomerase Pin1 Directly Enhances the DNA Binding Functions of Estrogen Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
The Core Mechanism of PIN1 Ligand-1: An In-depth Technical Guide
An Explanatory Note on "PIN1 Ligand-1" : The term "this compound" does not refer to a universally recognized, specific molecule in scientific literature. It is likely a placeholder or generic term. This guide will therefore focus on the well-characterized, potent, and selective covalent inhibitor, BJP-06-005-3 , as a representative PIN1 ligand to explore the core mechanisms of action relevant to researchers, scientists, and drug development professionals. The principles, pathways, and experimental methodologies discussed are broadly applicable to the study of other PIN1 inhibitors.
Introduction to PIN1: A Key Regulator in Cellular Signaling
The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in a wide array of cellular processes. PIN1 is unique in its ability to specifically recognize and catalyze the isomerization of pSer/Thr-Pro (phosphorylated serine/threonine-proline) motifs within its substrate proteins. This conformational change, from cis to trans or vice versa, acts as a molecular switch, profoundly altering the substrate's stability, localization, and activity.[1][2]
PIN1 consists of two primary domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs, and a C-terminal Peptidyl-Prolyl Isomerase (PPIase) domain that carries out the catalytic isomerization.[1] Given its role in controlling the function of many proteins involved in cell growth, proliferation, and survival, PIN1 is a significant target in various diseases, particularly cancer, where it is often overexpressed.[3][4] The inhibition of PIN1, therefore, presents a compelling therapeutic strategy to disrupt oncogenic signaling pathways.[4]
Mechanism of Action: The Covalent Inhibition of PIN1 by BJP-06-005-3
BJP-06-005-3 is a rationally designed, peptide-based inhibitor that demonstrates high potency and selectivity for PIN1.[3][4] Its mechanism of action is centered on the irreversible covalent modification of a key cysteine residue within the catalytic site of the PPIase domain.
Core Mechanism : BJP-06-005-3 is designed to covalently target Cysteine-113 (Cys113) , a highly conserved and critical residue located in the active site of the PIN1 PPIase domain.[3][4] By forming a permanent covalent bond with Cys113, the inhibitor effectively and irreversibly inactivates the enzyme. This prevents PIN1 from binding to and isomerizing its natural substrates, thereby halting the downstream signaling events that depend on PIN1 activity. This covalent mechanism provides durable and potent inhibition.[3]
The diagram below illustrates the general signaling cascade affected by PIN1 and the intervention point of an inhibitor like BJP-06-005-3.
Quantitative Data for Representative PIN1 Ligands
The potency and binding affinity of PIN1 inhibitors are determined through various biochemical and cellular assays. The data for the covalent inhibitor BJP-06-005-3 and the non-covalent inhibitors HWH8-33 and HWH8-36 are summarized below.
| Ligand | Assay Type | Parameter | Value | Reference |
| BJP-06-005-3 | PPIase Isomerase Assay | Ki (app) | 48 nM | [3] |
| BJP-06-005-3 | PPIase Isomerase Assay | IC50 | 48 nM (12h incub.) | [3][5] |
| HWH8-33 | PPIase Isomerase Assay | IC50 | 11.23 µg/mL | [6] |
| HWH8-33 | Surface Plasmon Resonance (SPR) | KD | 1.83E-05 M | [6] |
| HWH8-36 | PPIase Isomerase Assay | IC50 | 12.31 µg/mL | [6] |
| HWH8-36 | Surface Plasmon Resonance (SPR) | KD | 2.11E-05 M | [6] |
Table 1: Quantitative inhibitory and binding data for selected PIN1 ligands.
| Ligand | Cell Line | Assay Type | Parameter | Value (µg/mL) | Reference |
| HWH8-33 | CHO | MTT Assay | IC50 | 0.15 ± 0.02 | [7] |
| HeLa | MTT Assay | IC50 | 0.23 ± 0.03 | [7] | |
| HT-29 | MTT Assay | IC50 | 0.42 ± 0.11 | [7] | |
| HWH8-36 | CHO | MTT Assay | IC50 | 0.22 ± 0.03 | [7] |
| HeLa | MTT Assay | IC50 | 0.24 ± 0.01 | [7] | |
| HT-29 | MTT Assay | IC50 | 0.49 ± 0.11 | [7] |
Table 2: Cellular cytotoxicity data (IC50) for HWH8-33 and HWH8-36.
Detailed Experimental Protocols
Accurate characterization of PIN1 inhibitors requires robust and well-defined experimental protocols. Methodologies for key assays are detailed below.
PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the catalytic activity of PIN1 by monitoring the cis-trans isomerization of a synthetic peptide substrate. The trans-isomer of the substrate is cleaved by chymotrypsin (B1334515), releasing a chromophore that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 35 mM HEPES, pH 7.8, 1 mM DTT.
-
Enzyme: Recombinant human PIN1 diluted in assay buffer to the final desired concentration (e.g., 5-200 nM).
-
Substrate: Succ-Ala-Glu-Pro-Phe-p-nitroanilide (or similar) dissolved in 0.5 M LiCl/trifluoroethanol.
-
Coupling Enzyme: α-chymotrypsin prepared in 1 mM HCl.
-
-
Reaction Execution :
-
In a 96-well plate, add PIN1 enzyme and varying concentrations of the inhibitor (e.g., BJP-06-005-3). Include a DMSO vehicle control.
-
For covalent inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes to 12 hours) at room temperature to allow for covalent bond formation.[3]
-
Add the chymotrypsin solution to the wells.
-
Initiate the reaction by adding the peptide substrate.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 390 nm or 410 nm at a controlled temperature (e.g., 10°C) using a spectrophotometer.[2]
-
Collect kinetic readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis :
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
-
Normalize the rates of inhibitor-treated wells to the DMSO control to determine the percent inhibition.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 or Ki value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time. In this context, PIN1 protein is typically immobilized on a sensor chip, and the inhibitor is flowed over the surface.
Methodology:
-
Chip Preparation and Immobilization :
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize recombinant PIN1 onto the activated surface via amine coupling to a target response level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis :
-
Prepare a series of dilutions of the inhibitor (e.g., HWH8-33) in a running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized PIN1 surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to observe the association phase.
-
Following the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis :
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment :
-
Culture cells (e.g., SK-Hep-1) to ~80% confluency.
-
Treat the cells with the inhibitor at the desired concentration or with a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).
-
-
Heat Challenge :
-
Lysis and Fractionation :
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at 25°C).[9]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Analysis :
-
Collect the supernatant and quantify the protein concentration.
-
Analyze the amount of soluble PIN1 remaining at each temperature point using Western Blotting with a specific anti-PIN1 antibody.
-
-
Data Analysis :
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized intensity of soluble PIN1 against the temperature for both inhibitor-treated and control samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement within the cell.[10]
-
References
- 1. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Role of Pin1 in Cancer Signaling Pathways: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Peptidyl-Prolyl Isomerase Pin1 as a Central Node in Oncogenesis and a Target for Novel Cancer Therapeutics.
Executive Summary
The peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator in a multitude of cancer signaling pathways.[1][2] Unlike other isomerases, Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[3][4] This unique enzymatic activity allows Pin1 to function as a molecular switch, altering the conformation, stability, and function of a vast array of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5][6] Overexpressed in a wide range of human cancers, Pin1 acts as a pivotal amplifier of oncogenic signals, often correlating with poor prognosis and therapeutic resistance.[3][7] This technical guide provides a comprehensive overview of the role of Pin1 in key cancer signaling pathways, detailed experimental protocols for its study, and quantitative data to support its significance as a therapeutic target.
The Molecular Mechanism of Pin1 Action
Pin1 is a unique enzyme consisting of two main domains: an N-terminal WW domain that specifically binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization of the peptide bond.[8] This isomerization can have profound effects on the substrate protein, including:
-
Altering Protein Stability: Pin1 can either promote the degradation of tumor suppressors or enhance the stability of oncoproteins by modulating their susceptibility to ubiquitination and proteasomal degradation.[2]
-
Modulating Protein Activity: By changing the protein's three-dimensional structure, Pin1 can directly impact its catalytic activity or its ability to interact with other proteins.[9]
-
Controlling Subcellular Localization: Pin1 can influence the nuclear or cytoplasmic localization of key signaling molecules, thereby affecting their functional output.[1]
Quantitative Analysis of Pin1 in Cancer
The overexpression of Pin1 is a common feature across numerous human malignancies. While expression levels can vary, a significant upregulation is consistently observed in cancerous tissues compared to their normal counterparts.
Table 1: Pin1 Expression in Human Cancers
| Cancer Type | Method of Detection | Level of Overexpression | Reference |
| Breast Cancer | Immunohistochemistry (IHC), Western Blot | Strikingly overexpressed in tumor tissues.[3] | [3] |
| Prostate Cancer | IHC, Western Blot | Significantly higher in tumor tissues; correlates with Gleason score.[3][10] | [3][10] |
| Gastric Cancer | IHC, Western Blot | Significantly overexpressed in primary and metastasized tumors.[11] | [11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | IHC, TCGA data analysis | Significantly stronger expression in cancer tissues compared to paracarcinoma tissues.[10] | [10] |
| Colorectal Cancer (CRC) | IHC, Western Blot | Higher protein levels in MSS CRC tissues.[12] | [12] |
| Liver Cancer | Immunofluorescence, Western Blot | Correlates with EMT-related protein expression.[13] | [13] |
Table 2: IC50 Values of Selected Pin1 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| KPT-6566 | - | 640 nM (for PIN1 PPIase domain) | [14] |
| Sulfopin | - | Apparent Ki of 17 nM | [14] |
| ATRA | Acute Promyelocytic Leukemia (APL) cells | Potent inhibitor | [15] |
| HWH8-33 | Various cancer cell lines | 0.15 ± 0.02 to 32.32 ± 27.82 μg/mL | [16] |
| HWH8-36 | Various cancer cell lines | 0.15 ± 0.02 to 32.32 ± 27.82 μg/mL | [16] |
| API-1 | - | 72 nM | [15] |
| TAB29 | - | 874 nM | [15] |
| AKBA derivative | PC-3 (prostate cancer) | 40 nM | [15] |
| AKBA derivative | LNCaP (prostate cancer) | 270 nM | [15] |
Pin1 in Core Cancer Signaling Pathways
Pin1 is a central node in several signaling pathways that are frequently dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
Pin1 plays a crucial role in the activation of the Wnt/β-catenin pathway by directly interacting with and stabilizing β-catenin.[1][17] Pin1 binds to a phosphorylated Ser-Pro motif in β-catenin, which inhibits its interaction with the adenomatous polyposis coli (APC) protein, a key component of the β-catenin destruction complex.[1] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[1][18]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[19][20] Pin1 has been shown to be involved in the activation of this pathway, contributing to tumorigenesis.[6][7] While the direct interactions are still being fully elucidated, Pin1 can influence this pathway by regulating the stability and activity of key components. For instance, Pin1 can modulate the function of PTEN, a negative regulator of the PI3K/Akt pathway.[21]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Pin1 can amplify the signals transmitted through this pathway. For example, Pin1 can bind to and enhance the activity of key kinases in the MAPK cascade, such as MEK and ERK, by promoting their phosphorylation and activation.[22] This leads to the activation of downstream transcription factors like c-Jun, ultimately promoting cell cycle progression.
Detailed Experimental Protocols
Studying the function of Pin1 requires a combination of in vitro biochemical assays and cell-based experiments.
Pin1 Prolyl-Isomerase Activity Assay
This assay measures the enzymatic activity of Pin1 by monitoring the isomerization of a synthetic peptide substrate.
Materials:
-
Recombinant human Pin1 protein
-
Assay buffer: 35 mM HEPES (pH 7.8), 0.05% Triton X-100, 50 µg/ml BSA
-
Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer and the peptide substrate.
-
Add recombinant Pin1 to the reaction mixture to initiate the isomerization reaction.
-
Incubate at 4°C for a defined period (e.g., 1 hour).
-
Add chymotrypsin to the reaction. Chymotrypsin specifically cleaves the trans-isomer of the peptide, releasing p-nitroaniline.
-
Measure the absorbance at 405 nm using a microplate reader. The rate of p-nitroaniline release is proportional to the isomerase activity of Pin1.
Co-Immunoprecipitation (Co-IP) to Detect Pin1-Substrate Interaction
This technique is used to demonstrate the physical interaction between Pin1 and its phosphorylated substrates in a cellular context.[23][24][25]
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Co-IP buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease and phosphatase inhibitors
-
Antibody against Pin1 or the substrate protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer: Co-IP buffer with lower detergent concentration
-
Elution buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer
-
Western blotting reagents
Protocol:
-
Lyse cells in Co-IP buffer and pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.[25]
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Pin1) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Pin1 and the putative substrate to confirm their interaction.
References
- 1. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 16. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 17. Prolyl Isomerase Pin1 Regulates Neuronal Differentiation via β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. assaygenie.com [assaygenie.com]
PIN1 as a Therapeutic Target in Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth examination of the peptidyl-prolyl isomerase PIN1, its role in the pathophysiology of neurodegenerative diseases, and its potential as a therapeutic target. It covers the molecular mechanisms of PIN1 action, summarizes quantitative data on its inhibitors, details key experimental protocols, and visualizes critical pathways and workflows.
Introduction to PIN1
The Protein Interacting with NIMA-1 (PIN1) is a unique peptidyl-prolyl cis-trans isomerase (PPIase).[1] Unlike other PPIases, PIN1 specifically recognizes and catalyzes the isomerization of peptide bonds involving a phosphorylated serine or threonine residue followed by a proline (pSer/Thr-Pro motifs).[2][3] This isomerization acts as a molecular switch, converting the target protein between cis and trans conformations. This conformational change is a critical post-phosphorylation regulatory mechanism that can profoundly affect a protein's activity, stability, subcellular localization, and interaction with other proteins.[4][5] PIN1 is highly expressed in various cells, including post-mitotic neurons, where it regulates diverse cellular processes from cell cycle control to apoptosis.[1][4] Dysregulation of PIN1 activity has been implicated in numerous diseases, including cancer and a range of neurodegenerative disorders.[6][7]
The Dichotomous Role of PIN1 in Neurodegenerative Pathophysiology
PIN1's involvement in neurodegeneration is complex, primarily centering on its interaction with key proteins that form pathological aggregates. Its role appears to be context-dependent, offering neuroprotection in tauopathies like Alzheimer's disease while potentially contributing to pathology in synucleinopathies like Parkinson's disease.
Alzheimer's Disease (AD): A Neuroprotective Function
In the context of AD, PIN1 dysfunction is considered a key factor that links the two primary pathological hallmarks: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) made of hyperphosphorylated Tau protein.[2][5] In healthy neurons, PIN1 levels are sufficient to exert a protective effect, but its activity is found to be reduced or inhibited by oxidation in the brains of patients with Mild Cognitive Impairment (MCI) and AD.[2][5][8]
-
Regulation of Tau Pathology: The phosphorylation of Tau at the Thr231-Pro motif is an early event in the formation of NFTs.[2] This phosphorylation event favors a cis conformation of Tau, which is prone to aggregation and disrupts its function in stabilizing microtubules.[9] PIN1 directly binds to the pThr231-Pro motif and catalyzes its isomerization to the trans conformation.[9][10] This trans form is recognized by the phosphatase PP2A, which dephosphorylates Tau, restoring its biological activity and preventing its aggregation.[1][9] Consequently, the loss of PIN1 activity leads to the accumulation of pathogenic cis-pTau, promoting NFT formation and neuronal degeneration.[9][10] Pin1 knockout mice exhibit age-dependent neurodegeneration characterized by Tau hyperphosphorylation and filament formation.[10][11]
-
Regulation of Amyloid Precursor Protein (APP) Processing: PIN1 also regulates the processing of APP. It binds to the phosphorylated Thr668-Pro motif within the APP intracellular domain.[2][12] This interaction promotes the non-amyloidogenic processing pathway by stabilizing APP at the cell surface and inhibiting its internalization.[2][13] When PIN1 function is compromised, APP processing is shifted towards the amyloidogenic pathway, leading to increased production and deposition of Aβ peptides.[2][12]
Parkinson's Disease (PD): A Potential Pathogenic Contributor
In contrast to its role in AD, some evidence suggests PIN1 may facilitate the pathology of Parkinson's Disease, which is characterized by the aggregation of α-synuclein into Lewy bodies (LBs).[14]
-
Interaction with α-Synuclein: Immunohistochemical studies have shown that PIN1 co-localizes with α-synuclein in 50-60% of LBs in the brains of PD patients.[14] In cellular models, PIN1 overexpression has been shown to increase the protein half-life and insolubility of α-synuclein, thereby facilitating the formation of α-synuclein inclusions.[14][15] This suggests that PIN1-mediated isomerization may play a role in a post-translational pathway that promotes α-synuclein aggregation.[14]
Other Neurodegenerative Diseases
PIN1 dysregulation has also been associated with other neurodegenerative conditions, including Huntington's disease, amyotrophic lateral sclerosis (ALS), and prion disorders, suggesting it may be a common factor in pathologies involving proline-directed phosphorylation.[6][16]
PIN1 as a Therapeutic Target: Strategies and Challenges
The opposing roles of PIN1 in different neurodegenerative diseases necessitate distinct therapeutic strategies.
-
For Alzheimer's Disease: The clear neuroprotective role of PIN1 makes it an attractive target for activation or restoration. A therapeutic agent that could enhance PIN1's catalytic activity or prevent its oxidative inactivation could theoretically slow the progression of both Tau and amyloid pathologies.[13]
-
For Parkinson's Disease: The evidence suggesting PIN1 promotes α-synuclein aggregation would imply that PIN1 inhibition could be beneficial.[14]
Challenges:
-
Activator Development: Developing small molecule activators for enzymes is notoriously difficult. The primary strategy may lie in preventing PIN1 inhibition (e.g., by oxidative stress) rather than direct activation.
-
Inhibitor Selectivity and Safety: PIN1 is a crucial regulator of the cell cycle, and its overexpression is linked to cancer.[7] Systemic inhibition of PIN1 could have significant on-target toxicity. Therefore, any inhibitor would need to be highly selective and potentially targeted specifically to the affected neuronal populations. The development of potent and selective PIN1 inhibitors is an active area of research, primarily for oncology.[17]
Quantitative Data on PIN1 Inhibitors
While PIN1 activation is the goal for AD, the majority of drug development efforts have focused on inhibitors for cancer therapy. This research provides a quantitative basis for understanding ligand interaction with PIN1's active site.
| Inhibitor Compound | Type | Potency (IC50 / Ki) | Notes |
| Juglone | Natural, Covalent | Ki > 10 µM[18] | A commonly used tool compound, but lacks specificity and is highly reactive.[17] |
| All-trans retinoic acid (ATRA) | Non-covalent | IC50 = 33.2 µM[19], Ki = 1.99 µM[18] | A repurposed drug identified as a PIN1 inhibitor.[17] |
| KPT-6566 | Covalent | ~230 nM (cellular) | Reported to have cellular activity but its direct engagement with PIN1 has been questioned.[17] |
| AG17724 | Non-covalent | Ki = 0.03 µM (30 nM)[18] | Shows potent inhibition in enzymatic assays.[18] |
| BJP-06-005-3 | Covalent | Apparent Ki = 48 nM[17] | A potent and selective covalent inhibitor developed for research purposes.[17] |
| VS2 | Non-covalent | IC50 = 29.3 µM[19] | Identified through virtual screening.[19] |
| DEL1067-56-469 (A0) | Non-covalent | IC50 = 420 nM, KD = 430 nM[20] | Identified from a DNA-encoded library screen.[20] |
| Compound C10 | Non-covalent | IC50 = 150 nM, KD = 25 nM[20] | An optimized derivative of compound A0.[20] |
Key Experimental Protocols
Assessing PIN1 activity and the efficacy of its modulators requires specific biochemical and cellular assays.
Protocol: PIN1 PPIase Enzymatic Activity Assay (Protease-Coupled)
This is the most common method to measure the catalytic activity of PIN1 in vitro. It relies on the principle that a protease (like chymotrypsin (B1334515) or trypsin) can only cleave a specific peptide substrate when the pSer/Thr-Pro bond is in the trans conformation. PIN1 accelerates the conversion of the substrate from the less-favored cis to the cleavable trans form.
Objective: To measure the rate of PIN1-catalyzed isomerization of a synthetic peptide substrate.
Materials:
-
Enzyme: Recombinant human PIN1.
-
Substrate: A peptide containing a pSer/Thr-Pro motif followed by a protease cleavage site and a chromophore/fluorophore. Example: Succinyl-Ala-pSer-Pro-Phe-pNA (for chymotrypsin assay).[17]
-
Coupling Protease: Chymotrypsin or Trypsin.
-
Assay Buffer: E.g., 35 mM HEPES (pH 7.8), 0.2 mM DTT.[17]
-
Test Compounds: PIN1 inhibitors or activators dissolved in DMSO.
-
Instrumentation: Spectrophotometer or fluorescence microplate reader.
Methodology:
-
Reagent Preparation: Prepare stock solutions of PIN1, substrate, protease, and test compounds in the assay buffer.
-
Pre-incubation (for Inhibitors): In a 96-well plate, add PIN1 enzyme to wells containing various concentrations of the test compound (inhibitor) or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes to 12 hours) at a specific temperature (e.g., 4°C or room temperature) to allow for inhibitor binding.[17][21]
-
Reaction Initiation: Add the coupling protease (e.g., chymotrypsin to a final concentration of 6 mg/mL) to the wells.[17]
-
Substrate Addition: Initiate the reaction by adding the peptide substrate to all wells.
-
Signal Detection: Immediately begin monitoring the increase in absorbance (for p-nitroaniline, pNA) or fluorescence over time. The rate of signal increase is proportional to the rate of substrate isomerization by PIN1.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve. For inhibition studies, plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Fluorescence Polarization (FP) Binding Assay
This method directly measures the binding affinity of a compound to PIN1, independent of its catalytic activity.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of a compound for PIN1.
Methodology:
-
Principle: A small, fluorescently-labeled peptide probe that binds to PIN1 will tumble slowly in solution when bound, resulting in high fluorescence polarization. When a test compound competes with the probe for binding, the probe is displaced, tumbles faster, and polarization decreases.
-
Procedure: Recombinant PIN1 is incubated with a constant concentration of the fluorescent peptide probe and varying concentrations of the unlabeled test compound.
-
Detection: Fluorescence polarization is measured using a suitable plate reader.
-
Analysis: The data is used to calculate the concentration of the test compound that displaces 50% of the probe (IC50), which can then be used to calculate the Ki.[17]
Conclusion and Future Directions
PIN1 stands at a critical nexus in the pathology of major neurodegenerative diseases. Its protective role in Alzheimer's disease, by preventing the accumulation of both toxic Tau and Aβ species, makes it a prime therapeutic target for activation. Conversely, its potential involvement in promoting α-synuclein aggregation in Parkinson's disease suggests a rationale for targeted inhibition.
The path forward requires a nuanced approach. For AD and other tauopathies, the focus must be on developing strategies to safely restore or enhance PIN1 activity in the brain, perhaps by targeting its upstream regulatory pathways or protecting it from oxidative damage. For synucleinopathies, further research is essential to unequivocally validate PIN1's role in the disease process before inhibition can be considered a viable strategy, especially given its protective functions. The continued development of potent, selective, and brain-penetrant chemical probes will be instrumental in dissecting PIN1's function in vivo and unlocking its therapeutic potential for these devastating diseases.
References
- 1. Frontiers | The role of peptidyl-prolyl isomerase Pin1 in neuronal signaling in epilepsy [frontiersin.org]
- 2. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 3. The Peptidyl-prolyl Isomerase Pin1 in Neuronal Signaling: from Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pin1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pin1 and neurodegeneration: a new player for prion disorders? [aimspress.com]
- 7. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of the Pin1-cis P-tau axis in the development and treatment of vascular contribution to cognitive impairment and dementia and preeclampsia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Pin1 Knockout Mice: A Model for the Study of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of protein conformation by Pin1 offers novel disease mechanisms and therapeutic approaches in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prolyl-isomerase Pin1 accumulates in lewy bodies of parkinson disease and facilitates formation of alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eurogentec.com [eurogentec.com]
The Structural Basis of PIN1 Ligand Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change acts as a molecular switch, profoundly impacting the function, stability, and localization of its substrate proteins.[1] PIN1 is implicated in a multitude of cellular processes, and its dysregulation is a hallmark of various diseases, including cancer and Alzheimer's disease, making it a compelling target for therapeutic intervention.[2][3]
This technical guide provides an in-depth exploration of the structural basis of PIN1 ligand binding. It is designed to serve as a comprehensive resource for researchers actively engaged in the study of PIN1 and the development of novel inhibitors. We will delve into the intricacies of the PIN1 active site, the diverse classes of ligands that bind to it, and the experimental methodologies used to characterize these interactions.
The PIN1 Structure: A Two-Domain Architecture
PIN1 is a relatively small protein, consisting of 163 amino acids organized into two distinct functional domains connected by a flexible linker:[2][4]
-
N-terminal WW Domain: This domain is responsible for substrate recognition, specifically binding to pSer/Thr-Pro motifs.[2]
-
C-terminal Peptidyl-Prolyl Isomerase (PPIase) Domain: This domain houses the catalytic active site and is responsible for the cis-trans isomerization of the proline peptide bond.[2]
While both domains recognize the pSer/Thr-Pro motif, the PPIase domain is the primary focus of inhibitor design due to its catalytic function.
The Catalytic PPIase Domain: A Closer Look at the Active Site
The active site of the PIN1 PPIase domain is a well-defined pocket that can be conceptually divided into three key regions that collectively orchestrate ligand binding and catalysis:[5]
-
The Basic Triad (Lys63, Arg68, Arg69): This positively charged region is crucial for recognizing and binding the negatively charged phosphate (B84403) group of the pSer/Thr residue in the substrate. This interaction is a primary determinant of PIN1's substrate specificity.
-
The Hydrophobic Pocket (Leu122, Met130, Phe134): This nonpolar cavity accommodates the proline residue of the substrate. The hydrophobicity and volume of this pocket are key features exploited in the design of high-affinity inhibitors.[6]
-
The Catalytic Machinery: While the precise mechanism is still under investigation, a key residue, Cys113 , located at the heart of the active site, is believed to play a critical role in catalysis. This cysteine is a target for covalent inhibitors.
Quantitative Analysis of PIN1 Inhibitors
A diverse array of molecules has been developed to inhibit PIN1 activity. The binding affinities of these inhibitors are typically quantified by their dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency.
Table 1: Peptide and Peptide-Mimetic Inhibitors
| Inhibitor Name | Type | Ki (nM) | IC50 (nM) | Assay Method | Reference |
| D-PEPTIDE (Ac-Phe-D-pThr-Pip-Nal-Gln-NH₂) | Peptide-Mimetic | 20.4 ± 4.3 | - | PPIase Assay | [6] |
| L-PEPTIDE (Ac-Phe-L-pThr-Pip-Nal-Gln-NH₂) | Peptide-Mimetic | 507 ± 37 | - | PPIase Assay | [6] |
| BJP-06-005-3 | Covalent Peptide-Mimetic | 48 (apparent) | - | PPIase Assay | [7] |
Table 2: Small Molecule Inhibitors
| Inhibitor Name | Type | Ki (nM) | IC50 (nM) | Assay Method | Reference |
| Juglone | Natural Product (Covalent) | - | ~7,000 (in vitro transcription) | In vitro Transcription | [8] |
| - | 1,380 (CD44+CD133+ cells) | Cell Viability Assay | [9] | ||
| KPT-6566 | Covalent | 625.2 | 640 | PPIase Assay | [10][11] |
| - | 5,760 (CD44+CD133+ cells) | Cell Viability Assay | [9] | ||
| Sulfopin | Covalent | 17 (apparent) | - | Not Specified | [12] |
| PIN1 inhibitor 5 (compound 7) | Non-covalent | 80 | - | Not Specified | [12] |
| PIN1 inhibitor 4 (compound 6a) | Covalent | - | 3,150 | Not Specified | [12] |
| ZL-Pin13 | Covalent | - | 67 | Not Specified | [12] |
| PPIase-Parvulin inhibitor (compound B) | Non-covalent | - | 1,500 | Not Specified | [12] |
Visualizing PIN1 Biology and Drug Discovery
PIN1 Signaling Pathway
PIN1 functions as a critical node in numerous signaling pathways. It is activated by upstream kinases and, in turn, regulates the function of a multitude of downstream substrates, many of which are implicated in cancer.
Experimental Workflow for PIN1 Inhibitor Discovery
The discovery and development of novel PIN1 inhibitors typically follow a structured workflow, beginning with broad screening and culminating in lead optimization.
Logical Relationships of PIN1 Inhibitor Classes
PIN1 inhibitors can be classified based on their chemical nature and mechanism of action. Understanding these relationships is crucial for rational drug design.
Experimental Protocols
Recombinant PIN1 Expression and Purification
A prerequisite for structural and biophysical studies is the availability of highly pure and active PIN1 protein.
-
Cloning and Transformation: The human PIN1 cDNA (full-length or specific domains) is cloned into an expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His6). The construct is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: An overnight starter culture is used to inoculate a larger volume of LB or minimal media (for isotopic labeling). The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is grown for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity resin (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein). The column is washed extensively, and the protein is eluted with a specific eluting agent (e.g., reduced glutathione (B108866) or imidazole).
-
Tag Cleavage and Further Purification: If necessary, the affinity tag is cleaved by a specific protease (e.g., Thrombin or TEV protease). The protein is further purified by ion-exchange and/or size-exclusion chromatography to achieve homogeneity. Protein purity is assessed by SDS-PAGE, and concentration is determined by UV absorbance at 280 nm.
X-ray Crystallography of PIN1-Ligand Complexes
-
Protein Preparation: Purified PIN1 is concentrated to 5-15 mg/mL in a low-salt buffer. An R14A mutant of PIN1 is often used as it exhibits higher stability and better crystallization properties without affecting catalytic activity.[6]
-
Complex Formation: The concentrated protein is incubated with a 2-5 fold molar excess of the ligand (inhibitor) for at least 1 hour on ice to ensure complex formation.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). Sparse matrix screens are used to sample a wide range of precipitant conditions (salts, polymers, pH). Crystals typically appear within a few days to weeks.
-
Crystal Optimization and Cryo-protection: Initial crystal hits are optimized by varying precipitant and protein concentrations, pH, and temperature. Before data collection, crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation upon flash-cooling in liquid nitrogen.
-
Data Collection and Structure Determination: X-ray diffraction data are collected at a synchrotron source. The structure is solved by molecular replacement using a previously determined PIN1 structure as a search model. The ligand is then built into the electron density map, and the entire complex is refined to produce the final atomic model.
NMR Spectroscopy for Ligand Binding Analysis
NMR is a powerful tool to study PIN1-ligand interactions in solution, providing residue-specific information.
-
Sample Preparation: Isotopically labeled (¹⁵N or ¹³C/¹⁵N) PIN1 is prepared by growing E. coli in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[13] The protein is purified as described above and buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).
-
NMR Titration (Chemical Shift Perturbation): A series of 2D ¹H-¹⁵N HSQC spectra are recorded on the labeled protein sample upon the stepwise addition of an unlabeled ligand.[14] Ligand binding causes changes in the chemical environment of amino acid residues at or near the binding site, resulting in perturbations (shifts) of their corresponding peaks in the HSQC spectrum.
-
Data Analysis: The magnitude of the chemical shift perturbation for each residue is calculated. By plotting the chemical shift changes against the ligand concentration and fitting the data to a binding isotherm, the dissociation constant (Kd) can be determined.[14]
Fluorescence Polarization (FP) Binding Assay
FP is a solution-based, homogeneous technique used to measure molecular binding events in real-time.
-
Probe Preparation: A fluorescently labeled ligand (probe) with known affinity for PIN1 is required. This is often a peptide-based ligand conjugated to a fluorophore like fluorescein.
-
Assay Setup: The assay is performed in a microplate format. Each well contains a fixed concentration of PIN1 and the fluorescent probe in an appropriate assay buffer.
-
Competition Assay: The unlabeled test compound (inhibitor) is serially diluted and added to the wells. The inhibitor will compete with the fluorescent probe for binding to PIN1.
-
Measurement: A plate reader equipped with polarizing filters excites the sample with polarized light and measures the emitted fluorescence intensity parallel and perpendicular to the excitation plane.
-
Data Analysis: The degree of fluorescence polarization is calculated. As the unlabeled inhibitor displaces the fluorescent probe from PIN1, the probe tumbles more rapidly in solution, leading to a decrease in polarization. The IC50 value of the inhibitor is determined by plotting the change in polarization against the inhibitor concentration.[7][15]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Chip Preparation: PIN1 (the ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) matrix) typically via amine coupling.
-
Binding Analysis: The test compound (the analyte) in solution is flowed over the chip surface at various concentrations. Binding of the analyte to the immobilized PIN1 causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
-
Kinetics and Affinity Determination: The binding is monitored over time, generating a sensorgram that shows an association phase (analyte injection) and a dissociation phase (buffer flow). By fitting the sensorgram data, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.
-
Regeneration: After each binding cycle, the chip surface is regenerated by injecting a solution (e.g., low pH glycine (B1666218) or high salt) that disrupts the PIN1-analyte interaction without denaturing the immobilized PIN1.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PIN1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KPT-6566 - MedChem Express [bioscience.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of the Pin1–Histone H1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. path.ox.ac.uk [path.ox.ac.uk]
An In-depth Technical Guide to the Ligand Specificity of the PIN1 WW Domain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of cellular signaling, acting on a multitude of proteins following their phosphorylation on serine or threonine residues preceding proline (pSer/Thr-Pro motifs).[1][2][3] Pin1 is composed of two principal domains: a C-terminal catalytic Peptidyl-Prolyl Isomerase (PPIase) domain and an N-terminal WW domain.[1][3][4] The WW domain, a non-catalytic module, functions as the primary substrate recognition and binding site, exhibiting a significantly higher affinity for pSer/Thr-Pro motifs than the PPIase domain.[1][3][5][6][7] This specificity is crucial for Pin1's function, as the WW domain is responsible for targeting Pin1 to its specific phosphoprotein substrates, thereby increasing the local concentration for the PPIase domain to exert its catalytic isomerase activity.[1] Understanding the precise ligand specificity of the Pin1 WW domain is paramount for elucidating its role in various signaling pathways implicated in diseases like cancer and Alzheimer's, and for the rational design of targeted therapeutics. This guide provides a comprehensive overview of the structural basis, quantitative binding affinities, and experimental methodologies used to characterize the ligand specificity of the Pin1 WW domain.
Structural Basis of Ligand Recognition
The Pin1 WW domain is a compact, 39-residue module characterized by a three-stranded anti-parallel β-sheet.[8] Its specificity for pSer/Thr-Pro motifs is dictated by a well-defined binding pocket. The crystal structure of the Pin1 WW domain in complex with a phosphopeptide from the C-terminal domain (CTD) of RNA Polymerase II revealed the key interactions underpinning this recognition.[4][9][10]
-
Phosphate (B84403) Recognition: The phosphate group of the pSer/Thr residue is the primary determinant of binding. It is anchored in a positively charged pocket through a network of hydrogen bonds involving the side chains of Ser16 and Arg17 , and the backbone amide of Arg17.[4][9][11]
-
Proline Recognition: The proline ring fits into a hydrophobic groove formed by the aromatic side chains of Tyr23 and Trp34 .[11] These interactions are primarily based on van der Waals forces.
-
Peptide Backbone Interaction: The backbone of the ligand peptide also forms hydrogen bonds with the WW domain, further stabilizing the complex.[4]
Phosphorylation of Ser16 within the WW domain's binding loop has been shown to abolish its ability to bind substrates, highlighting this residue's critical role in the phosphate-binding pocket.[12][13]
Quantitative Analysis of Ligand Binding
The binding affinity of various peptide ligands to the Pin1 WW domain has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of this affinity, with lower values indicating tighter binding. The data clearly show a strong preference for phosphorylated peptides over their non-phosphorylated counterparts, which exhibit no detectable binding.[12]
Binding Affinities of Natural Substrate-Derived Peptides
The Pin1 WW domain recognizes motifs from a diverse array of cellular proteins, including those involved in cell cycle control and neurobiology.
| Substrate Protein | Peptide Sequence | Kd (μM) | Method |
| Cdc25c | Ac-VPRpTPV-NH₂ | 110 ± 30 | ELEBA |
| Cdc25c | Fmoc-VPRpTPVGGGK-NH₂ | 36 ± 4 | ELEBA |
| Cdc25c | EQPLpTPVTDL | 117 | NMR |
| Tau Protein | KVSVVRpTPPKSPS | 230 | NMR |
| Amyloid Precursor Protein (APP) | pT668-Pro motif | ~22 | NMR, ITC, Fluorescence |
| Histone H1.1 | KTPKKAKKpTPKKAKK | 39 ± 1 | NMR |
| Histone H1.4 | KApTGGKASGPPVKKA | 13 ± 1 | NMR |
| Histone H1.5 | KGTpSGASGSFK | 24 ± 1 | NMR |
Table 1: Dissociation constants (Kd) for the interaction of Pin1 WW domain with peptides derived from natural substrates.[12][14][15][16][17]
Binding Affinities of Synthetic and Modified Peptides
Peptide library screening and synthetic chemistry have been employed to identify optimal binding sequences and novel ligands, some with enhanced affinity or specificity.[18][19]
| Ligand Name/Description | Sequence/Structure | Kd (μM) | Method |
| Pintide | WFYpSPR | 44 (to WW domain in FL Pin1) | Not Specified |
| FFpSPR | FFpSPR | 43 (to WW domain in FL Pin1) | Not Specified |
| Synthetic Ligand 1{18, l} | (Structure in source) | 2.5 ± 0.5 (ELEBA), 1.6 ± 0.2 (NMR) | ELEBA, NMR |
| Synthetic Ligand 1{2, n} | (Structure in source) | 2.2 ± 0.3 (ELEBA), 1.9 ± 0.2 (NMR) | ELEBA, NMR |
| Synthetic Ligand cis-1{2, d} | (Structure in source) | 1.8 ± 0.2 (ELEBA), 0.7 ± 0.1 (NMR) | ELEBA, NMR |
| Synthetic Ligand trans-1{2, d} | (Structure in source) | 6.5 ± 0.8 (ELEBA), 2.2 ± 0.2 (NMR) | ELEBA, NMR |
Table 2: Dissociation constants (Kd) for synthetic and modified peptide ligands binding to the Pin1 WW domain.[8][19][20]
Signaling Pathways and Experimental Workflows
The specific recognition of phosphoproteins by the Pin1 WW domain is a critical event that integrates Pin1 into numerous signaling pathways. Diagrams generated using Graphviz illustrate these complex relationships and the workflows used to study them.
Pin1 in Cell Cycle Regulation
Pin1 plays a pivotal role in the G2/M transition by interacting with key mitotic regulators like the phosphatase Cdc25.[21] This interaction is phosphorylation-dependent and crucial for the proper timing of mitotic entry.[21]
Workflow for Identifying WW Domain Ligands
The identification and characterization of Pin1 WW domain ligands typically follow a multi-step process, beginning with high-throughput screening and followed by detailed biophysical validation.
Experimental Protocols for Specificity Determination
Characterizing the binding interaction between the Pin1 WW domain and its ligands requires robust and quantitative experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka, the inverse of Kd), binding stoichiometry (n), and enthalpy (ΔH).[22]
Objective: To determine the complete thermodynamic profile of the Pin1 WW domain-ligand interaction.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the isolated Pin1 WW domain (or full-length Pin1).
-
Synthesize or procure the phosphopeptide ligand of interest.
-
Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, 50 mM NaCl) to minimize heat artifacts from buffer mismatch.[23]
-
Accurately determine the concentrations of both protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 50-100 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand from the syringe into the sample cell.
-
Record the heat change after each injection until the binding sites on the protein are saturated.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the manufacturer's software to extract Kd, n, and ΔH.[22][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shift Perturbation (CSP)
NMR spectroscopy can identify the residues involved in a binding interaction and determine the Kd by monitoring changes in the chemical environment of atomic nuclei upon ligand binding.
Objective: To map the ligand binding site on the Pin1 WW domain and determine the Kd of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled sample of the Pin1 WW domain. This allows for the acquisition of a ¹H-¹⁵N HSQC spectrum, where each peak corresponds to a specific backbone amide group in the protein.
-
Prepare a stock solution of the unlabeled phosphopeptide ligand in the same buffer as the protein sample.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled WW domain alone.
-
Add small, incremental amounts of the unlabeled ligand to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra. Residues in the protein that are involved in the binding interaction (or undergo a conformational change) will show a progressive shift in their corresponding peak positions. These are the chemical shift perturbations (CSPs).[18][20]
-
Calculate the composite CSP for each residue at each titration point.
-
Plot the CSPs for significantly perturbed residues as a function of the total ligand concentration.
-
Fit these binding curves to a two-state binding equilibrium equation to calculate the Kd.[18][20][25]
-
Enzyme-Linked Enzyme Binding Assay (ELEBA)
ELEBA is a specialized, high-throughput assay developed specifically to measure the binding of ligands to the Pin1 WW domain, even in the context of the full-length protein.[12][14]
Objective: To screen for and determine the relative binding affinities of compounds that specifically target the Pin1 WW domain.
Methodology:
-
Plate Preparation:
-
Competitive Binding:
-
Pin1 enzyme conjugated to Horseradish Peroxidase (Pin1-HRP) is pre-incubated with varying concentrations of a competitive test ligand in solution.
-
This mixture is then added to the wells of the prepared plate.
-
The test ligand in solution competes with the immobilized ligand for binding to the Pin1-HRP WW domain.
-
-
Detection and Measurement:
-
The plate is washed to remove unbound Pin1-HRP and test ligand.
-
A chemiluminescent HRP substrate is added to the wells.
-
The resulting light signal, which is proportional to the amount of Pin1-HRP bound to the plate, is measured using a luminometer.
-
-
Data Analysis:
-
A high signal indicates weak competition (the test ligand has low affinity), while a low signal indicates strong competition (the test ligand has high affinity).
-
The data are plotted as % Pin1-HRP bound versus the concentration of the test ligand.
-
The competitive dissociation constant (often reported as Kd-obs or IC₅₀) is determined as the concentration of the test ligand that results in 50% inhibition of Pin1-HRP binding to the immobilized ligand.[12][20]
-
Implications for Drug Development
The exclusive reliance of the Pin1 WW domain on a post-translationally modified (phosphorylated) motif makes it an attractive target for therapeutic intervention.[20] Developing inhibitors that selectively block the WW domain could disrupt Pin1's interaction with specific substrates without affecting the catalytic PPIase domain, potentially offering a more nuanced and targeted therapeutic effect compared to active site inhibitors. Such specific ligands would also serve as invaluable chemical probes to dissect the distinct biological roles of the WW and PPIase domains in cellular regulation.[18][19] The quantitative data and experimental protocols outlined in this guide provide a foundational framework for the discovery and characterization of novel Pin1 WW domain-specific modulators.
References
- 1. Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 4. Structural basis for phosphoserine-proline recognition by group IV WW domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at Thr668 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of the Pin1–Histone H1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H NMR study on the binding of Pin1 Trp-Trp domain with phosphothreonine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pin1 WW Domain Ligand Library Synthesized with an Easy Solid-Phase Phosphorylating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pin1 WW Domain Ligand Library Synthesized with an Easy Solid-Phase Phosphorylating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Neighboring phospho-Ser-Pro motifs in the undefined domain of IRAK1 impart bivalent advantage for Pin1 binding - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of PIN1 in Cellular Signaling
An In-depth Technical Guide to the Inhibition of the PIN1 Catalytic Domain
Audience: Researchers, scientists, and drug development professionals.
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a pivotal role in regulating the function of numerous proteins.[1] It is the only known human prolyl isomerase that specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] This post-translational modification acts as a molecular switch, converting the peptide bond preceding proline between its cis and trans conformations.[3] This conformational change can profoundly alter the substrate protein's activity, stability, subcellular localization, and interaction with other molecules.[1][3]
PIN1 consists of two primary domains: an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs and a C-terminal peptidyl-prolyl isomerase (PPIase) catalytic domain that performs the isomerization.[1][4][5] Due to its function in controlling the conformation of key signaling proteins, PIN1 is a critical modulator of various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation.[3][6] Its dysregulation is strongly implicated in numerous pathologies. While PIN1 deficiency is linked to neurodegenerative diseases like Alzheimer's, its overexpression is a hallmark of many human cancers, including breast, prostate, lung, and gastric cancers.[3][7][8] In cancer, PIN1 often acts as an amplifier of oncogenic pathways by upregulating oncoproteins and inactivating tumor suppressors, making its catalytic domain an attractive target for therapeutic intervention.[4][7]
The PIN1 Catalytic Mechanism and Active Site
The catalytic activity of PIN1 resides in its C-terminal PPIase domain (residues 45-163).[4] The active site of this domain is a highly conserved pocket that recognizes the phosphorylated substrate. Key residues within this active pocket include Lys63, Arg68, Arg69, and Cys113.[4] The positively charged residues (Lys63, Arg68, Arg69) are crucial for binding the negatively charged phosphate (B84403) group of the pSer/Thr motif.[9]
The catalytic mechanism is thought to involve the nucleophilic attack by the Cys113 residue on the carbonyl carbon of the peptide bond.[2] This leads to a tetrahedral intermediate, allowing for rotation around the C-N bond of the proline ring. Subsequent collapse of the intermediate resolves the peptide bond into its alternate isomeric state. Oxidation of Cys113 has been shown to inactivate PIN1's catalytic activity, highlighting its critical role in the isomerization process.[10]
PIN1 in Oncogenic Signaling Pathways
PIN1 overexpression promotes tumorigenesis by acting on a wide array of substrates within multiple cancer-driving pathways.[11] By stabilizing oncoproteins and promoting the degradation of tumor suppressors, PIN1 amplifies signals that lead to uncontrolled cell proliferation, survival, and metastasis.
Key pathways modulated by PIN1 include:
-
PI3K/AKT Pathway: PIN1 can activate the PI3K/AKT pathway, a central regulator of cell growth and survival. It has been shown to regulate key components of this pathway, leading to increased cell proliferation and inhibition of apoptosis.[12]
-
Wnt/β-catenin Pathway: PIN1 inhibition can suppress the Wnt/β-catenin signaling pathway.[12] PIN1 regulates the stability and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway that drives the expression of proliferation-associated genes like c-Myc and Cyclin D1.[12]
-
Notch Signaling: PIN1 enhances Notch signaling by increasing the stability and transcriptional activity of the Notch intracellular domain (NICD).[13] This pathway is critical for cell-fate decisions and is often dysregulated in cancer.
-
Cell Cycle Regulation: PIN1 directly targets and regulates crucial cell cycle proteins, including Cyclin D1, Cyclin E, CDK2, and the tumor suppressor Rb.[7][12] By modulating these proteins, PIN1 facilitates the G1/S phase transition, promoting uncontrolled cell division.[12]
Classes and Quantitative Analysis of PIN1 Inhibitors
The development of PIN1 inhibitors has been an active area of research, yielding several classes of compounds. However, achieving high potency combined with good cell permeability and specificity remains a significant challenge.[9][14]
-
Natural Products: Juglone, a naphthoquinone from black walnuts, was one of the first identified PIN1 inhibitors.[4] It acts as an irreversible inhibitor but suffers from low specificity.[1]
-
Peptidomimetic Inhibitors: These are designed based on the structure of PIN1's natural substrates. While some have shown high potency in biochemical assays, their peptide nature often results in poor cell membrane permeability.[4]
-
Small Molecule Inhibitors: This is the most extensively explored class. It includes both reversible and irreversible compounds.
-
Covalent Inhibitors: Many covalent inhibitors target the highly reactive Cys113 in the active site.[9] Compounds like KPT-6566 and BJP-06-005-3 demonstrate this mechanism.[3][15]
-
Reversible Inhibitors: All-trans retinoic acid (ATRA) was identified as a direct inhibitor that leads to PIN1 degradation.[9][12] Other compounds, such as PiB and its derivatives, also show reversible inhibition.[4]
-
Quantitative Data on PIN1 Inhibitors
The following tables summarize the inhibitory potency of selected PIN1 inhibitors against the purified enzyme and in cell-based proliferation assays.
Table 1: In Vitro Enzymatic Inhibition of PIN1
| Inhibitor | Class | Mechanism | Potency | Reference |
|---|---|---|---|---|
| Juglone | Natural Product | Irreversible | IC₅₀ ≈ 5 µM | [4] |
| HWH8-33 | Small Molecule | Reversible | IC₅₀ = 5.21 µg/mL | [7] |
| HWH8-36 | Small Molecule | Reversible | IC₅₀ = 10.84 µg/mL | [7] |
| VS1 | Small Molecule | Reversible | IC₅₀ = 6.4 µM | [9][16] |
| VS2 | Small Molecule | Reversible | IC₅₀ = 29.3 µM | [9][16] |
| ATRA | Small Molecule | Reversible | IC₅₀ = 33.2 µM | [9][16] |
| BJP-06-005-3 | Peptide-based | Covalent | Kᵢ(app) = 48 nM |[15] |
Table 2: Anti-proliferative Activity (IC₅₀) of Selected PIN1 Inhibitors
| Inhibitor | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| HWH8-33 | CHO | 0.15 ± 0.02 | [4][7] |
| HWH8-33 | HeLa | 0.35 ± 0.01 | [4][7] |
| HWH8-33 | A549 | 2.50 ± 0.17 | [4][7] |
| HWH8-36 | CHO | 0.27 ± 0.01 | [4][7] |
| HWH8-36 | HeLa | 0.49 ± 0.05 | [4][7] |
| HWH8-36 | A549 | 3.25 ± 0.26 |[4][7] |
Key Experimental Methodologies
A variety of biochemical, biophysical, and cell-based assays are employed to discover and characterize PIN1 inhibitors. The general workflow involves primary screening for enzymatic inhibition, followed by secondary assays to confirm binding and mechanism, and finally cellular assays to assess functional effects.
PPIase Isomerase Inhibition Assay (Protease-Coupled)
This is the most common method for measuring the catalytic activity of PIN1.[7][15]
-
Principle: The assay uses a synthetic peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which exists in a mixture of cis and trans isomers.[15] The protease chymotrypsin (B1334515) can only cleave the peptide bond C-terminal to Phenylalanine when the preceding pSer-Pro bond is in the trans conformation. PIN1 catalyzes the conversion of the more abundant cis isomer to the trans form, which is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline (pNA). The rate of pNA release is monitored spectrophotometrically at ~390-410 nm and is proportional to PIN1 activity.
-
Protocol Outline:
-
Reagents: Purified recombinant PIN1 protein, chymotrypsin, peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), assay buffer (e.g., HEPES with DTT), and test inhibitor compounds.
-
Pre-incubation: Varying concentrations of the test inhibitor are pre-incubated with the PIN1 enzyme in the assay buffer for a defined period (e.g., 30 minutes at 4°C) to allow for binding.[7]
-
Reaction Initiation: The reaction is initiated by adding a mixture of the peptide substrate and chymotrypsin.
-
Measurement: The absorbance at 390 nm is measured kinetically over time using a spectrophotometer or plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a DMSO vehicle control, and IC₅₀ values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Fluorescence Polarization (FP) Binding Assay
This biophysical assay is used to quantify the binding affinity of inhibitors to PIN1.[15]
-
Principle: A fluorescently labeled peptide probe that binds to the PIN1 active site is used. When the small, rapidly tumbling probe is unbound in solution, it has a low FP value. Upon binding to the much larger PIN1 protein, its tumbling is restricted, resulting in a high FP value. Unlabeled inhibitor compounds compete with the fluorescent probe for binding to PIN1, causing a displacement of the probe and a corresponding decrease in the FP signal.
-
Protocol Outline:
-
Reagents: Purified PIN1, fluorescently labeled peptide probe (e.g., Fluorescein-Bth-D-phos.Thr-Pip-Nal), assay buffer, and test inhibitor.[15]
-
Assay Setup: A constant concentration of PIN1 and the fluorescent probe are added to microplate wells.
-
Inhibitor Titration: Serial dilutions of the test inhibitor are added to the wells.
-
Incubation: The plate is incubated at room temperature to reach binding equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The FP signal is plotted against the inhibitor concentration to generate a competition curve, from which the IC₅₀ or Kᵢ value can be calculated.
-
Western Blotting for Downstream Target Modulation
This cell-based assay is used to confirm that a PIN1 inhibitor affects the known downstream signaling pathways in a cellular context.[4][7]
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. After treating cancer cells with a PIN1 inhibitor, changes in the protein levels of known PIN1 substrates or downstream effectors (e.g., Cyclin D1, β-catenin, p-AKT) can be assessed.
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells known to overexpress PIN1 (e.g., HGC-27, HeLa) are cultured and treated with various concentrations of the PIN1 inhibitor or a vehicle control for a specified time (e.g., 24-72 hours).[7][12]
-
Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is determined using an assay like the Bradford assay.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[4]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to PIN1 and its downstream targets (e.g., anti-Cyclin D1, anti-β-catenin). A primary antibody against a housekeeping protein (e.g., actin, GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression upon inhibitor treatment.
-
Conclusion and Future Perspectives
PIN1 is a validated and compelling target for cancer therapy due to its central role in amplifying oncogenic signals. The inhibition of its catalytic domain offers a unique strategy to simultaneously disrupt multiple cancer-driving pathways.[7] While significant progress has been made in identifying potent chemical probes, the development of clinical candidates has been hampered by challenges related to specificity, cellular activity, and drug-like properties.[4][9]
Future efforts in the field will likely focus on:
-
Structure-Based Drug Design: Leveraging the high-resolution crystal structures of the PIN1 catalytic domain to design novel inhibitors with improved potency and selectivity.
-
Allosteric Inhibition: Exploring inhibitors that bind to sites other than the catalytic pocket to achieve greater specificity and avoid competition with the highly abundant natural substrates.
-
Targeted Delivery: Employing novel drug delivery systems, such as liposomal formulations, to improve the cellular permeability and tumor-targeting of potent but otherwise impermeable inhibitors.[9]
The continued exploration of PIN1 catalytic domain inhibition holds great promise for developing a new class of anti-cancer therapeutics that can overcome resistance and improve patient outcomes.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 6. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 15. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Allosteric Regulation of Pin1 by Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes through its unique ability to catalyze the isomerization of pSer/Thr-Pro motifs in target proteins. This conformational switching modulates protein function, stability, and subcellular localization, impacting signaling pathways implicated in cancer, Alzheimer's disease, and other pathologies. The allosteric regulation of Pin1 presents a sophisticated mechanism for controlling its catalytic activity and offers promising avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the allosteric regulation of Pin1 by various ligands, detailing the structural basis of this regulation, quantitative analysis of ligand interactions, experimental methodologies for its study, and its impact on key signaling pathways.
Introduction to Pin1 Structure and Allosteric Regulation
Pin1 is a two-domain protein consisting of an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker.[1] The WW domain serves as a substrate-binding module, recognizing and binding to pSer/Thr-Pro motifs, while the PPIase domain contains the active site responsible for catalyzing prolyl isomerization.[1]
Allosteric regulation in Pin1 arises from the communication between these two domains. Ligand binding to one domain can influence the activity and conformation of the other, a phenomenon known as interdomain allostery.[1] This communication is not merely a static structural change but is often characterized by "dynamic allostery," where alterations in the conformational dynamics of the protein play a crucial role in regulating its function.
Pin1 exists in an equilibrium between a "compact" state, where the WW and PPIase domains interact, and an "extended" state, where they are more separated.[2] The binding of different ligands can shift this equilibrium, thereby modulating the catalytic activity of the PPIase domain. For instance, the binding of the natural substrate pCdc25c to the WW domain favors the extended, more active conformation, while the artificial substrate FFpSPR promotes a more compact state.
Two primary allosteric pathways have been proposed to mediate this interdomain communication. One pathway involves the direct interface between the WW and PPIase domains, while the second is a substrate-mediated pathway where the ligand itself bridges the two domains.
Quantitative Analysis of Pin1-Ligand Interactions
The allosteric regulation of Pin1 is underpinned by the specific binding affinities and kinetic parameters of various ligands. These quantitative data are essential for understanding the potency and mechanism of allosteric modulators.
Ligand Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. Lower Kd values indicate stronger binding. The following table summarizes the Kd values for key allosteric ligands of Pin1.
| Ligand | Pin1 Construct | Domain | Kd (μM) | Method | Reference |
| pCdc25c | Full-Length | WW | 6 ± 1 | NMR | [1] |
| pCdc25c | Full-Length | PPIase | 120 ± 60 | NMR | [1] |
| pCdc25c | Isolated WW | WW | 13 ± 2 | ITC | [1] |
| pCdc25c | Isolated PPIase | PPIase | ~1000 | ITC | [1] |
| FFpSPR | Full-Length | WW | 43 | NMR | [3] |
| FFpSPR | Isolated WW | WW | 246 | NMR | [3] |
| Ac-VPRpTPV-NH2 | Full-Length | WW | 110 ± 30 | ELEBA | [4] |
| Fmoc-VPRpTPVGGGK-NH2 | Full-Length | WW | 36 ± 4 | ELEBA | [4] |
Inhibitor Potency (Ki and IC50)
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are measures of an inhibitor's potency. The following table presents data for known Pin1 inhibitors, some of which may exert their effects through allosteric mechanisms.
| Inhibitor | Ki (μM) | IC50 (μM) | Notes | Reference |
| cis-locked FFpSPR | 1.7 ± 0.1 | - | Binds exclusively to the PPIase domain. | [1] |
| trans-locked FFpSPR | 40 ± 2 | - | Binds to both WW and PPIase domains. | [1] |
| D-peptide | - | ~3 | Noncovalent inhibitor. | [5] |
| BJP-06-005-3 | 0.048 | - | Covalent inhibitor. | [6] |
| KPT-6566 | - | < 0.034 | Covalent inhibitor. | [5] |
Enzyme Kinetics (kcat/KM and kexsy)
The catalytic efficiency of an enzyme is often represented by kcat/KM. The exchange rate constant (kexsy) from NMR exchange spectroscopy provides a measure of the isomerization activity.
| Pin1 Construct | Substrate | kcat/KM (M-1s-1) | kexsy (s-1) | Reference |
| Wild-Type | pCdc25c | - | 35.8 ± 1.1 | [2] |
| I28A Mutant | pCdc25c | - | 56.4 ± 3.4 | [1] |
| Isolated PPIase | pCdc25c | - | 49.3 ± 1.7 | [2] |
| Wild-Type | Ac-Phe-Phe-pSer-Pro-Arg-pNA | 4230 | - | [7] |
| Wild-Type | WFYpSPR-pNA | 20160 | - | [8] |
| Wild-Type | unphosphorylated WFYSPR-pNA | 170 | - | [8] |
Experimental Protocols for Studying Pin1 Allosteric Regulation
A variety of biophysical and biochemical techniques are employed to investigate the allosteric regulation of Pin1. Detailed protocols for key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Kd, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify Pin1 (full-length or isolated domains) to >95% purity.
-
Dialyze the protein extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare the ligand in the same dialysis buffer to minimize heats of dilution.
-
Determine accurate concentrations of both protein and ligand.
-
-
ITC Experiment Setup:
-
Load the protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).
-
-
Data Acquisition and Analysis:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and then proceed with a series of injections (e.g., 19 injections of 2 µL).
-
Integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
-
NMR Spectroscopy for Probing Allosteric Communication
NMR spectroscopy is a powerful tool for studying protein dynamics and allosteric regulation at atomic resolution.
Protocol:
-
Sample Preparation:
-
Prepare uniformly 15N-labeled or 13C,15N-labeled Pin1.
-
Buffer the protein sample in an NMR-compatible buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O).
-
Protein concentration should be in the range of 100-500 µM.
-
-
Chemical Shift Perturbation (CSP) Titrations:
-
Acquire a 1H-15N HSQC spectrum of the apo-protein.
-
Titrate in increasing amounts of the ligand, acquiring a 1H-15N HSQC spectrum at each titration point.
-
Monitor the changes in chemical shifts of the backbone amide resonances.
-
Calculate the weighted average chemical shift difference for each residue.
-
Plot the chemical shift changes as a function of ligand concentration and fit the data to determine the Kd.
-
-
Relaxation Dispersion and Exchange Spectroscopy (EXSY):
-
To measure the kinetics of conformational exchange (kexsy), perform Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments or 2D 1H-1H NOESY-based EXSY experiments.
-
These experiments provide information on the rates of interconversion between different conformational states of Pin1.
-
Protease-Coupled Assay for Measuring PPIase Activity
This is a continuous spectrophotometric assay to measure the cis-trans isomerization of a peptide substrate.
Protocol:
-
Reagents:
-
Pin1 enzyme.
-
Chromogenic peptide substrate (e.g., Suc-Ala-Ala-pSer-Pro-Phe-pNA).
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
-
Assay Procedure:
-
Prepare a stock solution of the peptide substrate in a mixture of LiCl and trifluoroethanol to enrich the cis isomer.
-
In a 96-well plate, add the assay buffer and chymotrypsin.
-
Add Pin1 to the wells. For inhibitor studies, pre-incubate Pin1 with the inhibitor.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the cleavage of the p-nitroanilide group by chymotrypsin from the trans isomer of the substrate.
-
The initial rate of the reaction is proportional to the Pin1 activity.
-
Allosteric Regulation of Pin1 in Signaling Pathways
The allosteric regulation of Pin1 has profound implications for its function in various signaling pathways.
Pin1 and the c-Myc Signaling Pathway
Pin1 plays a critical role in regulating the stability and transcriptional activity of the oncoprotein c-Myc.[9][10] Phosphorylation of c-Myc at Ser62 creates a binding site for Pin1.[9] Pin1-mediated isomerization of the pSer62-Pro63 motif stabilizes c-Myc and enhances its ability to activate target genes involved in cell proliferation.[9][10] Allosteric inhibitors that prevent Pin1 from adopting its active conformation could therefore destabilize c-Myc and inhibit tumor growth.
Pin1 and the NF-κB Signaling Pathway
Pin1 is a positive regulator of the NF-κB signaling pathway.[11] Upon stimulation with cytokines, Pin1 binds to the phosphorylated Thr254-Pro motif in the p65 subunit of NF-κB. This interaction inhibits the binding of p65 to its inhibitor IκBα, leading to increased nuclear accumulation and stability of p65, and consequently, enhanced NF-κB transcriptional activity.[11] Allosteric modulation of Pin1 could thus be a strategy to dampen inflammatory responses mediated by NF-κB.
References
- 1. Investigating dynamic interdomain allostery in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism of the Pin1–Histone H1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PIN1 Isoforms and Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the peptidyl-prolyl cis-trans isomerase PIN1, focusing on its isoforms, intricate ligand interactions, and the experimental methodologies used for their study. PIN1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. This document summarizes quantitative data on PIN1-ligand binding, details key experimental protocols, and visualizes the complex signaling networks in which PIN1 participates.
Introduction to PIN1
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in substrate proteins.[1][2] This isomerization acts as a molecular switch, profoundly altering the conformation, activity, stability, and subcellular localization of its targets.[3][4] Structurally, PIN1 consists of two principal domains: an N-terminal WW domain that recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization.[5] These two domains are connected by a flexible linker, allowing for dynamic interactions and allosteric regulation.[6]
PIN1's influence extends across a multitude of cellular signaling pathways, making it a pivotal player in both normal physiology and disease. Its upregulation is a hallmark of many cancers, where it often promotes tumorigenesis by stabilizing oncoproteins and inactivating tumor suppressors.[4][7] Conversely, its downregulation or inactivation has been linked to the pathology of Alzheimer's disease.[1]
PIN1 Isoforms
While PIN1 is often referred to as a single protein, the human PIN1 gene can undergo alternative splicing to produce multiple transcript variants.[2][8] These variants can result in different protein isoforms or even non-coding RNAs, each with potentially distinct functions.
-
Canonical PIN1: This is the most studied and well-characterized protein product, comprising both the WW and PPIase domains. It is the primary focus of the majority of research on PIN1 function and inhibition.
-
PIN1 Transcript Variant 2 (PIN1-v2): Recent studies have identified a splicing variant of PIN1 that functions as a long non-coding RNA (lncRNA). This variant, PIN1-v2, has been shown to downregulate the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of the cellular response to hypoxia. This discovery highlights a novel, non-catalytic role for the PIN1 gene in cellular regulation.
-
Other Potential Isoforms: The existence of multiple transcript variants suggests the possibility of other protein isoforms with altered structures and functions. However, detailed characterization of these potential protein-coding isoforms, including their specific ligand-binding properties, remains an active area of research.[9]
The functional diversification arising from alternative splicing underscores the complexity of the PIN1 system and presents opportunities for the development of isoform-specific therapeutic strategies.
Ligand Interactions with PIN1
The dual-domain architecture of PIN1 allows for complex and specific interactions with a wide array of ligands, including natural substrates and synthetic inhibitors. The WW domain is primarily responsible for substrate recognition and binding, while the PPIase domain carries out the catalytic isomerization.[6]
Quantitative Data on Ligand Interactions
The following tables summarize the binding affinities (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) for a selection of ligands and inhibitors targeting PIN1.
Table 1: Binding Affinities (Kd) of Ligands to PIN1 and its Domains
| Ligand | PIN1 Construct | Method | Kd (µM) | Reference(s) |
| Fmoc-VPRpTPVGGGK-NH2 | Full-Length | ELEBA | 36 ± 4 | [10] |
| Ac-VPRpTPV-NH2 | Full-Length | ELEBA | 110 ± 30 | [10] |
| pCDC25c | Full-Length (WW domain) | NMR | ~6-10 | [6] |
| FFpSPR | Full-Length (WW domain) | NMR | ~43 | [6] |
| FFpSPR | Isolated WW domain | NMR | ~246 | [6] |
| YpSPTpSPS (from RNA Pol II) | Full-Length (WW domain) | Fluorescence Anisotropy | ~10 | [6] |
| Cdc25 peptide | WW domain | NMR | 117 | [11] |
| tau peptide | WW domain | NMR | 230 | [11] |
Table 2: Inhibition Constants (Ki) of PIN1 Inhibitors
| Inhibitor | Method | Ki | Reference(s) |
| L-PEPTIDE | Enzyme Assay | 507 ± 37 nM | [12] |
| D-PEPTIDE | Enzyme Assay | 20.4 ± 4.3 nM | [12] |
| BJP-06-005-3 | PPIase Assay | 48 nM | [13] |
| Sulfopin | Enzyme Assay | 17 nM (apparent) | [3] |
| PIN1 inhibitor 5 (compound 7) | Enzyme Assay | 0.08 µM | [3] |
Table 3: Half-Maximal Inhibitory Concentrations (IC50) of PIN1 Inhibitors
| Inhibitor | IC50 | Reference(s) |
| VS1 | 6.4 µM | [14] |
| VS2 | 29.3 µM | [14] |
| All-trans retinoic acid (ATRA) | 33.2 µM | [14] |
| KPT-6566 | 640 nM | [3] |
| PIN1 degrader-1 (Compound 158H9) | 21.5 nM | [3] |
| BJP-07-017-3 | 9 nM | [3] |
| ZL-Pin01 | 1.33 µM | [3] |
| PIN1 inhibitor 3 (Compound A0) | 150 nM | [3] |
| TAB29 | 874 nM | [3] |
| PIN1 inhibitor 4 (compound 6a) | 3.15 µM | [3] |
| ZL-Pin13 | 67 nM | [3] |
Key Signaling Pathways Involving PIN1
PIN1 is a central node in numerous signaling pathways that are fundamental to cellular function and are often dysregulated in disease.
Cell Cycle Regulation
PIN1 plays a critical role in controlling the cell cycle by regulating the stability and activity of key cell cycle proteins such as Cyclin D1, p53, and p27.[7]
Caption: PIN1's role in regulating key cell cycle proteins.
Wnt/β-catenin Signaling
PIN1 enhances Wnt/β-catenin signaling by stabilizing β-catenin, a key transcriptional co-activator in this pathway.
Caption: PIN1's involvement in the Wnt/β-catenin signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PIN1-ligand interactions.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand (tracer) to PIN1 by detecting changes in the polarization of emitted light.
Workflow:
Caption: A typical workflow for a PIN1 fluorescence polarization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Fluorescent Tracer: Prepare a stock solution of a fluorescently labeled peptide substrate (e.g., FITC-labeled pSer/Thr-Pro containing peptide) in assay buffer. The final concentration in the assay should be below the Kd of its interaction with PIN1 (typically 1-10 nM).[15]
-
PIN1 Protein: Prepare a stock solution of purified recombinant human PIN1 in assay buffer. The final concentration should be in the range of the expected Kd.
-
Test Compounds: Prepare serial dilutions of the inhibitor in assay buffer or DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of assay buffer to each well.
-
Add 10 µL of the test compound at various concentrations (or buffer for control wells).
-
Add 10 µL of PIN1 protein solution.
-
Add 10 µL of the fluorescent tracer solution.
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.[15]
-
-
Instrumentation and Measurement:
-
Use a microplate reader capable of fluorescence polarization measurements.
-
Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[15]
-
Measure the parallel and perpendicular fluorescence intensities.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (P) or anisotropy (A) values.
-
For competitive binding assays, plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For direct binding assays, plot the polarization values against the protein concentration and fit to a binding isotherm to determine the Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Workflow:
Caption: The workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol:
-
Sample Preparation:
-
Buffer: Dialyze both the PIN1 protein and the ligand against the same buffer (e.g., 50 mM Phosphate, pH 7.0, 150 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.
-
PIN1 Solution: Prepare a solution of purified PIN1 in the dialysis buffer at a concentration of 10-50 µM and load it into the sample cell.
-
Ligand Solution: Prepare a solution of the ligand in the same buffer at a concentration 10-20 times that of the PIN1 solution and load it into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to account for initial mixing effects, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on protein-ligand interactions, including mapping the binding site and characterizing conformational changes and dynamics.
Workflow:
Caption: A typical workflow for an NMR titration experiment to study PIN1-ligand interactions.
Detailed Protocol:
-
Sample Preparation:
-
PIN1 Sample: Express and purify ¹⁵N-labeled PIN1. Prepare a solution of ¹⁵N-PIN1 (typically 0.1-0.5 mM) in an NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).
-
Ligand Stock: Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo-¹⁵N-PIN1.
-
Add small aliquots of the concentrated ligand stock solution to the ¹⁵N-PIN1 sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra and identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon ligand binding.
-
Calculate the weighted-average chemical shift changes for each affected residue at each titration point.
-
Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding equation to determine the dissociation constant (Kd).
-
Map the residues with significant CSPs onto the three-dimensional structure of PIN1 to identify the ligand-binding site.
-
Conclusion
PIN1 is a multifaceted enzyme with critical roles in cellular signaling and disease. The existence of different isoforms and the complexity of its ligand interactions present both challenges and opportunities for therapeutic intervention. The experimental approaches detailed in this guide provide a robust framework for dissecting the intricate mechanisms of PIN1 regulation and for the discovery and characterization of novel modulators. A deeper understanding of PIN1 biology at the molecular level will be instrumental in the development of targeted therapies for a range of human diseases.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pulse sequence - Wikipedia [en.wikipedia.org]
- 8. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. Toward Flexibility–Activity Relationships by NMR Spectroscopy: Dynamics of Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
The Impact of Post-Translational Modifications on PIN1 Ligand Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of post-translational modifications (PTMs) in modulating the ligand binding affinity of Peptidyl-prolyl cis-trans isomerase 1 (PIN1). Understanding these regulatory mechanisms is paramount for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of key PTMs affecting PIN1, quantitative data on their impact on ligand binding, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction to PIN1 and its Regulation by PTMs
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motifs).[1][2][3] This conformational change can profoundly alter the function, stability, and localization of its substrate proteins, thereby playing a crucial role in numerous cellular processes.[2][3] The activity and substrate recognition of PIN1 are tightly regulated by a variety of PTMs, including phosphorylation, oxidation, SUMOylation, and ubiquitination.[2][3] These modifications can directly impact the ability of PIN1 to bind its ligands and substrates, thus representing a key layer of cellular control.
Quantitative Analysis of PTM Effects on PIN1 Ligand Binding
The following tables summarize the quantitative effects of various PTMs on the ligand binding affinity of PIN1. Data from studies using PTM-mimicking or -deficient mutants are included to provide quantitative insights into how these modifications alter binding kinetics.
| Modification | Site(s) | Effect on Ligand Binding | Ligand/Substrate | Method | Kd (Wild-Type) | Kd (Modified/Mutant) | Reference(s) |
| Phosphorylation | Ser16 | Inhibition | MPM-2 antigen | Co-immunoprecipitation | - | Binding abolished | [4] |
| Ser16 | Inhibition | Bora | Co-immunoprecipitation | - | Binding disrupted | [5] | |
| Ser16 (S16A mutant) | N/A (represents non-phosphorylated state) | pCDC25c | NMR | ~6–10 μM (WW domain) | Similar to WT | [1] | |
| Ser16 (S16E phosphomimetic) | Inhibition | I-2 | Co-immunoprecipitation | - | Restored binding (compared to S16A) | [6] | |
| Ser71 (S71E phosphomimetic) | Reduction | Not specified | Not specified | - | Reduced isomerase activity | [7] | |
| Ser138 (S138E phosphomimetic) | Enhancement | Not specified | Cellular Assay | - | 4x greater catalytic activity | [7] | |
| Oxidation | Cys113 | No significant inhibition of binding | pTide (high-affinity ligand) | Pull-down assay | - | Effective binding maintained | [5][8] |
| Cys113 (C113D mutant) | Weakened binding | Substrate | Not specified | - | Severely weakened substrate binding ability | [9] | |
| Cys113 (C113A mutant) | Reduced activity, implies altered binding kinetics | pS/pT-P bond | MD Simulations | - | Reduced activity by 130-fold | [10][11] | |
| SUMOylation | Lys6, Lys63 | Inhibition | Phosphorylated substrates | Pull-down assay | - | Binding fully inactivated | [7] |
Table 1: Quantitative and Qualitative Effects of Post-Translational Modifications on PIN1 Ligand Binding. This table summarizes the impact of phosphorylation, oxidation, and SUMOylation on the ability of PIN1 to bind its ligands and substrates. Dissociation constants (Kd) are provided where available.
Signaling Pathways Modulating PIN1 PTMs and Ligand Binding
The following diagrams, generated using Graphviz, illustrate the key signaling pathways that regulate PIN1 post-translational modifications.
Figure 1: PIN1 Phosphorylation Signaling Pathways. This diagram illustrates the various kinases that phosphorylate PIN1 at specific sites within its WW and PPIase domains, and the resulting functional consequences on PIN1 activity and stability. Green arrows indicate positive regulation, while red arrows indicate negative regulation.
Figure 2: PIN1 Oxidation and SUMOylation Signaling. This diagram shows how oxidative stress leads to the oxidation of Cys113, and how SUMO1-mediated SUMOylation at Lys6 and Lys63 occurs. The functional outcomes and the reversal of SUMOylation by SENP1 are also depicted.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PIN1 PTMs and ligand binding.
Site-Directed Mutagenesis of PIN1
This protocol is used to introduce point mutations into the PIN1 sequence to create PTM-mimicking (e.g., S16E) or -deficient (e.g., S16A, C113A) constructs.
Materials:
-
Plasmid DNA containing the wild-type PIN1 gene
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
In Vitro Phosphorylation of PIN1 and Binding Analysis
This protocol describes the phosphorylation of recombinant PIN1 and subsequent analysis of its binding to a fluorescently labeled ligand.
Materials:
-
Purified recombinant PIN1 (wild-type or mutant)
-
Active protein kinase (e.g., PKA catalytic subunit)
-
ATP
-
Kinase buffer
-
Fluorescently labeled PIN1 ligand (e.g., FITC-labeled peptide)
-
Fluorescence polarization plate reader
Procedure:
-
In Vitro Phosphorylation:
-
Incubate purified PIN1 with the active kinase and ATP in kinase buffer at 30°C for 1-2 hours.
-
Include a control reaction without ATP to represent the unphosphorylated state.
-
-
Fluorescence Polarization Binding Assay:
-
Prepare a series of dilutions of the phosphorylated and unphosphorylated PIN1.
-
Add a constant, low concentration of the fluorescently labeled ligand to each dilution in a 384-well black plate.
-
Incubate at room temperature for 30 minutes.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of PIN1 concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Mass Spectrometry for PTM Identification
This protocol outlines a general workflow for identifying PTMs on PIN1 using mass spectrometry.
Materials:
-
Purified PIN1 (from in vitro modification or immunoprecipitated from cells)
-
SDS-PAGE equipment
-
In-gel digestion kit (containing trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Separation: Separate the PIN1 sample by SDS-PAGE.
-
In-Gel Digestion:
-
Excise the protein band corresponding to PIN1.
-
Destain, reduce, and alkylate the protein within the gel piece.
-
Digest the protein with trypsin overnight at 37°C.
-
-
Peptide Extraction and LC-MS/MS Analysis:
-
Extract the tryptic peptides from the gel.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the PIN1 sequence using software such as Mascot or Sequest.
-
Specify the potential PTMs (e.g., phosphorylation, oxidation, SUMOylation) as variable modifications in the search parameters to identify modified peptides and their specific sites.
-
Figure 3: Experimental Workflow for PTM Analysis of PIN1. This flowchart outlines the key steps involved in identifying post-translational modifications on PIN1 using a mass spectrometry-based proteomics approach.
Conclusion
The ligand binding activity of PIN1 is intricately regulated by a network of post-translational modifications. Phosphorylation at key residues can either enhance or inhibit substrate recognition, while oxidation and SUMOylation predominantly play an inhibitory role. A thorough understanding of these regulatory mechanisms, supported by quantitative binding data and detailed experimental approaches, is essential for the rational design of novel therapeutics that target PIN1 in a specific and controlled manner. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of PIN1 regulation and its implications in human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinically Relevant Post-Translational Modification Analyses—Maturing Workflows and Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 7. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C113D mutation in human Pin1 causes allosteric structural changes in the phosphate binding pocket of the PPIase domain through the tug of war in the dual-histidine motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Decoding the Druggability of the Pin1 Active Site: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins. This conformational change can have profound effects on the function, stability, and subcellular localization of its substrates, making Pin1 a critical regulator of a multitude of cellular processes.[1][2][3] Its overexpression and hyperactivity are implicated in numerous human diseases, including cancer and Alzheimer's disease, positioning the Pin1 active site as a compelling, albeit challenging, therapeutic target.[1][2][4] This in-depth technical guide explores the druggability of the Pin1 active site, providing a comprehensive overview of its structure, function, and involvement in key signaling pathways, along with detailed experimental protocols and a summary of known inhibitors.
The Pin1 Active Site: Structure and Catalytic Mechanism
Pin1 is composed of two domains: an N-terminal WW domain that recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that harbors the catalytic active site.[5][6] The active site of the PPIase domain is a relatively shallow and solvent-exposed pocket, which presents a significant challenge for the development of high-affinity, selective small-molecule inhibitors.[4][7]
The catalytic mechanism is thought to involve a nucleophilic attack by the Cys113 residue on the carbonyl carbon of the peptide bond preceding the proline, facilitating rotation around the bond.[6] Key residues within the active site that are crucial for substrate recognition and catalysis include a basic triad (B1167595) (Lys63, Arg68, Arg69) responsible for binding the phosphate (B84403) group of the substrate, and a hydrophobic pocket that accommodates the proline residue.[5]
Quantitative Analysis of Pin1 Inhibitors
A diverse range of molecules has been developed to target the Pin1 active site, including natural products, peptidomimetics, small molecules, and covalent inhibitors. The potency of these inhibitors varies widely, and a selection of representative compounds is summarized in the tables below.
Table 1: Reversible Pin1 Inhibitors
| Inhibitor Class | Compound | Assay Type | IC50 / Ki | Reference |
| Natural Product | Juglone | PPIase Assay | IC50 ≈ 5 µM | [8] |
| All-trans retinoic acid (ATRA) | Enzymatic Inhibition | IC50 = 33.2 µM | [9] | |
| Peptidomimetic | D-PEPTIDE | PPIase Assay | Ki = 20.4 ± 4.3 nM | [10] |
| L-PEPTIDE | PPIase Assay | Ki = 507 ± 37 nM | [10] | |
| Small Molecule | PiB | Enzymatic Assay | IC50 ≈ 10 µM | [11] |
| HWH8-33 | Isomerization Assay | IC50 = 0.15 - 1.2 µM (cell lines) | [12] | |
| HWH8-36 | Isomerization Assay | IC50 = 0.21 - 2.5 µM (cell lines) | [12] | |
| VS1 | Enzymatic Inhibition | IC50 = 6.4 µM | [9] | |
| VS2 | Enzymatic Inhibition | IC50 = 29.3 µM | [9] |
Table 2: Covalent Pin1 Inhibitors
| Compound | Assay Type | IC50 / Ki | k_inact / K_i (M⁻¹s⁻¹) | Reference |
| KPT-6566 | PPIase Assay | IC50 = 640 nM, Ki = 625.2 nM | 745.4 min⁻¹nM⁻¹ | [13][14] |
| BJP-06-005-3 | PPIase Assay | Apparent Ki = 48 nM | 740 | [10][15] |
| Sulfopin | PPIase Assay | Apparent Ki = 211 nM (at 12h) | 84 | [16] |
Experimental Protocols for Assessing Pin1 Druggability
Evaluating the interaction of potential inhibitors with the Pin1 active site requires a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Pin1 Enzymatic Activity Assay (Chymotrypsin-Coupled Assay)
This assay spectrophotometrically measures the cis-to-trans isomerization of a synthetic peptide substrate by Pin1. The substrate, typically Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation, releasing the chromophore p-nitroaniline (pNA).[17][18]
Protocol:
-
Reagents:
-
Pin1 enzyme (recombinant, purified)
-
Substrate: Suc-AEPF-pNA (stock solution in DMSO)
-
Chymotrypsin (stock solution in 1 mM HCl)
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Test compound (inhibitor) in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of the test compound.
-
Add Pin1 enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Suc-AEPF-pNA substrate.
-
Immediately add chymotrypsin to the reaction.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of pNA release is proportional to the rate of Pin1-catalyzed isomerization.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to Pin1, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Instrumentation:
-
Isothermal Titration Calorimeter
-
-
Sample Preparation:
-
Dialyze purified Pin1 and the inhibitor into the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Degas all solutions thoroughly before use.
-
Concentration of Pin1 in the sample cell is typically in the range of 10-50 µM, and the inhibitor concentration in the syringe is 10-20 fold higher.
-
-
Procedure:
-
Load the Pin1 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the inhibitor into the Pin1 solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (Pin1) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Protocol:
-
Instrumentation:
-
SPR instrument (e.g., Biacore)
-
-
Sensor Chip Preparation:
-
Immobilize purified Pin1 onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Block any remaining active sites on the sensor surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the Pin1-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the Kd as the ratio of kd/ka.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific duration.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing or other methods.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble Pin1 in each sample by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble Pin1 as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Pin1 in Key Signaling Pathways
Pin1's influence extends across multiple signaling pathways that are fundamental to cell growth, proliferation, and survival. Understanding these intricate networks is crucial for elucidating the downstream consequences of Pin1 inhibition.
Ras/AP-1 Signaling Pathway
Pin1 plays a pivotal role in the Ras-mediated signaling cascade, which is frequently hyperactivated in cancer. Pin1 can directly bind to and isomerize phosphorylated c-Jun, a key component of the AP-1 transcription factor. This isomerization enhances the transcriptional activity of c-Jun, leading to increased expression of target genes like cyclin D1, which promotes cell cycle progression.[19][20][21]
References
- 1. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 6. Structure and dynamics of Pin1 during catalysis by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uncovering druggable hotspots on Pin1 via X-ray crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules targeting Pin1 as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c‐Jun towards cyclin D1 | The EMBO Journal [link.springer.com]
Natural Product Inhibitors of Pin1: A Technical Guide for Researchers
This technical guide provides an in-depth overview of natural product inhibitors targeting the Peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer, Alzheimer's disease, and certain inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel therapeutic agents from natural sources that modulate Pin1 activity.
Introduction to Pin1
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of peptidyl-prolyl bonds, but only when the preceding serine or threonine residue is phosphorylated (pSer/Thr-Pro). This conformational change can have profound effects on the substrate protein's activity, stability, subcellular localization, and interaction with other proteins. Pin1 plays a pivotal role in regulating the function of a multitude of proteins involved in key signaling pathways that govern cell proliferation, survival, and differentiation. Its overexpression in various cancers is linked to tumor progression and poor prognosis, making it an attractive target for therapeutic intervention.
Quantitative Data of Natural Product Pin1 Inhibitors
A variety of natural products have been identified as inhibitors of Pin1. The following table summarizes the quantitative data for some of the most well-characterized inhibitors, categorized by their natural source. This data is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.
| Natural Product | Source | Type of Inhibition | IC50 / Ki Value | Reference(s) |
| Plant-Derived | ||||
| Juglone | Juglans species (Walnuts) | Irreversible, Covalent | IC50: ~7 µM (in vitro transcription)[1], IC50: 6-10 µM (cancer cell lines)[2] | [1][2] |
| Epigallocatechin-3-gallate (EGCG) | Camellia sinensis (Green Tea) | Reversible, Non-covalent | Binds to both WW and PPIase domains | [3] |
| All-trans retinoic acid (ATRA) | Vitamin A derivative | Reversible, Non-covalent | Ki: 0.82 µM[4] | [4][5][6] |
| 6,7,4′-trihydroxyisoflavone | Plant-derived | Not specified | Not specified | |
| Fungal-Derived | ||||
| Dicitrinone F | Penicillium citrinum | Cytotoxicity against cancer cell lines | IC50: 6.7-29.6 µg/mL (cell viability) | |
| Penicipyrroether A and Pyrrospirone J | Penicillium sp. ZZ380 | Cytotoxicity against glioblastoma cell lines | IC50: 1.64-17.92 µM (cell viability) | |
| Marine-Derived | ||||
| Medermycin | Streptomyces sp. XMA39 | ROCK2 inhibition, Cytotoxicity | IC50 > 20 µM (ROCK2), IC50 > 40 mM (cell viability) | [7] |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes. It is crucial to consult the primary literature for detailed experimental conditions.
Key Signaling Pathways Regulated by Pin1
Pin1 is a central hub in several critical signaling pathways implicated in cancer and other diseases. Its inhibition by natural products can disrupt these pathways, leading to therapeutic effects.
Ras/RAF/MEK/ERK Pathway
The Ras/RAF/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Pin1 has been shown to act as an amplifier of this pathway at multiple levels.[5] It can stabilize the Epidermal Growth Factor Receptor (EGFR), enhance the activation of the kinase RAF-1, and increase the stability of the transcription factor c-JUN and the cell cycle regulator CYCLIN D1.[5] Inhibition of Pin1 can dampen this signaling cascade, leading to reduced cell proliferation.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Pin1 regulates the stability and nuclear localization of β-catenin.[1][2][8] Pin1 binds to a phosphorylated Ser-Pro motif in β-catenin, which inhibits its interaction with the adenomatous polyposis coli (APC) protein.[1][2][8] This prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes like c-Myc and cyclin D1.[8][9]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Pin1 has been shown to regulate the stability and activation of Akt, a key kinase in this pathway.[10] Pin1 is required to convert signals from upstream receptors into the activation of the PI3K-Akt-mTOR-S6K axis.[11] By fostering the phosphorylation and activation of Insulin Receptor Substrate 1 (IRS-1), Pin1 promotes downstream signaling through this pathway.[11] Inhibition of Pin1 can lead to decreased Akt stability and activity, thereby suppressing this pro-survival pathway.
Experimental Protocols for Characterizing Pin1 Inhibitors
The identification and characterization of Pin1 inhibitors rely on robust and reproducible biochemical and biophysical assays. Below are detailed methodologies for two commonly used assays.
Chymotrypsin-Coupled PPIase Assay
This is a classic and widely used spectrophotometric assay to measure the peptidyl-prolyl isomerase (PPIase) activity of Pin1.
Principle: The assay utilizes a chromogenic peptide substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA). The protease α-chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Glu-Pro bond is in the trans conformation, releasing p-nitroaniline (pNA), which absorbs light at 390-410 nm. Pin1 catalyzes the conversion of the cis isomer of the substrate to the trans isomer, thus accelerating the rate of pNA release.
Materials:
-
Recombinant human Pin1 protein
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390-410 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., trifluoroethanol containing LiCl to enrich the cis-isomer population).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known Pin1 inhibitor).
-
Add recombinant Pin1 to all wells except the negative control (no enzyme) wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to Pin1.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
Immediately add the α-chymotrypsin solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).
-
Measure the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay
The fluorescence polarization (FP) assay is a powerful technique for studying molecular interactions in solution and is well-suited for high-throughput screening of Pin1 inhibitors.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide (tracer) that binds to Pin1. When the small tracer is unbound, it tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon binding to the much larger Pin1 protein, the tumbling of the tracer is significantly slowed, leading to an increase in the fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to Pin1, causing a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human Pin1 protein
-
Fluorescently labeled peptide tracer (e.g., a short peptide containing a pSer/Thr-Pro motif conjugated to a fluorophore like fluorescein)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM NaCl, 0.01% Tween-20
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Black, low-binding 96- or 384-well microplates
-
A plate reader equipped with fluorescence polarization optics (excitation and emission filters for the specific fluorophore)
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating Pin1 against a fixed concentration of the fluorescent tracer to determine the dissociation constant (Kd) and the optimal concentrations of both to use in the competition assay.
-
-
Assay Setup:
-
In a black microplate, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control.
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Add Pin1 to all wells (except for the no-protein control) at its predetermined optimal concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The data are typically expressed in millipolarization units (mP).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls (no inhibitor and no protein).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a competitive binding curve.
-
Conclusion
Natural products represent a rich source of structurally diverse molecules with the potential to inhibit Pin1 activity. This technical guide has provided a summary of key natural product inhibitors with their quantitative inhibitory data, an overview of the major signaling pathways regulated by Pin1, and detailed protocols for essential in vitro assays. It is anticipated that this information will serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating the development of novel and effective Pin1-targeted therapies. Further exploration of natural product libraries, particularly from underexplored sources such as marine organisms and fungi, holds significant promise for the identification of new lead compounds against this important therapeutic target.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl-prolyl cis/trans isomerase Pin1 is critical for the regulation of PKB/Akt stability and activation phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Peptide-Based Pin1 Ligand Design: A Technical Guide for Drug Discovery
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme in cellular signaling, uniquely recognizing and catalyzing the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2] This conformational switch is a pivotal regulatory mechanism, influencing the activity, stability, and subcellular localization of a multitude of proteins involved in cell cycle progression, proliferation, and apoptosis.[1][3] Pin1 consists of two primary domains: an N-terminal WW domain responsible for substrate recognition and binding, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that contains the catalytic active site.[2][4]
Overexpression of Pin1 is a hallmark of many human cancers, where it often amplifies oncogenic pathways by stabilizing oncoproteins (e.g., Cyclin D1, c-Myc) and promoting the degradation of tumor suppressors (e.g., p53).[2][5][6] This central role in tumorigenesis makes Pin1 an attractive and promising target for therapeutic intervention.[1][7] Peptide-based ligands, derived from Pin1's natural substrates, have served as a foundational tool in the development of potent and selective inhibitors. This guide provides an in-depth overview of the core principles, strategies, and experimental methodologies underpinning the design and characterization of peptide-based Pin1 ligands.
Core Signaling Pathways Involving Pin1
Pin1 acts as a central hub in numerous signaling networks that are frequently hijacked in cancer.[1][5] Its isomerase activity can either activate or inhibit downstream effectors, depending on the specific substrate and cellular context. For instance, Pin1-mediated isomerization is known to enhance the transcriptional activity of estrogen receptor α (ERα) and NOTCH1, promoting breast cancer cell proliferation and self-renewal.[2][5] It also plays a crucial role in pathways driven by HER2, WNT/β-catenin, and NF-κB.[2] By modulating the conformation of key signaling nodes, Pin1 can tip the balance towards oncogenesis, making its inhibition a key therapeutic strategy.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Pin1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in various diseases, including cancer. These protocols are designed to guide researchers in the discovery and characterization of novel Pin1 inhibitors.
Introduction to Pin1 and its Role in Cellular Signaling
Pin1 is a unique peptidyl-prolyl isomerase (PPIase) that specifically recognizes and catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in proteins. This conformational change can have profound effects on protein function, including stability, localization, and activity, thereby regulating numerous cellular processes. Pin1 is a key player in several oncogenic signaling pathways, making it an attractive target for therapeutic intervention.
Below is a diagram illustrating the central role of Pin1 in integrating multiple oncogenic signaling pathways. Pin1 can activate oncogenes and inactivate tumor suppressors, contributing to tumorigenesis.[1][2][3][4]
High-Throughput Screening (HTS) Assays for Pin1 Inhibitors
Several HTS-compatible assays have been developed to identify and characterize Pin1 inhibitors. The most common formats are the chymotrypsin-coupled PPIase assay, fluorescence polarization (FP) assay, and time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
The general workflow for an HTS campaign to identify Pin1 inhibitors is depicted below.
Data Presentation: Quantitative Analysis of Pin1 Inhibitors
The following table summarizes the inhibitory activities of several known Pin1 inhibitors identified through various screening methods.
| Compound Name | Assay Type | IC50 | Ki | Reference |
| Juglone | PPIase | 0.8 µM | - | [5] |
| ATRA | PPIase | 33.2 µM | - | [3] |
| KPT-6566 | PPIase | - | 23 nM | [5] |
| BJP-06-005-3 | PPIase | 48 nM | 48 nM | [1] |
| VS1 | Enzymatic | 6.4 µM | - | [3] |
| VS2 | Enzymatic | 29.3 µM | - | [3] |
| HWH8-33 | PPIase | ~5 µM | - | [6] |
| HWH8-36 | PPIase | ~10 µM | - | [6] |
Experimental Protocols
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the Pin1-catalyzed isomerization of a chromogenic peptide substrate. The substrate, typically Suc-Ala-Ala-Pro-Phe-pNA or a similar sequence, exists in both cis and trans conformations. Chymotrypsin (B1334515) can only cleave the trans isomer, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 390-405 nm. Pin1 accelerates the conversion of the cis to the trans form, thus increasing the rate of pNA release.
Materials:
-
Recombinant human Pin1
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (or similar)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96- or 384-well microplates
-
Spectrophotometer plate reader
Protocol:
-
Prepare a stock solution of the peptide substrate in DMSO and then dilute it in ice-cold 0.47 M LiCl in 2-propanol.
-
Prepare the reaction mixture containing assay buffer and the desired concentration of Pin1.
-
Add the test compounds at various concentrations to the wells of the microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the Pin1 solution to the wells and pre-incubate with the compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and chymotrypsin to each well.
-
Immediately measure the absorbance at 390 nm or 405 nm in kinetic mode for 5-10 minutes at 25°C.
-
The rate of the reaction is determined from the linear portion of the absorbance curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled peptide probe from the Pin1 active site by a test compound. The small fluorescent probe, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Pin1 protein, its tumbling is restricted, leading to a high polarization signal. Inhibitors that bind to the active site will displace the probe, causing a decrease in polarization.
Materials:
-
Recombinant human Pin1
-
Fluorescently labeled peptide probe (e.g., a fluorescein-labeled peptide containing the pSer/Thr-Pro motif)
-
Assay Buffer: 10 mM HEPES, pH 7.5, 10 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Black, low-volume 384- or 1536-well microplates
-
Fluorescence polarization plate reader
Protocol:
-
To the wells of the microplate, add the assay buffer.
-
Add the test compounds at various concentrations. Include positive controls (unlabeled competitor peptide or known inhibitor) and negative controls (DMSO vehicle).
-
Add the fluorescent probe to all wells at a fixed concentration (typically in the low nanomolar range).
-
Initiate the reaction by adding Pin1 to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the percent inhibition based on the decrease in polarization signal and determine the IC50 values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the interaction between Pin1 and a labeled substrate. Typically, Pin1 is tagged with a donor fluorophore (e.g., Europium cryptate), and a biotinylated peptide substrate is used in conjunction with a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2). When Pin1 binds to the substrate, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.
Materials:
-
Tagged recombinant human Pin1 (e.g., His-tagged or GST-tagged)
-
Antibody against the tag labeled with a donor fluorophore (e.g., anti-His-Europium)
-
Biotinylated peptide substrate containing the pSer/Thr-Pro motif
-
Streptavidin labeled with an acceptor fluorophore (e.g., Streptavidin-d2)
-
Assay Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.01% BSA, 0.05% Tween-20
-
Low-volume 384- or 1536-well microplates
-
TR-FRET compatible plate reader
Protocol:
-
Add the test compounds at various concentrations to the wells of the microplate. Include positive and negative controls.
-
Add a mixture of the tagged Pin1 and the donor-labeled antibody to the wells.
-
Add a mixture of the biotinylated peptide substrate and the acceptor-labeled streptavidin to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm or 340 nm excitation, and emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio (acceptor signal / donor signal) and then the percent inhibition to determine IC50 values.
Assay Quality and Performance
A critical parameter for evaluating the quality of an HTS assay is the Z'-factor.[7][8] The Z'-factor is a statistical measure of the separation between the positive and negative controls and is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.
-
Z' > 0.5 : An excellent assay, highly suitable for HTS.
-
0 < Z' < 0.5 : A marginal assay, may require optimization.
-
Z' < 0 : The assay is not suitable for HTS.
It is recommended to determine the Z'-factor during assay development and to monitor it throughout the screening campaign to ensure data quality.
Screening Library and Hit Rate
The choice of a screening library is crucial for the success of an HTS campaign. Libraries can range from diverse collections of small molecules to more focused sets of compounds with known kinase-inhibitor-like scaffolds. A typical HTS campaign might screen tens of thousands to over a hundred thousand compounds.[6][9] The hit rate, which is the percentage of compounds identified as active in the primary screen, can vary widely depending on the library and the assay stringency, but is often in the range of 0.1% to 1%.[6] It is important to follow up on primary hits with secondary assays and dose-response studies to eliminate false positives and confirm the activity of true inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Comprehensive Protocol for PIN1 Enzymatic Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs within proteins.[1][2][3] This catalytic activity induces conformational changes that can profoundly impact a substrate's function, stability, subcellular localization, and interaction with other proteins.[2][4][5] Given its critical role in regulating key signaling pathways involved in cell cycle progression, proliferation, and apoptosis, deregulation of PIN1 has been implicated in various diseases, including cancer and Alzheimer's disease.[1][6][7][8] Therefore, robust and reliable enzymatic assays are crucial for studying PIN1 function and for the discovery and characterization of novel PIN1 inhibitors with therapeutic potential.
This document provides a detailed protocol for a protease-coupled PIN1 enzymatic assay, a widely used method for continuously monitoring PIN1 isomerase activity.
Principle of the Assay
The protease-coupled assay continuously measures the cis-to-trans isomerization of a synthetic peptide substrate by PIN1. The substrate, typically a short peptide ending in a pSer/Thr-Pro motif followed by a chromophore like p-nitroaniline (pNA), is synthesized to be predominantly in the cis conformation. PIN1 catalyzes the conversion of this substrate to the trans isomer. A second enzyme, chymotrypsin (B1334515), is included in the reaction mixture. Chymotrypsin specifically cleaves the trans isomer of the peptide substrate, releasing the pNA chromophore. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 390 nm, is directly proportional to the PIN1 enzymatic activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling role of PIN1 and the workflow of the described enzymatic assay.
Caption: PIN1 acts as a post-phosphorylation regulator, converting pSer/Thr-Pro motifs to alter protein function.
Caption: Workflow for the protease-coupled PIN1 enzymatic assay.
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for the PIN1 protease-coupled enzymatic assay. These values may require optimization depending on the specific experimental setup, reagents, and instrumentation.
| Parameter | Recommended Range/Value | Notes |
| Enzyme | ||
| Recombinant Human PIN1 | 10 - 100 nM | Final concentration in the assay. |
| Chymotrypsin | 0.1 - 1.0 mg/mL | Final concentration. Ensures isomerization is the rate-limiting step.[9] |
| Substrate | ||
| Ac-Ala-Ala-pSer-Pro-Phe-pNA | 10 - 200 µM | A common commercially available substrate. The concentration range should span the Kₘ value. |
| Buffer & Reagents | ||
| HEPES Buffer (pH 7.8) | 35 - 50 mM | Provides a stable pH environment for the reaction.[9] |
| NaCl | 10 - 150 mM | Can influence enzyme activity and stability.[9][10] |
| Dithiothreitol (DTT) | 0.2 - 1 mM | A reducing agent to maintain enzyme integrity.[9] |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1 mg/mL | Helps to prevent non-specific binding and stabilize the enzyme.[9] |
| Reaction Conditions | ||
| Temperature | 4 - 25 °C | Lower temperatures (e.g., 4-10°C) are often used to slow the uncatalyzed isomerization rate. |
| Incubation Time (Kinetic) | 15 - 60 minutes | The reaction should be monitored within the linear range. |
| Wavelength for Detection | 390 nm | For monitoring the release of p-nitroaniline (pNA). |
Experimental Protocol: Protease-Coupled Assay
This protocol is designed for a 96-well microplate format but can be scaled as needed.
Materials and Reagents
-
α-Chymotrypsin
-
PIN1 Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Known PIN1 inhibitor (e.g., Juglone or Tannic acid, for positive control of inhibition)[11]
-
Dimethyl Sulfoxide (DMSO) for dissolving inhibitors
-
96-well, flat-bottom, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 390 nm in kinetic mode
-
Ultrapure water
Preparation of Solutions
-
Assay Buffer (1X): 35 mM HEPES, pH 7.8. Prepare from a stock solution and adjust pH carefully. Store at 4°C.
-
Complete Reaction Buffer: Prepare fresh before use by adding DTT (to 0.2 mM) and BSA (to 0.1 mg/mL) to the 1X Assay Buffer.[9]
-
PIN1 Enzyme Stock: Thaw recombinant PIN1 on ice. Dilute to the desired working concentration (e.g., 2X final concentration) in ice-cold Complete Reaction Buffer. Keep on ice.[11]
-
Chymotrypsin Stock: Prepare a stock solution of chymotrypsin (e.g., 10 mg/mL) in 1 mM HCl. Dilute to the desired working concentration (e.g., 2X final concentration) in the Complete Reaction Buffer.
-
Substrate Stock: Dissolve the peptide substrate in an appropriate solvent (e.g., DMSO or aqueous buffer) to create a high-concentration stock (e.g., 10 mM). Further dilute to a working concentration (e.g., 5X or 10X final concentration) in the Complete Reaction Buffer.
-
Inhibitor Stocks: Dissolve test compounds and control inhibitors in 100% DMSO.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, set up the reactions as described below. It is recommended to perform all assays in triplicate. The final volume for this example is 100 µL.
-
Blank (No Enzyme): 50 µL Complete Reaction Buffer + 40 µL Chymotrypsin working solution.
-
Negative Control (No PIN1): 40 µL Complete Reaction Buffer + 10 µL PIN1 dilution buffer + 40 µL Chymotrypsin working solution.
-
Positive Control (PIN1 Activity): 40 µL Complete Reaction Buffer + 10 µL PIN1 working solution + 40 µL Chymotrypsin working solution.
-
Inhibitor Wells: 30 µL Complete Reaction Buffer + 10 µL PIN1 working solution + 10 µL Inhibitor working solution + 40 µL Chymotrypsin working solution.
-
-
Pre-incubation: If testing inhibitors, add the PIN1 enzyme and inhibitor to the wells and pre-incubate for 15-30 minutes at the assay temperature. This allows for the binding of the inhibitor to the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the substrate working solution to all wells. Mix gently by pipetting or using a plate shaker for a few seconds.
-
Data Acquisition: Immediately place the microplate into the spectrophotometer pre-set to the assay temperature. Measure the absorbance at 390 nm every 30-60 seconds for 15-60 minutes (kinetic mode).
Data Analysis
-
Correct for Blank: Subtract the absorbance values of the blank wells from all other wells at each time point.
-
Plot Data: Plot the corrected absorbance (ΔA₃₉₀) versus time (minutes) for each reaction.
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate (velocity, V₀) by calculating the slope of the linear portion of the curve. The slope represents the change in absorbance per minute (mOD/min).
-
Determine Percent Inhibition (for inhibitor studies): Calculate the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Positive Control Well)] x 100
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce PIN1 activity by 50%).
By following this comprehensive protocol, researchers can effectively measure PIN1 enzymatic activity, screen for potential inhibitors, and further investigate the role of this important enzyme in health and disease.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 3. BCR‐ABL enhances the prolyl isomerase activity of Pin 1 by interacting with DAPK1 in ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and Pathogenic Roles of Prolyl Isomerase Pin1 in Metabolic Regulations via Multiple Signal Transduction Pathway Modulations [mdpi.com]
- 8. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurogentec.com [eurogentec.com]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols for PIN1 Ligand Binding Assay Using Fluorescence Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins. This post-phosphorylation regulatory mechanism impacts the stability, localization, and activity of a wide range of proteins involved in various signaling pathways.[2][3] Dysregulation of PIN1 has been implicated in several diseases, most notably cancer, where it is often overexpressed, and Alzheimer's disease.[4][5] Consequently, PIN1 has emerged as a promising therapeutic target for drug discovery.
Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive technique ideal for studying molecular interactions in solution.[6] The principle of FP is based on the rotational motion of a fluorescently labeled molecule (tracer). When a small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light upon excitation with polarized light. However, when the tracer binds to a larger molecule, such as a protein, its rotational motion is significantly slowed, leading to an increase in the polarization of the emitted light.[6] This change in polarization can be used to quantify the binding affinity between the tracer and the protein. In a competition assay format, an unlabeled compound that binds to the same site on the protein will displace the fluorescent tracer, causing a decrease in polarization. This allows for the determination of the binding affinity of the test compound.
These application notes provide a detailed protocol for a PIN1 ligand binding assay using fluorescence polarization, suitable for high-throughput screening (HTS) of potential inhibitors.
PIN1 Signaling Pathway
PIN1 acts as a crucial hub integrating multiple oncogenic signaling pathways. It regulates the stability and activity of key proteins involved in cell cycle control and proliferation. The following diagram illustrates a simplified overview of PIN1's role in cellular signaling.
Caption: Simplified PIN1 signaling pathway.
Quantitative Data Summary
The following table summarizes the binding affinities of various ligands for PIN1, as determined by fluorescence polarization and other assays.
| Ligand/Inhibitor | Ligand Type | Assay Type | Affinity (K_i / K_d / IC_50) | Reference |
| D-PEPTIDE (Ac-Phe-D-pThr-Pip-Nal-Gln-NH₂) | Peptide | Not Specified | K_i = 20 nM | [7] |
| BJP-06-005-3 | Covalent Peptide | PPIase Assay | Apparent K_i = 48 nM | [7] |
| BJP-02-118-2 | Peptide | FP Assay | Apparent K_i = ~167 nM | [7] |
| Compound 3 | Peptide | FP Assay | Apparent K_i = 2 µM | [7] |
| TME-001 | Small Molecule | Fluorescence-based HTS | IC_50 = 6.1 µM | [8] |
| Fmoc-VPRpTPVGGGK-NH₂ | Peptide | ELEBA | K_d = 36 ± 4 µM | [2] |
| Ac-VPRpTPV-NH₂ | Peptide | ELEBA | K_d = 110 ± 30 µM | [2] |
Note: FP denotes Fluorescence Polarization; HTS, High-Throughput Screening; ELEBA, Enzyme-Linked Enzyme Binding Assay.
Experimental Protocols
Principle of the FP Competition Assay
A fluorescently labeled peptide tracer that mimics the pSer/Thr-Pro motif binds to the active site of PIN1, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to PIN1. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the concentration and affinity of the inhibitor.
Experimental Workflow Diagram
The following diagram outlines the key steps in the PIN1 ligand binding assay using fluorescence polarization.
Caption: Experimental workflow for the PIN1 FP assay.
Materials and Reagents
-
PIN1 Protein: Recombinant human GST-PIN1 or similar.
-
Fluorescent Tracer: A fluorescein-labeled peptide such as Bth-D-phos.Thr-Pip-Nal.[7]
-
Assay Buffer: e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, 10 µg/ml BSA, 0.01% Tween-20, 1 mM DTT, pH 7.4.[7]
-
Test Compounds: Small molecules or peptides to be screened.
-
DMSO: For dissolving test compounds.
-
Microplates: Black, non-binding surface, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of PIN1 protein in the assay buffer. The final concentration in the assay will need to be optimized (typically in the low nanomolar range).
-
Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration should be low (e.g., 5 nM) and ideally below the K_d value for its interaction with PIN1.[7]
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Procedure (for a competition assay):
-
Controls:
-
Blank: Assay buffer only.
-
Low Polarization Control (Tracer only): Fluorescent tracer in assay buffer.
-
High Polarization Control (PIN1 + Tracer): PIN1 and fluorescent tracer in assay buffer with DMSO (at the same concentration as in the test compound wells).
-
-
Test Wells:
-
Add a defined volume of the diluted test compound to the wells of the 384-well plate.
-
Prepare a mixture of PIN1 and the fluorescent tracer in the assay buffer. The concentration of each should be twice the final desired concentration.
-
Add an equal volume of the PIN1/tracer mixture to the wells containing the test compound.
-
-
Incubation:
-
Mix the plate gently (e.g., by orbital shaking).
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes). This should be determined empirically. For covalent inhibitors, a longer pre-incubation of the inhibitor with PIN1 may be required.[7]
-
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Analysis
The raw data, consisting of parallel and perpendicular fluorescence intensities, are used to calculate the fluorescence polarization (in millipolarization units, mP). The percent inhibition is then determined, and a dose-response curve is generated to calculate the IC_50 value. Finally, the inhibition constant (K_i) can be calculated from the IC_50 value.
Data Analysis Workflow Diagram
Caption: Data analysis workflow for the PIN1 FP assay.
Note on K_i Calculation: The Cheng-Prusoff equation is a commonly used method to convert IC_50 to K_i.[2][4] However, its validity depends on the assay conditions. For tight-binding inhibitors or when the protein concentration is close to the K_d of the tracer, more complex equations may be necessary.[1]
Troubleshooting and Optimization
-
Low Signal Window (ΔmP): The difference in mP between the high and low polarization controls should be significant (ideally >100 mP). If the window is too small, consider using a larger fluorescent tracer (if possible without affecting binding) or a different fluorophore.
-
High Variability: Ensure thorough mixing and accurate pipetting. Use of non-binding surface plates can reduce variability caused by compounds or proteins sticking to the plastic.
-
Z'-factor: For HTS, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
By following these detailed application notes and protocols, researchers can effectively implement a fluorescence polarization-based assay for the discovery and characterization of novel PIN1 inhibitors.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncs-conference.org [ncs-conference.org]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki Calculator [websites.umich.edu]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. DOT Language | Graphviz [graphviz.org]
Application Notes and Protocols for Studying Pin1-Ligand Interactions using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signaling, and transcription.[1][2] Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, activity, and localization.[2][3][4] Its overexpression is implicated in many human cancers, making it a key therapeutic target.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing the binding of small molecule inhibitors and other ligands to Pin1, providing valuable insights for drug discovery.[5][6][7] NMR can be used to confirm direct binding, determine binding affinity, map the interaction site, and elucidate the binding mode.[5][8]
This document provides an overview of Pin1's role in cellular signaling and detailed protocols for studying its interactions with ligands using common NMR techniques.
Pin1 Signaling Pathways
Pin1 acts as a crucial regulator in various oncogenic signaling pathways. By catalyzing the isomerization of pSer/Thr-Pro motifs, it can either stabilize oncoproteins or promote the degradation of tumor suppressors.[1][3] Understanding these pathways is essential for contextualizing the effects of Pin1 inhibition.
Experimental Workflow for NMR-Based Pin1-Ligand Interaction Studies
The general workflow for analyzing the interaction between Pin1 and a potential ligand involves initial screening to confirm binding, followed by more detailed characterization to determine affinity and map the binding site.
Quantitative Data Summary
NMR titration experiments are highly effective for determining the dissociation constant (Kd) of Pin1-ligand interactions.[5][9] The following table summarizes binding affinities for representative ligands with the Pin1 PPIase domain, as determined by NMR.
| Ligand/Substrate | Pin1 Construct | Technique | Dissociation Constant (Kd) / Ki | Reference |
| Ac-Phe-Phe-pSer-Pro-Arg-NH₂ (FF-pSPR) | Pin1-PPIase | NMR Titration | 203 ± 46 µM | [9] |
| cis-locked analogue (Ac-Phe-Phe-pSer-Ψ[(Z)CH=C]-Pro-Arg-NH₂) | Pin1-PPIase | NMR Titration | 7 ± 3 µM | [9] |
| trans-locked analogue (Ac-Phe-Phe-pSer-Ψ[(E)CH=C]-Pro-Arg-NH₂) | Pin1-PPIase | NMR Titration | 78 ± 23 µM | [9] |
| Arsenic trioxide (ATO) | Pin1 | NMR Analysis | 0.116 µM (Ki) | [1] |
| All-trans retinoic acid (ATRA) | Pin1 | Co-crystallization | 0.82 µM (Ki) | [1] |
Experimental Protocols
Protocol 1: ¹H-¹⁵N HSQC Titration for Kd Determination and Binding Site Mapping
Principle: The Heteronuclear Single Quantum Coherence (HSQC) experiment produces a 2D spectrum with peaks corresponding to each ¹H-¹⁵N amide bond in the protein backbone.[10] Upon ligand binding, the chemical environment of residues at the interaction interface changes, causing their corresponding peaks to shift (a phenomenon known as Chemical Shift Perturbation or CSP). By monitoring these shifts while titrating a ligand into a ¹⁵N-labeled Pin1 sample, one can identify the binding site and calculate the dissociation constant (Kd).[5][11]
Materials and Reagents:
-
¹⁵N-labeled Pin1 protein
-
Ligand of interest
-
NMR Buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.6, in 90% H₂O/10% D₂O)[12]
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of ¹⁵N-labeled Pin1 at a concentration of approximately 100-200 µM in NMR buffer.
-
Prepare a high-concentration stock solution of the ligand (e.g., 10-20 mM) in the identical NMR buffer.
-
Transfer a defined volume (e.g., 500 µL) of the ¹⁵N-Pin1 solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the apo (ligand-free) Pin1.[13][14] This serves as the starting point (0 molar ratio).
-
Begin the titration by adding a small aliquot of the concentrated ligand stock solution directly to the NMR tube containing the protein. Typical molar ratios of ligand:protein might be 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, and higher, until saturation is observed.
-
After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. Ensure all experimental parameters (temperature, number of scans, etc.) remain constant throughout the experiment.
-
-
Data Processing and Analysis:
-
Process all HSQC spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra from all titration points to visualize the chemical shift perturbations.
-
For each assigned residue, calculate the combined chemical shift perturbation (Δδ) at each titration point using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different spectral widths.
-
To determine the Kd, plot the Δδ for significantly perturbed residues against the molar ratio of ligand:protein. Fit the resulting binding isotherm to a one-site binding equation to extract the Kd value.
-
To map the binding site, plot the Δδ values onto the 3D structure of Pin1. Residues with the largest perturbations are located at or near the binding interface.
-
Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation and Epitope Mapping
Principle: STD-NMR is a ligand-observed technique used to screen for binding and identify which parts of a ligand are in close contact with the protein.[15][16] The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to the protons of a bound ligand.[17] When the ligand dissociates, it carries this saturation information into the bulk solution, leading to a decrease in its signal intensity. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained, showing signals only from the binding ligand.[16][17] The intensity of these signals is proportional to the proximity of the ligand's protons to the protein surface.
Materials and Reagents:
-
Unlabeled Pin1 protein
-
Ligand of interest
-
NMR Buffer in 100% D₂O (to avoid the large water signal)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a sample containing a low concentration of Pin1 (e.g., 10-50 µM) and a much higher concentration of the ligand (e.g., 1-5 mM, a 50-100 fold excess is common). The use of a large excess of ligand ensures that the protein binding sites are saturated and that the signal from the free ligand is strong.
-
Prepare a control sample containing only the ligand at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the sample to identify ligand resonances.
-
Set up the STD experiment. This involves two separate acquisitions that are subtracted internally.
-
On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein signals resonate (e.g., -1.0 ppm).
-
Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
The difference between the off-resonance (I₀) and on-resonance (Isat) spectra yields the STD spectrum (ISTD).[17]
-
A typical saturation time is 2 seconds, but this may need to be optimized.
-
-
Data Processing and Analysis:
-
The resulting STD spectrum will show signals only for the ligand that binds to Pin1. The absence of signals indicates no binding.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal the ligand's binding epitope. Protons on the ligand that are in closest contact with the protein will show the strongest STD signals.
-
Calculate the STD amplification factor for each proton (H) of the ligand: STD Factor = (I₀ - Isat) / I₀. Normalize the strongest signal to 100% and express the other signal intensities relative to it. This provides a quantitative map of the binding interface.
-
References
- 1. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nuclear Magnetic Resonance-Based Screening Methods for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toward Flexibility–Activity Relationships by NMR Spectroscopy: Dynamics of Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protein–fragment complex structures derived by NMR molecular replacement - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00068J [pubs.rsc.org]
- 13. HSQC_15N.nan [protocols.io]
- 14. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ichorlifesciences.com [ichorlifesciences.com]
- 17. creative-biostructure.com [creative-biostructure.com]
Application Notes: Determining PIN1 Ligand Affinity using Isothermal Titration Calorimetry
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell signaling, proliferation, and survival.[1] By catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, PIN1 acts as a molecular switch, influencing protein conformation, activity, and stability.[2][3] Its overexpression and overactivation are implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[4][5] The development of small molecule inhibitors that can modulate PIN1 activity is a key focus in drug discovery.[6][7]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions.[8][9] This method allows for the complete thermodynamic characterization of a binding event in a single experiment, providing the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10] As a label-free, in-solution technique, ITC is an indispensable tool in drug discovery for validating hits, characterizing lead compounds, and understanding the driving forces behind protein-ligand recognition.[11]
These application notes provide a detailed protocol for utilizing ITC to determine the binding affinity of ligands to the PIN1 protein, offering researchers a robust method for screening and characterizing potential inhibitors.
PIN1 Signaling Pathway
PIN1 is a key regulator of major signaling pathways that are often dysregulated in cancer. It integrates and amplifies oncogenic signals, impacting cell cycle progression, apoptosis, and cell motility. The following diagram illustrates the central role of PIN1 in modulating these critical cellular processes.[12][13][14]
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 10. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Measuring PIN1 Inhibition in a Cellular Context: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription. Its overexpression is implicated in various cancers, making it a promising target for therapeutic intervention. Evaluating the efficacy of potential PIN1 inhibitors requires robust and reliable cell-based assays that can accurately measure their activity within a physiological context.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the inhibition of PIN1. The described methods range from direct target engagement assays to the quantification of downstream functional consequences of PIN1 inhibition.
I. Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its intracellular target. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol
Materials:
-
Cell line expressing endogenous PIN1 (e.g., HEK293T, MCF-7)
-
Cell culture medium and supplements
-
PIN1 inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Primary antibody against PIN1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the PIN1 inhibitor at the desired concentration or with a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Harvest cells by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Thermal Challenge:
-
Cell Lysis:
-
Clarification of Lysates:
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for PIN1.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Determine the thermal shift (ΔTm) between the vehicle- and inhibitor-treated samples.
-
Data Presentation
| Treatment | Concentration (µM) | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | - | 52.3 | - |
| Inhibitor A | 10 | 56.8 | +4.5 |
| Inhibitor B | 10 | 54.1 | +1.8 |
II. Analysis of Downstream Substrate Stabilization/Degradation
PIN1 regulates the stability of several key oncoproteins, including c-Myc and Cyclin D1. Inhibition of PIN1 is expected to alter the cellular levels of these proteins. Western blotting is a standard method to quantify these changes.
Experimental Protocol
Materials:
-
Cell line (e.g., HeLa, MCF-7)
-
PIN1 inhibitor and vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of the PIN1 inhibitor or vehicle for a specified time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against c-Myc, Cyclin D1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for c-Myc, Cyclin D1, and the loading control.
-
Normalize the protein levels of c-Myc and Cyclin D1 to the loading control.
-
Calculate the fold change in protein levels relative to the vehicle-treated control.
-
Data Presentation
| Inhibitor | Concentration (µM) | Treatment Time (h) | c-Myc Level (Fold Change vs. Vehicle) | Cyclin D1 Level (Fold Change vs. Vehicle) |
| Inhibitor A | 1 | 24 | 0.45 | 0.62 |
| Inhibitor A | 10 | 24 | 0.15 | 0.28 |
| Inhibitor B | 1 | 24 | 0.85 | 0.91 |
| Inhibitor B | 10 | 24 | 0.55 | 0.75 |
III. In-Cell Ubiquitination Assay of PIN1 Substrates
PIN1 influences the ubiquitination and subsequent proteasomal degradation of its substrates. An in-cell ubiquitination assay can determine if a PIN1 inhibitor affects the ubiquitination status of a target protein like c-Myc.
Experimental Protocol
Materials:
-
Cell line (e.g., HEK293T)
-
Expression plasmids for HA-tagged ubiquitin and FLAG-tagged c-Myc
-
Transfection reagent
-
PIN1 inhibitor and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors and deubiquitinase inhibitors like N-ethylmaleimide)
-
Anti-FLAG antibody or beads for immunoprecipitation
-
Anti-HA antibody for Western blotting
-
Protein A/G agarose (B213101) beads
Procedure:
-
Transfection:
-
Co-transfect cells with HA-ubiquitin and FLAG-c-Myc expression plasmids.
-
-
Cell Treatment:
-
24 hours post-transfection, treat the cells with the PIN1 inhibitor or vehicle for 4-6 hours.
-
In the last 4 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer.
-
Immunoprecipitate FLAG-c-Myc from the cell lysates using an anti-FLAG antibody and Protein A/G agarose beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated c-Myc.
-
The membrane can be stripped and re-probed with an anti-FLAG antibody to confirm equal immunoprecipitation of c-Myc.
-
-
Data Analysis:
-
Quantify the intensity of the high molecular weight smear (polyubiquitinated c-Myc) in the anti-HA blot.
-
Compare the ubiquitination levels in inhibitor-treated cells versus vehicle-treated cells.
-
Data Presentation
| Treatment | Ubiquitinated c-Myc Level (Relative to Vehicle) | Total c-Myc (IP) |
| Vehicle | 1.0 | 1.0 |
| Inhibitor A | 2.5 | 1.1 |
| Inhibitor B | 1.2 | 0.9 |
IV. Luciferase Reporter Assay for Downstream Transcriptional Activity
PIN1 regulates the activity of several transcription factors, including AP-1 and NF-κB, which in turn control the expression of genes like Cyclin D1. A luciferase reporter assay can be used to measure the effect of PIN1 inhibitors on the transcriptional activity of these pathways.
Experimental Protocol
Materials:
-
Cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing response elements for a PIN1-regulated transcription factor (e.g., AP-1-Luc, NF-κB-Luc)
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent
-
PIN1 inhibitor and vehicle control
-
Stimulus for the specific pathway (e.g., PMA for AP-1, TNF-α for NF-κB)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
Cell Treatment:
-
24 hours post-transfection, pre-treat the cells with the PIN1 inhibitor or vehicle for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., PMA or TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of reporter activity in stimulated versus unstimulated cells.
-
Determine the percent inhibition of the transcriptional activity by the PIN1 inhibitor compared to the vehicle-treated, stimulated control.
-
Data Presentation
| Inhibitor | Concentration (µM) | Normalized Luciferase Activity (Fold Induction) | % Inhibition |
| Vehicle | - | 12.5 | 0 |
| Inhibitor A | 1 | 6.8 | 45.6 |
| Inhibitor A | 10 | 2.1 | 83.2 |
| Inhibitor B | 1 | 10.2 | 18.4 |
| Inhibitor B | 10 | 8.5 | 32.0 |
V. Signaling Pathways and Experimental Workflows
PIN1 Signaling Pathways
CETSA Experimental Workflow
Ubiquitination Assay Workflow
References
Application Notes and Protocols: Investigating PIN1 Function in Cancer Cells Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in key cellular processes.[1][2][3] PIN1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes that can alter a substrate's activity, stability, or localization.[4][5][6] Overexpression of PIN1 is a common feature in a wide range of human cancers, including breast, prostate, lung, and liver cancer, and often correlates with poor prognosis.[1][7][8] PIN1 influences oncogenesis by activating oncogenes and inactivating tumor suppressors, thereby promoting cell proliferation, survival, and metastasis.[4][9][10] This central role makes PIN1 an attractive target for cancer therapy.
The CRISPR/Cas9 system provides a powerful and precise tool for genome editing, enabling researchers to generate knockout cell lines to study the specific function of genes like PIN1.[11][12][13][14] These application notes provide detailed protocols for utilizing CRISPR/Cas9 to knock out PIN1 in cancer cell lines and subsequently analyze the functional consequences on cell signaling, proliferation, and survival.
PIN1's Role in Oncogenic Signaling Pathways
PIN1 acts as a fulcrum in several signaling networks that are frequently dysregulated in cancer. Its isomerase activity can amplify and sustain pro-cancerous signals.
1. Wnt/β-catenin Signaling Pathway PIN1 enhances the stability of β-catenin. By isomerizing phosphorylated β-catenin, PIN1 protects it from ubiquitination and subsequent degradation by the proteasome.[1] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes like Cyclin D1, promoting cell proliferation.[6][15]
Caption: PIN1 stabilizes β-catenin, promoting its nuclear translocation and gene transcription.
2. Cell Cycle Regulation PIN1 is a key regulator of cell cycle progression, particularly at the G1/S and G2/M checkpoints.[16] It targets multiple cell cycle proteins, including Cyclin D1, Cyclin E, p27, and Cdc25C.[3][16] For instance, PIN1 increases Cyclin D1 transcription and protein stability, which promotes the G1-S phase transition.[7][15][16] By inactivating the tumor suppressor Rb, PIN1 further drives proliferation.[16][17]
Caption: PIN1 promotes G1/S transition by upregulating Cyclin D1 and downregulating p27.
Application Protocol 1: CRISPR/Cas9-Mediated Knockout of PIN1
This protocol describes a general workflow for generating PIN1 knockout (KO) cancer cell lines using the CRISPR/Cas9 system delivered via a plasmid vector.
Caption: Experimental workflow for generating and validating PIN1 knockout cancer cell lines.
Materials
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium and supplements
-
pSpCas9(BB)-2A-Puro (pX459) V2.0 plasmid (Addgene #62988)
-
Oligonucleotides for PIN1-targeting gRNA
-
Restriction enzyme (e.g., BbsI) and T4 DNA Ligase
-
Stbl3 competent E. coli
-
Plasmid purification kit
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
96-well and standard culture plates
-
Reagents for DNA extraction, PCR, Western Blot, and Sanger sequencing
Protocol
Step 1: gRNA Design and Plasmid Construction
-
Design 2-3 single guide RNAs (gRNAs) targeting an early exon of the human PIN1 gene using a web-based tool (e.g., CHOPCHOP, Benchling). Select gRNAs with high on-target and low off-target scores.
-
Synthesize complementary DNA oligonucleotides for the selected gRNA sequence.
-
Phosphorylate and anneal the oligonucleotide pairs to generate double-stranded inserts.
-
Digest the pX459 vector with BbsI.
-
Ligate the annealed gRNA insert into the digested pX459 vector using T4 DNA Ligase.
-
Transform the ligation product into Stbl3 competent E. coli and select colonies on ampicillin (B1664943) plates.
-
Verify the correct insertion by Sanger sequencing of plasmids isolated from expanded colonies.
Step 2: Transfection of Cancer Cells
-
One day before transfection, seed 200,000-300,000 cells per well in a 6-well plate. Cells should be 70-90% confluent at the time of transfection.
-
Transfect the cells with the validated PIN1-gRNA-pX459 plasmid using a suitable transfection reagent according to the manufacturer's protocol.[12] Include a non-targeting gRNA control plasmid.
Step 3: Puromycin Selection
-
24-48 hours post-transfection, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin.
-
Continue selection for 2-4 days, replacing the medium as needed, until non-transfected control cells are completely eliminated.
Step 4: Single-Cell Cloning
-
After selection, detach the surviving cells and perform limiting dilution to seed an average of 0.5-1 cell per well in 96-well plates.
-
Allow single colonies to grow for 2-3 weeks. Monitor plates regularly and mark wells containing a single colony.
Step 5: Validation of PIN1 Knockout
-
Expand the single-cell clones into larger culture vessels.
-
Western Blot: Lyse a portion of the cells from each clone and perform Western blotting using a validated anti-PIN1 antibody. Identify clones with a complete absence of the PIN1 protein band (~18 kDa).[3]
-
Genomic DNA Analysis: Extract genomic DNA from promising clones. PCR amplify the region of the PIN1 gene targeted by the gRNA. Analyze the PCR products by Sanger sequencing to identify insertions/deletions (indels) that confirm the frameshift and knockout.
Application Protocol 2: Functional Characterization of PIN1 KO Cells
Once validated, PIN1 KO and control cell lines can be used in various assays to determine the functional role of PIN1.
1. Cell Proliferation Assay
-
Methodology: Seed an equal number of PIN1 KO and control cells in 96-well plates. Monitor cell proliferation over 3-5 days using an MTT assay, crystal violet staining, or a real-time imaging system like the IncuCyte.
-
Expected Outcome: PIN1 KO is expected to reduce the rate of cell proliferation.[16][18]
2. Cell Cycle Analysis
-
Methodology: Harvest PIN1 KO and control cells, fix them in cold 70% ethanol, and stain with propidium (B1200493) iodide (PI). Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) using flow cytometry.
-
Expected Outcome: PIN1 KO may lead to cell cycle arrest, often observed as an accumulation of cells in the G1 or G2/M phase.[16]
3. Apoptosis Assay
-
Methodology: Measure apoptosis in PIN1 KO and control cells by staining with Annexin V and PI, followed by flow cytometry analysis. Alternatively, perform a Western blot for cleaved PARP or cleaved Caspase-3.
-
Expected Outcome: Loss of PIN1 may induce apoptosis, particularly under stress conditions.[3][19]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize potential data from functional assays comparing wild-type (WT) and PIN1 KO cancer cells. These values are representative and will vary based on the cell line and experimental conditions.
Table 1: Effect of PIN1 Knockout on Cell Proliferation
| Cell Line | Genotype | Relative Proliferation (at 72h) | Fold Change (vs. WT) |
| MCF-7 | WT | 1.00 ± 0.08 | - |
| MCF-7 | PIN1 KO | 0.45 ± 0.05 | 0.45 |
| HeLa | WT | 1.00 ± 0.11 | - |
| HeLa | PIN1 KO | 0.52 ± 0.07 | 0.52 |
Table 2: Effect of PIN1 Knockout on Cell Cycle Distribution
| Cell Line | Genotype | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | WT | 48.2 ± 2.5 | 35.1 ± 1.9 | 16.7 ± 1.5 |
| MCF-7 | PIN1 KO | 65.3 ± 3.1 | 20.5 ± 2.2 | 14.2 ± 1.8 |
| HeLa | WT | 50.1 ± 2.8 | 33.6 ± 2.1 | 16.3 ± 1.9 |
| HeLa | PIN1 KO | 68.9 ± 3.5 | 18.2 ± 2.4 | 12.9 ± 1.7 |
Table 3: Effect of PIN1 Knockout on Apoptosis
| Cell Line | Genotype | % Apoptotic Cells (Annexin V+) | Fold Change (vs. WT) |
| MCF-7 | WT | 4.1 ± 0.8 | - |
| MCF-7 | PIN1 KO | 15.7 ± 1.9 | 3.83 |
| HeLa | WT | 5.5 ± 1.1 | - |
| HeLa | PIN1 KO | 18.2 ± 2.3 | 3.31 |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Target Protein | WT Cells (Relative Expression) | PIN1 KO Cells (Relative Expression) | Expected Change |
| PIN1 | 1.00 | 0.00 | Abolished |
| Cyclin D1 | 1.00 | 0.35 | Decrease |
| p-Rb (Ser807/811) | 1.00 | 0.25 | Decrease |
| β-catenin | 1.00 | 0.40 | Decrease |
| Cleaved PARP | 1.00 | 3.50 | Increase |
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The −842G/C Polymorphisms of PIN1 Contributes to Cancer Risk: A Meta-Analysis of 10 Case-Control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 11. A simple method using CRISPR-Cas9 to knock-out genes in murine cancerous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How CRISPR Is Revolutionizing the Generation of New Models for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 17. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
- 18. Pin1 plays a key role in the response to treatment and clinical outcome in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Synthesis and Evaluation of Covalent Pin1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of covalent inhibitors targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a critical enzyme implicated in various cancers. These protocols are intended to guide researchers in the development and characterization of novel therapeutic agents against this important oncogenic target.
Introduction to Covalent Pin1 Inhibition
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of proteins, thereby regulating their activity, stability, and subcellular localization.[1][2][3] Overexpression of Pin1 is a common feature in many human cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development.[4][5][6] Covalent inhibitors offer a promising therapeutic strategy by forming a stable bond with the target protein, leading to prolonged and often irreversible inhibition. In Pin1, the highly conserved Cys113 residue in the active site is a key target for such inhibitors.[7] This document focuses on the synthesis and characterization of three prominent covalent Pin1 inhibitors: KPT-6566, BJP-06-005-3, and Sulfopin.
Key Covalent Pin1 Inhibitors: A Quantitative Overview
The following table summarizes the key quantitative data for the covalent Pin1 inhibitors discussed in this document.
| Inhibitor | Target | Warhead Type | IC₅₀ / Kᵢ | Cell Permeability | Notes | Reference |
| KPT-6566 | Cys113 | Sulfanyl-acetic acid derivative | IC₅₀ = 640 nM, Kᵢ = 625.2 nM | Yes | Induces Pin1 degradation and releases a quinone-mimicking byproduct that generates reactive oxygen species (ROS). | [8][9] |
| BJP-06-005-3 | Cys113 | Acrylamide (B121943) | Apparent Kᵢ = 48 nM | Yes | A peptide-based inhibitor developed through rational design. | [7][10] |
| Sulfopin | Cys113 | Sulfolene | Apparent Kᵢ = 17 nM | Yes | A highly selective inhibitor identified through a covalent fragment screen. | [11][12] |
Signaling Pathways Involving Pin1
Pin1 is a central hub in numerous oncogenic signaling pathways. Its inhibition can simultaneously disrupt multiple cancer-driving mechanisms. Below are diagrams illustrating the key signaling networks regulated by Pin1.
Caption: Overview of Pin1's central role in oncogenic signaling.
Experimental Protocols
This section provides detailed protocols for the synthesis of covalent Pin1 inhibitors and the key assays for their characterization.
I. Synthesis of Covalent Pin1 Inhibitors
The following are generalized synthetic schemes and should be adapted based on specific laboratory conditions and available starting materials.
A. Synthesis of KPT-6566 (Illustrative Scheme)
The synthesis of KPT-6566 involves a multi-step process starting from commercially available reagents. The key steps include the formation of a sulfonamide and subsequent reaction with a thiol-containing acetic acid derivative.
Caption: General synthetic workflow for KPT-6566.
Protocol: Detailed synthetic procedures for KPT-6566 are proprietary and not fully disclosed in the public domain. The provided scheme is a conceptual illustration based on its chemical structure. Researchers should refer to the supplementary information of Campaner et al., 2017 for available details.[13]
B. Synthesis of BJP-06-005-3 (Illustrative Scheme)
BJP-06-005-3 is a peptide-based inhibitor. Its synthesis involves solid-phase peptide synthesis (SPPS) followed by the introduction of the acrylamide warhead.
Caption: General synthetic workflow for BJP-06-005-3.
Protocol: Detailed synthetic protocols are available in the supplementary information of Pinch et al., 2020.[7][10] The general procedure involves standard Fmoc-based SPPS, followed by cleavage from the resin, purification by HPLC, and subsequent reaction with an acryloylating agent.
C. Synthesis of Sulfopin (Illustrative Scheme)
The synthesis of Sulfopin is achieved through a convergent route, involving the preparation of a sulfolene-containing fragment and its subsequent coupling to an aromatic moiety.
Caption: General synthetic workflow for Sulfopin.
Protocol: The detailed synthetic procedure for Sulfopin can be found in the supplementary information of Dubiella et al., 2021.[12] The synthesis involves the oxidation of a substituted thiophene to the corresponding sulfolene, followed by a coupling reaction with a suitable aromatic partner.
II. Biochemical and Cellular Assays
A. Chymotrypsin-Coupled PPIase Assay
This assay measures the cis-to-trans isomerase activity of Pin1.
Principle: The substrate, typically a peptide like Suc-Ala-Glu-Pro-Phe-pNA, exists in both cis and trans conformations. Chymotrypsin can only cleave the p-nitroanilide (pNA) group when the Pro-Phe bond is in the trans conformation, releasing a chromogenic product that can be monitored spectrophotometrically at 390-405 nm. Pin1 accelerates the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release.
Materials:
-
Recombinant human Pin1
-
Chymotrypsin
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, Pin1 enzyme, and the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 10-25°C).
-
Initiate the reaction by adding a mixture of the substrate peptide and chymotrypsin.
-
Immediately monitor the increase in absorbance at 405 nm over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
B. Cell Viability Assays
These assays are used to assess the cytotoxic or cytostatic effects of the Pin1 inhibitors on cancer cell lines.
1. MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.[14][15][16][17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Pin1 inhibitor for the desired duration (e.g., 48, 72, or 96 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
2. CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[1][5][18][19][20]
Materials:
-
Cancer cell lines of interest
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with serial dilutions of the Pin1 inhibitor for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability and determine the GI₅₀.
C. Intact Protein Mass Spectrometry for Covalent Adduct Characterization
This technique is used to confirm the covalent binding of the inhibitor to Pin1 and to determine the stoichiometry of the interaction.[8][11][21][22][23]
Principle: The mass of the protein-inhibitor adduct is measured using mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.
Materials:
-
Purified recombinant Pin1
-
Covalent inhibitor
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
LC system for desalting
Protocol:
-
Incubate purified Pin1 with an excess of the covalent inhibitor for a specific time at a controlled temperature.
-
As a control, incubate Pin1 with the vehicle (e.g., DMSO) under the same conditions.
-
Remove the excess unbound inhibitor and desalt the protein sample using a suitable method (e.g., reverse-phase chromatography).
-
Infuse the protein sample into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
Deconvolute the resulting charge state envelope to determine the molecular weight of the protein.
-
Compare the mass of the inhibitor-treated protein with the control to confirm the mass shift corresponding to the covalent adduct.
Caption: Experimental workflow for intact protein mass spectrometry.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the synthesis and evaluation of covalent Pin1 inhibitors. By leveraging these methodologies, researchers can advance the development of novel and effective cancer therapeutics targeting the critical oncogenic functions of Pin1. Careful execution of these experiments and thorough data analysis are essential for the successful identification and characterization of potent and selective Pin1 inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 21. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Ligands to PIN1 Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the computational docking of ligands to the crystal structure of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a key enzyme implicated in various cancers and Alzheimer's disease.[1][2][3][4] The protocols outlined below cover the essential steps from protein and ligand preparation to molecular docking, analysis of results, and the biological context of PIN1 signaling.
Introduction to PIN1
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[5] This conformational change can profoundly impact the function, stability, and localization of its substrate proteins, thereby regulating numerous cellular processes.[2][6] Dysregulation of PIN1 activity is linked to the pathogenesis of several diseases, making it an attractive therapeutic target.[1][2][3] Structure-based drug design, particularly molecular docking, is a powerful computational technique used to identify and optimize novel PIN1 inhibitors.[7]
Key Signaling Pathways Involving PIN1
PIN1 is a crucial regulator of multiple signaling pathways that are often hijacked in cancer. Understanding these pathways is essential for contextualizing the effects of potential inhibitors.
PIN1 enhances the transcriptional activity and stability of AP-1 (c-Fos and c-Jun) by isomerizing its phosphorylated Ser/Thr-Pro motifs.[6] In the Wnt/β-catenin pathway, PIN1-mediated isomerization protects β-catenin from degradation, leading to its accumulation and translocation to the nucleus.[6] PIN1 also promotes NOTCH signaling by preventing the degradation of the NOTCH intracellular domain (NICD).[8]
Computational Docking Workflow
The following diagram illustrates a typical workflow for the virtual screening and docking of potential PIN1 inhibitors.
Experimental Protocols
Protocol 1: Protein and Ligand Preparation
Objective: To prepare the PIN1 crystal structure and ligand library for docking.
Materials:
-
PIN1 crystal structure PDB file (e.g., 2XP7, 3IKG from the Protein Data Bank).[9][10]
-
Ligand library in a suitable format (e.g., SDF, MOL2).
-
Molecular modeling software (e.g., Schrödinger Suite, MOE, UCSF Chimera).
Procedure:
-
Protein Preparation: a. Download the desired PIN1 crystal structure from the PDB. The selection of the PDB structure is critical; for instance, 2XP7 is a structure of PIN1 in complex with a phenyl-imidazole inhibitor.[11] b. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[10] c. Add hydrogen atoms to the protein structure. d. Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH. e. Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are restrained.
-
Ligand Preparation: a. Prepare a library of small molecules for screening. b. Generate low-energy 3D conformations for each ligand. c. Assign correct protonation states and tautomers for each ligand at a physiological pH. d. Assign partial charges using a suitable force field (e.g., Gasteiger, AM1-BCC).[9]
Protocol 2: Molecular Docking and Virtual Screening
Objective: To predict the binding mode and affinity of ligands to the PIN1 active site.
Materials:
-
Prepared PIN1 protein structure.
-
Prepared ligand library.
Procedure:
-
Binding Site Definition: a. Identify the active site of PIN1. The catalytic site is located in the C-terminal PPIase domain and includes key residues such as Lys63, Arg68, Arg69, and Cys113.[10][13] b. Define a docking grid or box that encompasses the entire binding pocket.
-
Pharmacophore-Based Filtering (Optional): a. Develop a pharmacophore model based on the interactions of a known potent inhibitor with PIN1.[11][12] This model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[13] b. Use the pharmacophore model to filter the ligand library, selecting only those molecules that match the key features.[9][12]
-
Hierarchical Virtual Screening: a. For large ligand libraries, employ a hierarchical screening approach. Start with a fast, less accurate docking method (e.g., Glide SP) to quickly filter out non-binders.[5][9] b. Subject the top-scoring compounds to more rigorous and computationally expensive docking methods (e.g., Glide XP, Autodock).
-
Consensus Docking: a. To improve the reliability of predictions, use multiple docking programs (e.g., Autodock, Glide, GOLD).[9] b. Select ligands that are consistently ranked highly across different scoring functions and algorithms.[9]
-
Post-Docking Analysis: a. Analyze the predicted binding poses of the top-ranked ligands. b. Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and salt bridges. c. Cluster similar binding poses to understand the preferred binding modes.[9]
Protocol 3: Molecular Dynamics (MD) Simulation
Objective: To refine the docked poses and estimate the binding free energy.
Materials:
-
Top-ranked PIN1-ligand complexes from docking.
-
MD simulation software (e.g., AMBER, GROMACS).
Procedure:
-
System Setup: a. Place the PIN1-ligand complex in a periodic box of water molecules. b. Add counter-ions to neutralize the system. c. Parameterize the ligand using a suitable force field (e.g., GAFF).[9]
-
Simulation: a. Perform energy minimization of the system. b. Gradually heat the system to the desired temperature (e.g., 300 K). c. Run an equilibration simulation under constant pressure and temperature (NPT ensemble). d. Perform a production MD run for a sufficient duration (e.g., 50-100 ns) to ensure convergence.
-
Analysis: a. Analyze the trajectory to assess the stability of the protein-ligand complex (e.g., RMSD, RMSF). b. Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.[3][12]
Data Presentation
The results from computational docking studies are often presented in tables to facilitate comparison between different compounds.
Table 1: Docking Scores and Predicted Binding Affinities of Potential PIN1 Inhibitors
| Compound ID | Docking Program | Docking Score | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |
| VS1 | Consensus | - | - | K63, R68, R69, S154 |
| VS2 | Consensus | - | - | K63, R68, R69, S154 |
| ZL-Pin01 | - | - | - | Cys113 (covalent) |
| ZL-Pin13 | - | - | - | Cys113 (covalent) |
Data in this table is illustrative and based on findings from multiple studies. Specific scores are highly dependent on the software and parameters used.[9][14]
Table 2: In Vitro Activity of Selected PIN1 Inhibitors
| Compound ID | IC₅₀ (µM) | Kᵢ (µM) | Kd (µM) | Assay Type |
| ZL-Pin01 | 1.33 | - | - | Enzyme Inhibition |
| ZL-Pin13 | 0.067 | - | - | Enzyme Inhibition |
| ATRA | - | - | - | Enzyme Inhibition |
| VS2 | - | - | - | Enzyme Inhibition |
IC₅₀, Kᵢ, and Kd values are crucial for validating computational predictions. ATRA (all-trans retinoic acid) is a known PIN1 inhibitor.[5][14]
Conclusion
The protocols and information provided in these application notes offer a robust framework for conducting computational docking studies to identify novel inhibitors of PIN1. By combining virtual screening, molecular docking, and molecular dynamics simulations, researchers can effectively screen large compound libraries and prioritize candidates for experimental validation. A thorough understanding of the underlying biology of PIN1 and its role in signaling pathways is paramount for the successful development of clinically effective therapeutic agents.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating computational methods guided the discovery of phytochemicals as potential Pin1 inhibitors for cancer: pharmacophore modeling, molecular docking, MM-GBSA calculations and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Integrating computational methods guided the discovery of phytochemicals as potential Pin1 inhibitors for cancer: pharmacophore modeling, molecular docking, MM-GBSA calculations and molecular dynamics studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Cell-Permeable PIN1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of cell-permeable inhibitors targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various cellular processes, and its overexpression is implicated in numerous cancers, making it a promising therapeutic target.[1][2][3]
Introduction to PIN1 and its Role in Disease
PIN1 is a unique enzyme that specifically isomerizes the cis-trans conformation of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[3] This isomerization acts as a molecular switch, profoundly impacting the function, stability, and subcellular localization of its substrate proteins.[3] Consequently, PIN1 plays a pivotal role in regulating a multitude of cellular signaling pathways.
Dysregulation of PIN1 activity is a hallmark of many human cancers, including breast, prostate, lung, and pancreatic cancer.[4] PIN1 can activate oncogenes and inactivate tumor suppressors, thereby promoting uncontrolled cell proliferation, survival, and metastasis.[1][5] Its role in cancer progression has established PIN1 as a compelling target for the development of novel anti-cancer therapeutics.[3][6]
Quantitative Data on Cell-Permeable PIN1 Inhibitors
The development of potent and cell-permeable PIN1 inhibitors is an active area of research. Several small molecules have been identified that demonstrate inhibitory activity against PIN1 in both enzymatic and cell-based assays. The following table summarizes the quantitative data for some of the most well-characterized cell-permeable PIN1 inhibitors.
| Inhibitor | Type | Ki (nM) | Enzymatic IC50 (nM) | Cell-Based IC50 (µM) | Cell Line(s) | Reference(s) |
| Juglone | Covalent | - | - | Varies | Multiple | [3] |
| All-trans retinoic acid (ATRA) | Non-covalent | - | 33,200 | 19 - 66 | OVCAR3, OVCAR5, SKOV3 | [7][8] |
| KPT-6566 | Covalent | 625.2 | 640 | 1.2 | MDA-MB-231 | [6] |
| BJP-06-005-3 | Covalent | 48 (apparent) | 48 | Time-dependent | PATU-8988T | [4][9][10][11] |
| HWH8-33 | Non-covalent | - | - | 0.15 - 32.32 | A549, HT-29, CHO, HepG2, MG63, HeLa, BEL-7402, MCF-7, PC3 | [5][12] |
| HWH8-36 | Non-covalent | - | - | 0.15 - 32.32 | A549, HT-29, CHO, HepG2, MG63, HeLa, BEL-7402, MCF-7, PC3 | [5][12] |
| VS1 | Non-covalent | - | 6,400 | >100 | OVCAR3, OVCAR5, SKOV3 | [7][8] |
| VS2 | Non-covalent | - | 29,300 | 19 - 66 | OVCAR3, OVCAR5, SKOV3 | [7][8] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PIN1 function and the evaluation of its inhibitors, the following diagrams illustrate key signaling pathways regulated by PIN1 and a general workflow for inhibitor screening and characterization.
Caption: Simplified PIN1 signaling pathway highlighting key upstream kinases and downstream effector proteins.
Caption: General experimental workflow for the screening and characterization of PIN1 inhibitors.
Experimental Protocols
Detailed protocols for the key assays used in the evaluation of cell-permeable PIN1 inhibitors are provided below.
PIN1 Enzymatic Inhibition Assay
This protocol describes a fluorimetric assay to determine the in vitro inhibitory activity of compounds against PIN1.
Materials:
-
Recombinant Human PIN1
-
SensoLyte® Green Pin1 Assay Kit or equivalent
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare Reagents: Allow all kit components to thaw and prepare working solutions as per the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
Add 10 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 10 µL of the PIN1 enzyme solution to each well.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Substrate Addition: Add 10 µL of the PIN1 substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Developer Addition: Add 30 µL of the developer solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of PIN1 inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Western Blot Analysis
This protocol is for analyzing the protein levels of PIN1 and its downstream targets in response to inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA)
This protocol determines the target engagement of a PIN1 inhibitor in intact cells by measuring the thermal stabilization of PIN1 upon inhibitor binding.
Materials:
-
Cells treated with the test compound or vehicle control
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blotting materials (as described above)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the PIN1 inhibitor or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble PIN1 in each sample by Western blotting as described in the previous protocol.
-
Data Analysis: Plot the amount of soluble PIN1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Application Notes and Protocols for the Chymotrypsin-Coupled Assay for PIN1 Isomerase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue, but only when the preceding serine or threonine is phosphorylated.[1][2] This isomerization plays a crucial role in regulating the conformation and function of numerous proteins involved in cell cycle progression, signal transduction, and other critical cellular processes.[3] Dysregulation of PIN1 activity has been implicated in various diseases, including cancer and Alzheimer's disease, making it an attractive therapeutic target.[2][3][4]
The chymotrypsin-coupled assay is a widely used, continuous spectrophotometric method to measure the isomerase activity of PIN1.[1][5] This assay provides a robust and reliable platform for screening potential PIN1 inhibitors and for studying the enzyme's kinetics.
Principle of the Assay
The chymotrypsin-coupled assay for PIN1 activity is based on the conformational specificity of the protease α-chymotrypsin.[1][6] Chymotrypsin (B1334515) can only cleave a peptide substrate C-terminal to an aromatic amino acid (like Phenylalanine) when the preceding peptidyl-prolyl bond is in the trans conformation.[1][5]
The assay utilizes a synthetic peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA (Suc-Ala-Glu-Pro-Phe-p-Nitroanilide), which exists in a mixture of cis and trans conformations at the pSer-Pro bond.[5][7] In the absence of PIN1, chymotrypsin slowly cleaves the trans isomers, resulting in a low background signal. When PIN1 is added, it catalyzes the conversion of the cis isomers to the trans form. This newly formed trans substrate is then rapidly cleaved by chymotrypsin, releasing the chromophore p-nitroaniline (pNA).[3] The rate of pNA release is directly proportional to the PIN1 isomerase activity and can be monitored by measuring the increase in absorbance at 390-405 nm.[8]
Experimental Workflow
The following diagram illustrates the general workflow of the chymotrypsin-coupled PIN1 isomerase assay.
Caption: General workflow for the chymotrypsin-coupled PIN1 assay.
Signaling Pathway and Reaction Mechanism
The core of the assay is a two-step enzymatic reaction. First, PIN1 isomerizes the substrate, and second, chymotrypsin cleaves the product of the first reaction.
Caption: The coupled reaction mechanism of the PIN1 isomerase assay.
Detailed Experimental Protocols
Reagents and Materials
-
Enzymes: Recombinant human PIN1 (GST-tagged or His-tagged), α-Chymotrypsin
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA or Suc-AEPF-pNA
-
Buffer Components: HEPES, DTT, BSA, LiCl, Trifluoroethanol (TFE)
-
Inhibitors: Known PIN1 inhibitors for positive control (e.g., Juglone, API-1)
-
Solvents: DMSO for dissolving substrate and inhibitors
-
Microplates: 96-well, clear, flat-bottom plates
Solutions Preparation
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA.[5] Store at 4°C.
-
Substrate Stock Solution: Dissolve the peptide substrate (e.g., N-Succinyl-Ala-Glu-Pro-Phe-p-Nitroanilide) to a final concentration of 16 mM in DMSO.[7] Store at -20°C.
-
Substrate Working Solution: Dilute the substrate stock solution in a solution of 480 mM LiCl in trifluoroethanol.[7] This environment helps to enrich the cis conformation of the peptide. Prepare fresh before use.
-
PIN1 Working Solution: Dilute the PIN1 enzyme stock to the desired concentration in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range.
-
Chymotrypsin Working Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Just before the assay, dilute to the final working concentration (e.g., 6 mg/mL) in the Assay Buffer.[5]
-
Inhibitor/Test Compound Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute to the desired concentrations in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
Assay Procedure
-
Pre-incubation (for inhibitor studies):
-
To each well of a 96-well plate, add the desired volume of Assay Buffer.
-
Add the test compound/inhibitor or DMSO (for control wells).
-
Add the PIN1 working solution.
-
The total volume in each well before initiating the reaction should be consistent.
-
Incubate the plate for a defined period to allow the inhibitor to bind to PIN1. Incubation times can vary, for example, 30 minutes at room temperature or up to 12 hours at 4°C for covalent inhibitors.[5][8]
-
-
Reaction Initiation:
-
To start the reaction, add a mixture of the substrate working solution and the chymotrypsin working solution to each well.
-
The final volume in each well should be uniform (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 390 nm (or a wavelength between 390-405 nm) at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).
-
Data Analysis
-
Plot the absorbance values against time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
For kinetic studies, determine parameters such as Kₘ and kcat by measuring the reaction rates at varying substrate concentrations.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing the chymotrypsin-coupled PIN1 assay.
Table 1: Inhibitor Potency Data
| Inhibitor | Target | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| BJP-06–005-3 | PIN1 | Chymotrypsin-coupled | Apparent Kᵢ = 48 nM | [5] |
| HWH8-33 | PIN1 | Chymotrypsin-coupled | IC₅₀ = 5.21 ± 1.30 μg/mL | [8] |
| HWH8-36 | PIN1 | Chymotrypsin-coupled | IC₅₀ = 10.84 ± 1.29 μg/mL | [8] |
| API-1 | PIN1 | Chymotrypsin-coupled | Potent inhibition observed | [9] |
| Juglone | PIN1 | Chymotrypsin-coupled | Positive control for inhibition | [9] |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Concentration | Reference |
| HEPES (pH 7.8) | - | 35 mM | [5] |
| DTT | - | 0.2 mM | [5] |
| BSA | - | 0.1 mg/mL | [5] |
| Peptide Substrate | 16 mM in DMSO | Varies (µM range) | [7] |
| Chymotrypsin | - | 6 mg/mL | [5] |
| PIN1 | Varies | Varies (nM range) | [8] |
| Test Compounds | Varies (in DMSO) | Varies (µg/mL or µM range) | [8] |
Troubleshooting and Considerations
-
High Background Signal: This may be due to spontaneous hydrolysis of the substrate or contamination of reagents with proteases. Ensure high-purity reagents and consider optimizing the chymotrypsin concentration.
-
Low Signal-to-Noise Ratio: The PIN1 concentration may be too low, or the enzyme may have lost activity. Check the integrity and activity of the PIN1 enzyme. The substrate concentration can also be optimized.
-
Inhibitor Interference: Some compounds may directly inhibit chymotrypsin or interfere with the absorbance reading. It is crucial to run control experiments where the test compound is incubated with chymotrypsin and the substrate in the absence of PIN1.[8]
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is low and consistent across all wells, as they can affect enzyme activity.
-
Substrate Conformation: The equilibrium between cis and trans isomers can be influenced by the solvent. The use of LiCl and TFE is intended to favor the cis conformation, thereby increasing the dynamic range of the assay.[3][7]
By following these detailed application notes and protocols, researchers can effectively implement the chymotrypsin-coupled assay to investigate PIN1 isomerase activity and screen for novel inhibitors.
References
- 1. Activity and Affinity of Pin1 Variants | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Determination of the Pin1 Catalytic Domain Thermodynamic Cycle by NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC-Induced PIN1 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins rather than merely inhibiting their function.[4][5] This document provides detailed application notes and experimental protocols for researchers interested in utilizing PROTAC technology to induce the degradation of PIN1.
Mechanism of Action: PROTAC-Mediated PIN1 Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), in this case, PIN1, and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker.[4] The formation of a ternary complex between PIN1, the PROTAC, and the E3 ligase brings the ubiquitin machinery into close proximity with PIN1, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][6]
A first-in-class, potent, and covalent PIN1 PROTAC degrader, P1D-34, has been developed.[3] This PROTAC couples the covalent PIN1 inhibitor, Sulfopin, with a ligand for the Cereblon (CRBN) E3 ligase.[3]
Key Signaling Pathways Involving PIN1
PIN1 is a crucial regulator in several oncogenic signaling pathways. Its inhibition or degradation can therefore have significant downstream effects on cancer cell proliferation and survival.
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin, protecting it from degradation and promoting its nuclear translocation and transcriptional activity.[7]
-
Ras/AP-1 Pathway: PIN1 can directly interact with components of the AP-1 transcription factor family, such as c-Fos and c-Jun, enhancing their stability and transcriptional activity.[7]
-
Hippo Pathway: PIN1 positively regulates the core components YAP and TAZ, influencing their localization and transcriptional activity.[7]
-
NF-κB Pathway: PIN1 can bind to the p65 subunit of NF-κB, increasing its stability and promoting the expression of inflammatory cytokines.[8]
-
PI3K/AKT and MAPK Pathways: High PIN1 expression has been shown to activate downstream pAKT and pMAPK signaling.[1]
Data on PIN1 Degraders
The following table summarizes the quantitative data for a known PIN1 PROTAC and other non-PROTAC PIN1 degraders.
| Compound | Type | Target | Cell Line | DC50 | Dmax | Reference |
| P1D-34 | PROTAC | PIN1 | MV-4-11 (AML) | 177 nM | >95% | [3][9] |
| 158H9 | Molecular Crowbar | PIN1 | Various Cancer Cell Lines | ~500 nM | ~100% | [10] |
| 164A10 | Molecular Crowbar | PIN1 | Various Cancer Cell Lines | ~500 nM | ~100% | [10] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of PIN1-targeting PROTACs.
Protocol 1: Evaluation of PIN1 Degradation by Western Blot
This protocol is for quantifying the degradation of PIN1 in cultured cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PIN1-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[9]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PIN1 PROTAC. Include a vehicle-only control.[9]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[9]
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[9]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[9]
-
Scrape the cells and collect the lysate into microcentrifuge tubes.[9]
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PIN1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the PIN1 signal to the loading control signal.
-
Calculate the percentage of PIN1 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
-
Protocol 2: In-Cell Western Assay for Higher-Throughput Analysis
This method offers a plate-based, quantitative immunofluorescence approach for monitoring PIN1 degradation with higher throughput than traditional Western blotting.[4][8]
Materials:
-
Black-walled 96-well plates
-
Cell culture reagents
-
PIN1-targeting PROTAC and vehicle control
-
4% Formaldehyde (B43269) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against PIN1
-
Normalization antibody (e.g., anti-Actin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
PBS
-
Infrared imaging system (e.g., LI-COR Odyssey)
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with the PROTAC as described in Protocol 1.
-
Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
-
Blocking: Wash the wells with PBS and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against PIN1 and a normalization antibody simultaneously in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Normalize the integrated intensity of the PIN1 signal to the normalization protein signal. Calculate the percentage of degradation relative to the vehicle control.
-
Protocol 3: Immunoprecipitation to Detect PIN1 Ubiquitination
This protocol is to confirm that the PROTAC-induced degradation of PIN1 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell culture reagents
-
PIN1-targeting PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (e.g., RIPA buffer without SDS)
-
Primary antibody against PIN1 for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blot
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)
Methodology:
-
Cell Treatment: Treat cells with the PIN1 PROTAC, with or without a proteasome inhibitor like MG132, for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Cell Lysis:
-
Lyse the cells in denaturing lysis buffer and heat to 95°C for 5-10 minutes to dissociate protein-protein interactions.
-
Dilute the lysates with dilution buffer to reduce the SDS concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with the anti-PIN1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on PIN1.
Protocol 4: Cell Viability Assay
This protocol is to assess the effect of PIN1 degradation on cell proliferation and viability.
Materials:
-
AML cell lines (e.g., MV-4-11) or other relevant cancer cell lines
-
96-well plates
-
PIN1-targeting PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PIN1 PROTAC.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Mechanism of PROTAC-mediated PIN1 degradation.
Caption: Key signaling pathways regulated by PIN1.
Caption: Experimental workflow for PIN1 PROTAC evaluation.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving PIN1 ligand-1 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with PIN1 Ligand-1 during in vitro assays.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Question: I dissolved this compound in 100% DMSO to create a stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS), a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This is a common phenomenon known as "antisolvent precipitation" or "crashing out".[1][2] It occurs because this compound is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous environments.[2] When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, causing the compound to exceed its solubility limit and precipitate.[1][2]
Recommended Solutions:
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution.[1] Adding the DMSO stock dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing can also help.[2]
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of the ligand in your assay to stay below its maximum aqueous solubility limit.[1][2]
-
Use Co-solvents: Introduce a water-miscible organic co-solvent into your final aqueous buffer.[3] Common co-solvents include PEG400, ethanol, or glycerol.[1] Ensure the final concentration of the co-solvent is low (typically 1-5%) and compatible with your assay system.[1]
-
Adjust pH: The solubility of many compounds is pH-dependent.[3] For weakly basic compounds, lowering the pH of the aqueous buffer can increase solubility.[1] Conversely, for weakly acidic compounds, increasing the pH may help. Always verify that the final buffer pH is compatible with your experimental goals.[1]
Issue 2: Precipitate Observed in DMSO Stock Solution
Question: My DMSO stock solution of this compound, which was initially clear, now has visible precipitate after storage. What could be the cause?
Answer: Precipitation in a DMSO stock can occur for several reasons, even with compounds that are generally highly soluble in DMSO.[1]
Recommended Solutions:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the air. The introduction of water can significantly decrease the solubility of a hydrophobic compound. Always use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant.
-
Storage Temperature: Storing stock solutions at low temperatures (e.g., -20°C or -80°C) can cause the compound to fall out of solution. Before use, allow the vial to warm completely to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for any precipitate before making dilutions.
-
Concentration Exceeds Solubility: It is possible the stock concentration is too high, even for DMSO. If the issue persists, consider preparing a new stock at a slightly lower concentration.
Issue 3: Time-Dependent Precipitation in Cell Culture Media
Question: My this compound solution is clear when I first add it to my cell culture media, but I observe precipitation or cloudiness in the wells after several hours of incubation. Why does this happen?
Answer: Time-dependent precipitation in complex biological media is a multifaceted issue.[1] Several factors related to the media components and incubation conditions can contribute to this problem.
Recommended Solutions:
-
Serum Protein Binding: The compound may bind to proteins in the fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes.[1] Try reducing the percentage of FBS, but be aware of the potential impact on cell health.[1]
-
pH Shift During Incubation: Cellular metabolism can cause the pH of the culture medium to increase over time.[1] For compounds whose solubility is sensitive to pH, this shift can lead to precipitation.[1] Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity.[1]
-
Use of Solubilizing Agents: Consider incorporating pharmaceutically acceptable solubilizing agents that are compatible with cell-based assays, such as cyclodextrins (e.g., HP-β-CD).[1][4] These agents can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous environments.[4][5]
-
Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[2] Minimize the time that plates are outside the stable 37°C environment.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound? A1: Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of both polar and nonpolar compounds, making it an excellent first choice for most small molecule inhibitors.[6]
Q2: What is the maximum concentration of DMSO that is safe for most in vitro assays? A2: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or toxicity. Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to ensure the solvent does not affect the experimental outcome.
Q3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer? A3: You can determine the kinetic solubility through a simple turbidity measurement assay. This involves preparing serial dilutions of your compound's DMSO stock, adding them to your aqueous buffer, and measuring the absorbance at a wavelength of ~600-650 nm. An increase in absorbance indicates the formation of a precipitate.[1][2] The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.[2] See the detailed protocol below.
Q4: Are there alternatives to co-solvents for improving solubility? A4: Yes, several other formulation strategies can be employed. These include the use of surfactants (e.g., Tween 80, Solutol HS-15) which form micelles to encapsulate hydrophobic compounds, or cyclodextrins, which form inclusion complexes.[3][4] Lipid-based formulations are also an option, though more complex to prepare.[3] The choice of method depends heavily on its compatibility with the specific assay system.
Data Presentation: this compound Solubility
The following table summarizes the kinetic solubility of a hypothetical this compound in various solvent systems to guide formulation decisions.
| Solvent System | Final Ligand Concentration (µM) | Temperature (°C) | Observation |
| 100% DMSO | 10,000 | 25 | Clear Solution |
| PBS (pH 7.4) with 1% DMSO | 50 | 25 | Precipitate Observed |
| PBS (pH 7.4) with 1% DMSO | 10 | 25 | Clear Solution |
| PBS (pH 6.0) with 1% DMSO | 25 | 25 | Clear Solution |
| Cell Culture Media + 10% FBS with 0.5% DMSO | 20 | 37 | Clear Solution |
| Cell Culture Media + 10% FBS with 0.5% DMSO | 40 | 37 | Precipitate after 2 hrs |
| PBS (pH 7.4) with 1% DMSO + 5% PEG400 | 40 | 25 | Clear Solution |
| PBS (pH 7.4) with 1% DMSO + 2% HP-β-Cyclodextrin | 50 | 25 | Clear Solution |
Experimental Protocols
Protocol: Determination of Kinetic Solubility by Turbidity Measurement
This protocol provides a method to determine the maximum soluble concentration of this compound in your aqueous buffer of choice.[1][2]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, Tris buffer, or cell culture media)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.[1]
-
Create Serial Dilutions: In a separate 96-well plate or in microtubes, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).[1]
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution into a new 96-well assay plate in triplicate. Include a DMSO-only control.[1]
-
Add Aqueous Buffer: Rapidly add the aqueous buffer (e.g., 198 µL for a 1:100 dilution) to each well. This will result in a final DMSO concentration of 1%.[1]
-
Incubate and Mix: Seal the plate and shake it at room temperature for approximately 1-2 hours.[1] If using cell culture media, incubate at 37°C.[2]
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader.[1]
-
Determine Solubility Limit: The highest concentration of the compound that does not show a significant increase in absorbance compared to the DMSO-only control is considered the kinetic solubility limit in that buffer.[2]
Visualizations
Caption: Troubleshooting workflow for addressing ligand precipitation in assays.
Caption: Factors influencing ligand solubility and common improvement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
reducing off-target effects of PIN1 inhibitors
Welcome to the technical support center for researchers working with PIN1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor is showing toxicity in non-cancerous cell lines. What could be the cause?
A1: Off-target effects are a likely cause of toxicity in non-cancerous cell lines. Many small molecule inhibitors can interact with proteins other than PIN1, leading to unintended cellular consequences.[1][2] Some early-generation PIN1 inhibitors, like juglone, are known for their lack of specificity.[2][3] It is also possible that even with a selective inhibitor, high concentrations can lead to off-target binding.
Troubleshooting Steps:
-
Confirm PIN1 Expression: Verify that your non-cancerous cell line expresses PIN1 at levels comparable to your cancer cell lines of interest. Low PIN1 expression might mean the observed toxicity is independent of PIN1 inhibition.[4]
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of your inhibitor in both cancerous and non-cancerous cell lines. A narrow therapeutic window between efficacy in cancer cells and toxicity in normal cells may indicate off-target effects.
-
Use a Negative Control: If available, use an inactive analogue of your inhibitor as a negative control to confirm that the observed effects are due to specific inhibition and not general chemical toxicity.
-
Consider Alternative Inhibitors: If off-target toxicity persists, consider switching to a more selective PIN1 inhibitor. Covalent inhibitors, for example, are designed for higher specificity.[3][5]
Q2: I am not observing the expected downstream effects on PIN1 signaling pathways (e.g., c-Myc, Cyclin D1) after treating my cells with a PIN1 inhibitor. Why might this be?
A2: This could be due to several factors, including insufficient inhibitor potency, poor cell permeability, or the specific cellular context of your experimental model. PIN1 regulates numerous signaling pathways, and the predominant pathway affected can be cell-type dependent.[6][7][8][9][10]
Troubleshooting Steps:
-
Verify Inhibitor Activity: First, confirm the in vitro activity of your inhibitor batch using a biochemical assay, such as a PPIase activity assay.[3][11]
-
Assess Cell Permeability: Many PIN1 inhibitors, especially those mimicking the phosphorylated substrate, have poor cell permeability.[12][13] If direct permeability data is unavailable, you can infer it by comparing in vitro IC50 values with cellular EC50 values. A large discrepancy may suggest permeability issues.
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that your inhibitor is binding to PIN1 within the cell.
-
Check Downstream Pathway Activation: Ensure the specific downstream pathway you are investigating (e.g., Wnt/β-catenin, Ras/AP-1) is active in your cell line under your experimental conditions.[6][7] If the pathway is not basally active, you may not see an effect from PIN1 inhibition.
-
Time-Course Experiment: The effects of PIN1 inhibition on downstream protein levels can be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect.
Q3: How can I be sure that the observed phenotype in my experiment is a direct result of PIN1 inhibition and not an off-target effect?
Recommended Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PIN1 levels in your cells.[14] If the phenotype observed with your inhibitor is recapitulated by genetic knockdown of PIN1, it strongly suggests an on-target effect.
-
Rescue Experiment: In PIN1-knockdown cells, express a version of PIN1 that is resistant to your inhibitor (if applicable, e.g., for covalent inhibitors targeting a specific residue). If the inhibitor's effect is diminished in these "rescue" cells, it further supports on-target activity.
-
Use Structurally Unrelated Inhibitors: Test multiple, structurally distinct PIN1 inhibitors that have different modes of action. If they all produce the same phenotype, it is less likely to be caused by a common off-target.
-
Proteomic Profiling: Employ unbiased proteomic or phosphoproteomic approaches to identify all cellular proteins that interact with your inhibitor.[15] This can help identify potential off-targets.
Troubleshooting Guides
Guide 1: Inconsistent Results in PPIase Activity Assays
The Peptidyl-Prolyl cis-trans Isomerase (PPIase) assay is a cornerstone for characterizing PIN1 inhibitors. Inconsistent results can be frustrating and can compromise your research.
| Potential Cause | Troubleshooting Suggestion |
| Substrate Instability | Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Enzyme Inactivity | Ensure proper storage and handling of the PIN1 enzyme. Perform a positive control with a known inhibitor to verify enzyme activity. |
| Incorrect Buffer Conditions | Verify the pH and composition of your assay buffer. Minor variations can significantly impact enzyme activity. |
| Pre-incubation Time | For covalent or slow-binding inhibitors, ensure a sufficient pre-incubation time of the inhibitor with the enzyme before adding the substrate.[3] |
| Spectrophotometer Settings | Double-check the wavelength and other settings on your spectrophotometer to ensure they are optimal for detecting the chromogenic or fluorogenic substrate. |
Guide 2: Low Potency of Inhibitor in Cellular Assays
A common challenge is observing high potency in biochemical assays but poor performance in cell-based experiments.
| Potential Cause | Troubleshooting Suggestion |
| Poor Cell Permeability | Many PIN1 inhibitors are charged molecules that do not readily cross the cell membrane.[12][13] Consider using inhibitors specifically designed for improved cell permeability or employing delivery systems like liposomes.[16] |
| Efflux Pump Activity | Cancer cells can overexpress efflux pumps that actively remove small molecules, reducing the intracellular concentration of your inhibitor. Co-treatment with an efflux pump inhibitor can help to test this possibility. |
| Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form. Perform pharmacokinetic studies to assess the stability of the compound in your cell line.[17] |
| High Protein Binding | The inhibitor may bind to other cellular proteins or lipids, reducing its free concentration available to bind to PIN1. |
Experimental Protocols
Protocol 1: Chymotrypsin-Coupled PPIase Assay
This assay measures the cis-to-trans isomerization of a synthetic peptide substrate by PIN1. The trans isomer is then cleaved by chymotrypsin, releasing a chromophore that can be quantified.[3][11]
Materials:
-
Recombinant human PIN1
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
PIN1 inhibitor
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the PIN1 inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the PIN1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant PIN1 to each well and pre-incubate for a specified time (e.g., 12 hours at 4°C for covalent inhibitors) to allow for binding.[3]
-
Add the substrate peptide to all wells.
-
Initiate the reaction by adding chymotrypsin.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 390 nm) over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells of interest
-
PIN1 inhibitor
-
Lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PIN1 antibody
Procedure:
-
Treat cultured cells with the PIN1 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and lyse them.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PIN1 at each temperature using SDS-PAGE and Western blotting.
-
Generate a melting curve for PIN1 in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Comparison of Common PIN1 Inhibitors
| Inhibitor | Type | Ki/IC50 | Cellular Activity | Notes |
| Juglone | Natural Product, Covalent | ~10 µM | Yes | Lacks specificity.[2][3] |
| All-trans retinoic acid (ATRA) | Small Molecule | ~1.99 µM | Yes | Also induces PIN1 degradation.[14][18] |
| KPT-6566 | Covalent | - | Yes | Poor drug-like properties and potential for off-target effects.[12] |
| BJP-06-005-3 | Covalent Peptide | 48 nM | Yes | Highly potent and selective, but has poor microsomal stability.[3] |
| AG17724 | Small Molecule | 0.03 µM | Yes | Potent inhibitor.[18] |
| VS10 | Small Molecule | - | Yes | Reduces viability of ovarian cancer cell lines.[19] |
Note: Ki and IC50 values can vary depending on the assay conditions.
Visualizations
Caption: Key signaling pathways regulated by PIN1.
Caption: Workflow for characterizing PIN1 inhibitors.
Caption: Logic for troubleshooting off-target effects.
References
- 1. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 17. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 18. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing buffer conditions for PIN1 binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Pin1 binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common binding assays used for Pin1?
A1: Common assays to evaluate Pin1 binding include fluorescence polarization (FP), surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme-linked enzyme binding assays (ELEBA).[1][2] Nuclear magnetic resonance (NMR) titrations are also used and are particularly sensitive for simultaneously evaluating the two distinct binding sites of Pin1.[1][2]
Q2: What is the optimal pH for a Pin1 binding assay?
A2: Pin1 activity is highly pH-dependent. Most assays are performed in a pH range of 7.0 to 7.8.[3][4] Acidic conditions can lead to the denaturation of Pin1, particularly affecting the PPIase domain, and a significant loss of activity is observed at low pH.[5] For instance, an Enzyme-Linked Enzyme Binding Assay (ELEBA) for the Pin1 WW domain found that PBS at pH 7.3 was most suitable for preventing non-specific binding.[3] Pin1 activity assays have been successfully conducted in 35 mM HEPES buffer at pH 7.8.[4]
Q3: What is the role of reducing agents like DTT in the assay buffer?
A3: Reducing agents such as dithiothreitol (B142953) (DTT) are crucial for maintaining the stability and activity of Pin1. Pin1 contains a highly conserved cysteine residue (Cys113) in its active site that is susceptible to oxidation, which can inactivate the enzyme.[6] Including a reducing agent like 1 mM DTT in the buffer helps to keep these cysteine residues in a reduced state, ensuring the protein remains active.[4][6]
Q4: Why is it important to include additives like BSA and Tween-20 in the buffer?
A4: Additives like bovine serum albumin (BSA) and non-ionic detergents such as Tween-20 are used to minimize non-specific binding of Pin1 or the ligand to the surfaces of the assay plate or instrument.[3][6] This is critical for obtaining accurate and reproducible binding data. For example, in a fluorescence polarization assay, the buffer might contain 10 µg/ml BSA and 0.01% Tween-20.[6]
Q5: How does salt concentration affect Pin1 binding assays?
A5: Salt concentration is a critical parameter that needs to be optimized for each specific Pin1 binding assay. The ionic strength of the buffer can influence both specific and non-specific electrostatic interactions.[7] For example, in an ELEBA, 150 mM NaCl was found to be optimal.[3] In contrast, a fluorescence polarization assay used a lower concentration of 10 mM NaCl.[6] It is important to find a balance where specific binding is maintained while non-specific interactions are minimized.
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Binding
High background signal or non-specific binding can obscure the true binding events and lead to inaccurate measurements.
Caption: Workflow for troubleshooting high background signals.
| Parameter | Recommendation | Rationale |
| Blocking Agents | Add or increase the concentration of BSA (e.g., 0.1-2%) or a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%).[3][6] | These agents block non-specific binding sites on the assay plate and other surfaces, reducing background signal. |
| Salt Concentration | Vary the salt concentration (e.g., NaCl from 50 mM to 200 mM). | Electrostatic interactions are a major cause of non-specific binding. Adjusting the ionic strength of the buffer can help to minimize these interactions.[7] |
| Protein/Ligand Purity | Check the purity of your Pin1 and ligand preparations using SDS-PAGE or other methods. | Impurities or aggregated protein can contribute to high background and non-specific binding. |
Issue 2: Low or No Binding Signal
A weak or absent signal can indicate a problem with the protein, the ligand, or the assay conditions.
Caption: Workflow for troubleshooting low or no binding signal.
| Parameter | Recommendation | Rationale |
| Pin1 Activity | Confirm the catalytic activity of your Pin1 preparation using a functional assay, such as a protease-coupled PPIase assay.[4] | Pin1 may be unfolded, aggregated, or oxidized, leading to a loss of binding capability. |
| Reducing Agent | Ensure a sufficient concentration of a reducing agent like DTT (e.g., 1 mM) is present in the buffer.[4] | The active site cysteine of Pin1 is prone to oxidation, which inhibits its activity.[6] |
| pH | Verify that the buffer pH is within the optimal range for Pin1 binding (typically 7.0-7.8).[3][4] | Deviations from the optimal pH can lead to protein denaturation and loss of function.[5] |
| Ligand Integrity | Confirm the concentration and integrity of your ligand, especially for phosphopeptides which can be subject to degradation. | The ligand may have degraded or its concentration may be inaccurate. |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This protocol is adapted from a competitive binding assay format.
Caption: General workflow for a fluorescence polarization assay.
-
Prepare Assay Buffer: A typical buffer is 10 mM HEPES, 10 mM NaCl, 1% glycerol, 1 mM DTT, 10 µg/ml BSA, 0.01% Tween-20, pH 7.4.[6]
-
Prepare Reagents:
-
Dilute GST-Pin1 to a final concentration of 250 nM in the assay buffer.
-
Dilute a fluorescein-labeled peptide probe to a final concentration of 5 nM in the assay buffer.
-
Prepare a serial dilution of the test compound.
-
-
Assay Plate Preparation:
-
Add the Pin1 solution, fluorescent probe solution, and varying concentrations of the test compound to the wells of a microplate.
-
-
Incubation:
-
Incubate the plate, for example, for 12 hours at 4°C, to allow the binding to reach equilibrium.[6]
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the binding affinity (e.g., Ki or IC50) by analyzing the change in fluorescence polarization as a function of the test compound concentration.
-
Surface Plasmon Resonance (SPR) Assay
SPR allows for the real-time monitoring of binding events.
-
Prepare Running Buffer: A common buffer is HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).[8]
-
Ligand Immobilization:
-
Immobilize Pin1 (the ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the binding partner (the analyte) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
-
Data Collection:
-
Monitor the change in the refractive index in real-time to generate a sensorgram.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Dialyze both Pin1 and the ligand extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer could be 20 mM HEPES or phosphate (B84403) buffer with 150 mM NaCl at pH 7.5.
-
-
ITC Instrument Setup:
-
Load Pin1 into the sample cell and the ligand into the injection syringe. Typical starting concentrations are 40 µM for the protein in the cell and 400 µM for the ligand in the syringe.[9]
-
-
Titration:
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The entropy (ΔS) can then be calculated.
-
Quantitative Data Summary
| Assay Type | Pin1 Concentration | Ligand/Probe Concentration | Buffer System | Key Additives | Reference |
| Fluorescence Polarization | 250 nM (GST-Pin1) | 5 nM (fluorescein-labeled peptide) | 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4 | 1 mM DTT, 10 µg/ml BSA, 0.01% Tween-20 | [6] |
| PPIase Activity Assay | 5-200 nM | Varies with substrate | 35 mM HEPES, pH 7.8 | 1 mM DTT | [4] |
| ELEBA | 200 pM (Pin1-HRP) | Ligand immobilized on plate | PBS, pH 7.3 | 150 mM NaCl, 2% BSA | [3] |
| Isothermal Titration Calorimetry | ~40 µM | ~400 µM | Dialysis-matched buffer (e.g., HEPES or Phosphate with NaCl) | - | [9] |
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of pH in structural changes for Pin1 protein: an insight from molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [molecular-interactions.si]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
troubleshooting low signal in PIN1 enzymatic assays
Welcome to the technical support center for PIN1 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter, such as low signal, high background, or assay variability.
Issue: Low or No Signal
A common problem in PIN1 assays is a weak or absent signal, making it difficult to obtain reliable data. This can stem from various factors related to the enzyme, substrate, or assay conditions.
Question: What are the primary reasons for a low or absent signal in my PIN1 enzymatic assay?
Answer: Low signal in a PIN1 assay can be attributed to several key factors:
-
Inactive or Insufficient Enzyme: The PIN1 enzyme may have lost its activity due to improper storage or handling. Alternatively, the concentration used in the assay may be too low to generate a detectable signal.
-
Substrate Issues: The substrate may have degraded, or its concentration could be suboptimal. For fluorogenic assays, the substrate is often pre-converted to the cis isoform, which can spontaneously convert back to the more stable trans form, leading to a reduced signal.[1]
-
Incorrect Assay Buffer Conditions: The pH, salt concentration, and presence of necessary co-factors in the assay buffer are critical for optimal enzyme activity.
-
Inhibitor Presence: Contaminants in your sample or reagents may be inhibiting the PIN1 enzyme.
-
Improper Instrument Settings: The settings on your plate reader, such as excitation and emission wavelengths or gain settings, may not be optimized for your assay.[2][3]
Below is a stepwise guide to troubleshoot a low signal issue.
Experimental Workflows & Protocols
Troubleshooting Workflow for Low Signal
If you are experiencing a low signal, follow this workflow to diagnose and resolve the issue.
Standard PIN1 Enzymatic Assay Protocol (Protease-Coupled Assay)
This protocol is a common method for measuring PIN1 isomerase activity. It relies on a coupled reaction where the trans-isomer of the substrate is cleaved by a protease (e.g., chymotrypsin (B1334515) or trypsin), releasing a chromophore or fluorophore.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 35-50 mM HEPES (pH 7.8), 100 mM NaCl, 2 mM DTT, and 0.04-0.1 mg/mL BSA.[4][5]
-
PIN1 Enzyme: Dilute recombinant human PIN1 to the desired concentration in assay buffer immediately before use. Keep on ice.
-
Substrate: Prepare the peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA or WFYpSPR-pNA) in assay buffer.[4][5]
-
Protease: Prepare a stock solution of chymotrypsin or trypsin in an appropriate buffer.
-
-
Assay Procedure:
-
Add test compounds and PIN1 enzyme solution to the wells of a microplate.
-
Incubate for a defined period (e.g., 30-120 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the reaction by adding the substrate.
-
Immediately add the protease to the wells.
-
Monitor the absorbance or fluorescence at the appropriate wavelength (e.g., 390 nm for p-nitroaniline) over time.[4]
-
-
Controls:
-
Positive Control: PIN1 enzyme without any test compound.
-
Negative Control: Assay buffer and substrate without PIN1 enzyme.
-
Inhibitor Control: PIN1 enzyme with a known inhibitor (e.g., Tannic acid).[1]
-
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in a PIN1 enzymatic assay.
| Component | Recommended Concentration | Notes |
| PIN1 Enzyme | 50 - 500 ng/well | The optimal concentration should be determined by titration. |
| Substrate | 1 - 720 µM | Substrate concentration may vary depending on the assay type and specific substrate used.[1][4] |
| Dithiothreitol (DTT) | 0.2 - 2 mM | A reducing agent to maintain the enzyme in an active state.[4][5] |
| Bovine Serum Albumin (BSA) | 0.04 - 0.1 mg/mL | Used to prevent non-specific binding of the enzyme to the microplate.[4][5] |
| Buffer Component | Recommended Concentration/Value | Purpose |
| HEPES | 35 - 50 mM | Buffering agent to maintain pH. |
| pH | 7.4 - 7.8 | Optimal pH range for PIN1 activity.[4][5] |
| NaCl | 10 - 100 mM | Salt concentration can influence enzyme activity.[4][5] |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my PIN1 enzyme is active?
A1: The best way to confirm enzyme activity is to run a positive control with a known substrate and without any inhibitors. You should observe a robust signal. If not, use a fresh aliquot of the enzyme that has been stored properly at -80°C.[1] Avoid repeated freeze-thaw cycles.
Q2: My signal is high, but so is my background. What can I do?
A2: High background can be caused by several factors:
-
Autohydrolysis of the substrate: Some substrates can spontaneously convert, leading to a signal in the absence of enzyme. Subtracting the signal from a "no enzyme" control can correct for this.
-
Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.
-
Intrinsic fluorescence of compounds: Your test compounds may be fluorescent at the assay wavelengths. Screen for compound interference separately.
-
Inappropriate microplate: Use black, non-binding surface plates for fluorescence assays to minimize background.[1]
Q3: My results are not reproducible. What are the likely causes of high variability?
A3: High variability can stem from:
-
Pipetting errors: Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Inconsistent incubation times: Use a multichannel pipette or automated dispenser to ensure all reactions are initiated and stopped at the same time.
-
Temperature fluctuations: Ensure the plate is incubated at a stable temperature.
-
Well-to-well variation: Check for bubbles in the wells and ensure proper mixing.
Q4: What is the role of the WW domain and the PPIase domain in PIN1?
A4: PIN1 has two main domains. The N-terminal WW domain is responsible for binding to specific phosphorylated serine or threonine residues followed by a proline (pSer/Thr-Pro motifs).[6][7][8] The C-terminal PPIase domain catalyzes the cis-trans isomerization of this proline bond.[7] Both domains are crucial for PIN1's function in regulating protein conformation and activity.[6][7]
Signaling Pathway and Logical Relationships
PIN1's Role in Protein Regulation
PIN1 acts as a molecular switch, controlling the conformation of its substrate proteins. This conformational change can have significant downstream effects on protein stability, localization, and activity.
References
- 1. eurogentec.com [eurogentec.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The prolyl isomerase Pin1 acts as a novel molecular switch for TNF-α–induced priming of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Peptide-Based Pin1 Inhibitors
Welcome to the technical support center for researchers developing peptide-based inhibitors for the intracellular target Pin1. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate the challenges associated with poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my peptide-based Pin1 inhibitor shows poor cell permeability?
A1: The primary obstacles to peptide permeability are inherent physicochemical properties. Peptides often struggle to cross the cell membrane due to:
-
High Polar Surface Area (PSA): The peptide backbone contains numerous polar amide bonds that readily form hydrogen bonds with water, making it difficult to enter the hydrophobic lipid bilayer of the cell membrane.[1]
-
Molecular Weight: Larger peptides face greater difficulty in passive diffusion across the membrane.[2]
-
Charge: Peptides with a high net charge, especially negative charges, are often repelled by the similarly charged cell surface and have poor membrane-crossing ability. A net charge of 0 to +2 is generally more favorable for cell penetration.[1]
-
Hydrogen Bonding Capacity: The amide protons in the peptide backbone must break their hydrogen bonds with the aqueous environment to enter the hydrophobic membrane core. Strategies that promote intramolecular hydrogen bonding can "hide" these polar groups and improve permeability.[1][2]
-
Conformational Flexibility: Linear peptides are often too flexible, which is entropically unfavorable for membrane crossing.[3]
Q2: What are the main strategies to enhance the cell permeability of my peptide inhibitor?
A2: Several effective strategies can be employed to improve the intracellular delivery of peptide inhibitors.[4] The choice of strategy depends on the specific peptide sequence, its target, and the desired therapeutic application.[1] Key methods include:
-
Lipidation: Covalently attaching a lipid moiety (e.g., a fatty acid like palmitic acid) increases the peptide's hydrophobicity, enhancing its affinity for the cell membrane and promoting cellular uptake.[5][6][7][8]
-
Cell-Penetrating Peptide (CPP) Conjugation: Fusing your inhibitor to a short, cell-penetrating peptide (like TAT or oligoarginine) can facilitate its translocation across the cell membrane.[1][9][10]
-
Peptide Stapling/Cyclization: Introducing a chemical brace ("staple") or cyclizing the peptide stabilizes its secondary structure (e.g., an α-helix), which can mask polar amide bonds, increase proteolytic resistance, and improve membrane partitioning.[1][2][3][11]
-
Backbone N-methylation: Replacing amide protons (N-H) with N-methyl groups reduces the number of hydrogen bond donors, which can significantly improve permeability. However, this can sometimes impact target binding if the N-H group is critical for the interaction.[12]
-
Nanoformulation: Encapsulating the peptide inhibitor in nanoparticles can protect it from degradation and facilitate its entry into cells.[13]
Q3: How do Cell-Penetrating Peptides (CPPs) facilitate inhibitor uptake?
A3: Cell-penetrating peptides are typically short (5-30 amino acids), often cationic sequences that can cross the cell membrane and carry conjugated cargo molecules inside.[1][14] Their uptake mechanisms are debated but generally involve two main pathways:
-
Direct Translocation: At high concentrations, some CPPs are thought to directly penetrate the plasma membrane in an energy-independent manner.[15]
-
Endocytosis: At lower concentrations, the primary route is energy-dependent endocytosis. The CPP-cargo complex is engulfed into endosomes. A critical, and often rate-limiting, step is the subsequent escape of the complex from the endosome into the cytosol to reach its intracellular target, like Pin1.[15]
Q4: What is a "stapled peptide" and how does it improve cell uptake?
A4: A stapled peptide is a synthetic peptide where its natural alpha-helical structure is locked in place by a chemical cross-link between two amino acid side chains.[1] This modification enhances cell permeability in several ways:
-
Enhanced Stability: The staple protects the peptide from being broken down by proteases.[1]
-
Reduced Polarity: The stabilized helical structure can effectively shield the polar amide bonds of the peptide backbone, making the molecule more hydrophobic and better suited to enter the cell membrane.[1]
-
Improved Target Affinity: By pre-organizing the peptide into its bioactive shape, stapling can reduce the energy penalty of binding to its intracellular target.[1]
Q5: Can modifying my peptide for better uptake negatively affect its binding to Pin1?
A5: Yes, this is a critical consideration. Modifications can alter the peptide's conformation or sterically hinder its interaction with the Pin1 active site. The phosphate-binding pocket and the catalytic site of Pin1 are highly specific, and modifications, especially near the key pSer/pThr-Pro binding motif, can abolish activity.[16] It is crucial to test the modified peptide's inhibitory activity in a biochemical assay (e.g., PPIase assay) to confirm that it retains its potency.[16][17]
Troubleshooting Guides
Problem 1: My peptide is modified with a CPP, but I don't see any downstream biological effect in my cell-based assay, even though fluorescence microscopy shows it's inside the cell.
-
Possible Cause: The CPP-peptide conjugate may be trapped in endosomes and unable to reach the cytosol where Pin1 is located.[1]
-
Troubleshooting Steps:
-
Confirm Cytosolic Delivery: Use co-localization studies with endosomal/lysosomal markers (e.g., LysoTracker) to determine if the fluorescent signal from your peptide is stuck in these compartments.
-
Include Endosomal Escape Moieties: Modify your delivery strategy to include components that promote endosomal escape, such as fusogenic peptides or pH-responsive polymers.[1]
-
Test Different CPPs: The efficiency of endosomal escape can vary between different CPPs. Test a panel of CPPs (e.g., TAT, Penetratin, Transportan) to find one that provides better cytosolic delivery for your specific inhibitor.[1][14]
-
Problem 2: My lipidated peptide has poor solubility in aqueous buffers for my experiments.
-
Possible Cause: The addition of a lipid chain significantly increases the hydrophobicity of the peptide, leading to aggregation and precipitation in aqueous solutions.[8]
-
Troubleshooting Steps:
-
Optimize the Lipid Chain: The length of the fatty acid chain affects both permeability and solubility. Test different chain lengths (e.g., C8, C12, C16) to find a balance. Generally, increasing lipid length increases cell uptake, but excessively long chains can lead to the formation of stable multimers that decrease uptake.[5][6]
-
Formulation Adjustments: Try dissolving the peptide in a small amount of a co-solvent like DMSO before diluting it into your final aqueous buffer.
-
Incorporate Solubilizing Groups: In addition to the lipid, consider adding hydrophilic linkers (e.g., PEG) between the peptide and the lipid to improve overall solubility.[11]
-
Problem 3: After modification, my peptide inhibitor has lost its binding affinity for Pin1.
-
Possible Cause: The permeability-enhancing moiety is sterically hindering the peptide's interaction with the Pin1 active site.
-
Troubleshooting Steps:
-
Change the Conjugation Site: If possible, attach the CPP or lipid to a part of the peptide sequence that is known to be non-essential for Pin1 binding. SAR studies have shown that for some cyclic Pin1 inhibitors, only the D-pThr-Pip-Nal motif was required for binding.[18]
-
Introduce a Linker: Use a flexible linker (e.g., glycine-serine repeats) to create space between your peptide inhibitor and the permeability-enhancing group.[1] This can provide more spatial freedom for the peptide to adopt its bioactive conformation and bind to Pin1.
-
Re-evaluate the Modification Strategy: The chosen modification may be too bulky. Consider a less intrusive strategy. For example, if a large CPP is causing issues, try a smaller modification like lipidation or backbone N-methylation.[12]
-
Problem 4: My permeability assay results are conflicting (e.g., high permeability in PAMPA but low activity in a Caco-2 cell-based assay).
-
Possible Cause: This discrepancy often points to different transport mechanisms being measured. PAMPA measures passive diffusion, while Caco-2 assays can account for both passive diffusion and active transport (both uptake and efflux).[1][19]
-
Troubleshooting Steps:
-
Suspect Active Efflux: A "high PAMPA, low Caco-2" result suggests your peptide has good passive diffusion but may be a substrate for an active efflux transporter (like P-glycoprotein) expressed by the Caco-2 cells, which pumps it back out.
-
Perform a Bidirectional Caco-2 Assay: Measure the transport of your peptide from the apical (A) to basolateral (B) side and also from B to A. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 1 confirms that the peptide is being actively pumped out of the cells.[1]
-
Use Efflux Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors to see if permeability improves.
-
Data Presentation
Table 1: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key Considerations |
| Lipidation | Increases hydrophobicity, enhancing membrane affinity and interaction.[5][8] | Clinically proven; can improve half-life by binding to serum albumin; can enhance cellular uptake.[6][7] | May decrease solubility; can lead to aggregation; requires optimization of lipid chain length and attachment site.[5][6] | Balance lipophilicity to avoid poor solubility. Test different fatty acid chain lengths. |
| CPP Conjugation | Fuses the peptide to a sequence that actively traverses the cell membrane.[1][10] | Can deliver large and complex cargo; versatile for different cargo types.[1][14] | May get trapped in endosomes; potential for off-target effects or toxicity; can alter biodistribution.[1][15] | Confirm endosomal escape. Test a panel of different CPPs. |
| Peptide Stapling / Cyclization | Stabilizes α-helical conformation, masking polar groups and increasing proteolytic resistance.[1][11] | Increases stability; can improve target affinity by reducing the entropic penalty of binding.[1][3] | Can be synthetically challenging; the staple itself might alter binding; not all sequences are amenable.[1] | Ensure the stapled conformation matches the required binding conformation. |
| Nanoformulation | Encapsulates the peptide in a nanocarrier for delivery into the cell.[13] | Protects peptide from degradation; can be designed for targeted delivery. | Complex manufacturing; potential for immunogenicity of the carrier. | Characterize nanoparticle size, stability, and drug release profile. |
Table 2: Examples of Modified Peptide-Based Pin1 Inhibitors and Activity
| Inhibitor Type | Modification Strategy | Target Affinity (IC₅₀ / Kᵢ) | Cell-Based Activity | Reference |
| Cyclic Heptapeptide | Integration of cell-penetrating (Arg) and target-binding sequences. | IC₅₀ = 220 nM | Showed modest cellular entry into HeLa cells. | [18] |
| D-PEPTIDE Derivative (BJP-06–005-3) | Replaced phosphate (B84403) with a cell-permeable moiety and added a covalent warhead. | Apparent Kᵢ = 48 nM | Potent, cell-permeable, and engages Pin1 in multiple cancer cell types. | [16] |
| Cyclic Peptidyl Inhibitor | Attachment of an octaarginine (R8) sequence via a linker. | Potent (nanomolar range) | Inhibited proliferation of breast cancer cells. | [3] |
| ATRA (All-trans retinoic acid) | Encapsulation in nanoparticles (ATRA-NPs). | Not a peptide, but a relevant small molecule. | ATRA-NPs significantly enhanced the inhibitory effect of ATRA on Pin1 in cancer cells. | [13] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (e.g., hydrophobic PVDF filter 'donor' plate and a standard 96-well 'acceptor' plate).
-
Artificial membrane solution (e.g., 1-2% lecithin (B1663433) in dodecane).[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test peptide and control compounds (known high and low permeability) dissolved in a suitable buffer (e.g., PBS with <5% DMSO).[1]
-
96-well plate reader for quantification (e.g., LC-MS, fluorescence).
Methodology:
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate, ensuring the filter is fully coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate. For some assays, a scavenger solution may be added to improve the sink conditions.
-
Assemble and Prepare Donor Wells: Place the coated donor plate on top of the acceptor plate. Add 150-200 µL of your test peptide and control solutions to the donor plate wells.[1]
-
Incubation: Cover the plate assembly and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[1]
Protocol 2: Caco-2 Cell-Based Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions, mimicking the intestinal epithelium. It assesses both passive and active transport.
Materials:
-
Caco-2 cells.
-
Transwell® plate inserts (e.g., 24-well format).
-
Cell culture medium and transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test peptide and control compounds.
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer Yellow (for monolayer integrity check).
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER to ensure tight junction formation. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a healthy monolayer. You can also perform a Lucifer Yellow leakage test; low passage of this fluorescent marker confirms monolayer integrity.[1]
-
Bidirectional Transport (Apical to Basolateral - A→B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution to the apical (A, upper) chamber.
-
Add fresh transport buffer to the basolateral (B, lower) chamber.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[1]
-
At the end of the incubation, take samples from the basolateral chamber for analysis.[1]
-
-
Bidirectional Transport (Basolateral to Apical - B→A):
-
Simultaneously, in separate wells, perform the reverse experiment.
-
Add the test peptide solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Incubate as above and collect samples from the apical chamber.[1]
-
-
Quantification and Calculation: Analyze the concentration of the peptide in the collected samples. Calculate the apparent permeability (Papp) for both A→B and B→A directions. The ratio of these values gives the efflux ratio, which indicates if active efflux is occurring.[1]
Protocol 3: Pin1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This is a chymotrypsin-coupled enzymatic assay to measure the ability of an inhibitor to block Pin1's catalytic activity.[16]
Materials:
-
Purified recombinant GST-Pin1 protein.[16]
-
Substrate peptide: Suc-Ala-pSer-Pro-Phe-pNA.[16]
-
Chymotrypsin.
-
Assay buffer (e.g., HEPES-based buffer).
-
Test inhibitor at various concentrations.
-
Spectrophotometer (plate reader).
Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate the purified Pin1 enzyme with varying concentrations of your test inhibitor (or DMSO as a vehicle control) for a set time (e.g., 30 minutes) at a low temperature (e.g., 4°C).[20]
-
Reaction Initiation: Initiate the isomerization reaction by adding the substrate peptide to the wells. Pin1 will begin to convert the cis isomer of the substrate to the trans isomer.
-
Coupled Reaction: Chymotrypsin is present in the reaction mixture. It can only cleave the substrate when the pSer-Pro bond is in the trans conformation, releasing p-nitroaniline (pNA).[16][21]
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm) over time using a spectrophotometer. The rate of this increase is proportional to the Pin1 activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to determine the IC₅₀ value of your inhibitor.[17]
Mandatory Visualizations
Caption: Key oncogenic signaling pathways regulated by Pin1.[22][23]
Caption: Experimental workflow for developing and validating a cell-permeable Pin1 inhibitor.
Caption: Logical relationships between permeability strategies and key experimental considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 6. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 15. Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 18. Generation of a Cell-Permeable Cycloheptapeptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
minimizing batch-to-batch variability in PIN1 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in experiments involving the Peptidyl-prolyl cis-trans isomerase, NIMA-interacting 1 (PIN1).
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a significant research target?
A1: PIN1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline motifs in proteins. This conformational change can profoundly impact protein function, including stability, activity, and subcellular localization.[1] PIN1 is overexpressed in many human cancers and plays a crucial role in cell proliferation and transformation, making it a key target for cancer research and drug development.[1][2]
Q2: What are the primary sources of batch-to-batch variability in PIN1 experiments?
A2: Batch-to-batch variability in PIN1 experiments can arise from several factors:
-
Reagent Consistency: Variations in antibody lots, enzyme activity, substrate purity, and buffer preparation.
-
Sample Preparation: Inconsistent cell lysis, protein extraction, or sample storage.
-
Experimental Execution: Minor deviations in incubation times, temperatures, and washing steps.
-
Cell Culture Conditions: Differences in cell passage number, confluency, and stimulation conditions.
-
Data Acquisition and Analysis: Inconsistent settings on plate readers or imaging equipment and variable data processing parameters.
Q3: How can I ensure the quality and consistency of my PIN1 antibody?
A3: To ensure antibody consistency, it is crucial to validate each new lot. This can be done by performing a side-by-side comparison with the previous lot using a standardized positive and negative control cell lysate. Key parameters to check include signal intensity, specificity (lack of off-target bands in a western blot), and performance in the intended application (e.g., immunoprecipitation). Always store antibodies according to the manufacturer's instructions to maintain their activity.
Troubleshooting Guides
PIN1 Western Blotting
| Question | Possible Cause | Recommended Solution |
| Why do my PIN1 band intensities vary significantly between blots? | 1. Inconsistent Protein Loading: Inaccurate protein quantification or pipetting errors. 2. Variable Transfer Efficiency: Differences in transfer time, voltage, or buffer composition. 3. Antibody Dilution/Incubation: Inconsistent antibody concentrations or incubation times. | 1. Standardize Loading: Use a reliable protein quantification assay (e.g., BCA) and always run a loading control (e.g., GAPDH, β-actin) to normalize PIN1 signal. 2. Optimize Transfer: Use a consistent transfer protocol. For large proteins, consider a wet transfer overnight at a low voltage. Stain the membrane with Ponceau S to visualize total protein and confirm even transfer across the membrane. 3. Consistent Antibody Steps: Prepare fresh antibody dilutions for each experiment from a concentrated stock. Use a consistent incubation time and temperature. |
| I'm seeing multiple bands in my PIN1 western blot. What do they represent? | 1. Post-Translational Modifications (PTMs): PIN1 can be phosphorylated, which may result in a doublet or shifted band. 2. Protein Degradation: Improper sample handling can lead to cleavage of PIN1. 3. Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | 1. Confirm PTMs: Treat a sample with a phosphatase (e.g., lambda phosphatase) before running the gel. A collapse of the doublet into a single band confirms phosphorylation. 2. Prevent Degradation: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. 3. Optimize Blocking and Antibodies: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Run a negative control (e.g., lysate from PIN1 knockout cells if available). Titrate your primary antibody to determine the optimal concentration that gives a specific signal with minimal background. |
PIN1 Immunoprecipitation (IP)
| Question | Possible Cause | Recommended Solution |
| The amount of PIN1 I pull down varies between experiments. | 1. Inconsistent Antibody-Bead Coupling: Variable amounts of antibody or beads used. 2. Variable Lysis Conditions: Inconsistent buffer composition or lysis efficiency. 3. Competition from Interacting Proteins: The presence of high-affinity PIN1-interacting proteins can affect IP efficiency. | 1. Standardize Coupling: Use a consistent amount of antibody and beads for each IP. Pre-couple the antibody to the beads for a consistent time before adding the lysate. 2. Consistent Lysis: Use a standardized lysis buffer and protocol. Ensure complete cell lysis by sonication or other methods. 3. Pre-clearing Lysate: Pre-clear the lysate with beads alone to reduce non-specific binding. |
| My co-immunoprecipitation (Co-IP) of a PIN1-interacting protein is not reproducible. | 1. Weak or Transient Interaction: The interaction between PIN1 and its partner may be weak or dependent on specific cellular conditions. 2. Stringent Wash Buffers: Harsh wash buffers can disrupt the protein-protein interaction. 3. Antibody Interference: The antibody used for IP may block the interaction site. | 1. Optimize Conditions: Ensure that the cellular conditions (e.g., cell cycle stage, stimulation) are consistent between experiments. Consider cross-linking agents to stabilize weak interactions. 2. Gentle Washes: Use less stringent wash buffers (e.g., lower salt and detergent concentrations). Perform a titration of wash buffer components to find the optimal balance between reducing background and preserving the interaction. 3. Use a Different Antibody: Try an antibody that recognizes a different epitope on PIN1. |
PIN1 Activity Assay
| Question | Possible Cause | Recommended Solution |
| My PIN1 enzyme activity measurements are inconsistent. | 1. Variable Enzyme Concentration: Inaccurate quantification of recombinant PIN1 or inconsistent amounts of PIN1 in cell lysates. 2. Substrate Degradation: The peptide substrate may be unstable. 3. Inhibitor/Activator Contamination: Contamination of reagents with substances that affect PIN1 activity. | 1. Accurate Quantification: Use a reliable method to quantify recombinant PIN1. For cell lysates, normalize activity to the amount of PIN1 protein determined by western blot. 2. Fresh Substrate: Prepare fresh substrate for each assay from a stable stock solution. 3. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity and are prepared consistently. |
| The background signal in my fluorescence-based assay is high and variable. | 1. Autofluorescence of Compounds: Test compounds may be inherently fluorescent. 2. Developer Reagent Instability: The developer reagent may be degrading over time. | 1. Run Compound Controls: Always include control wells with the test compound but without the enzyme to measure background fluorescence. 2. Fresh Developer: Prepare the developer solution immediately before use. |
Quantitative Data Summary
PIN1 Expression in Cancer Cell Lines
| Cell Line | Cancer Type | PIN1 Expression Level | Reference |
| A549 | Lung Carcinoma | High | [2] |
| HT-29 | Colorectal Adenocarcinoma | High | [2] |
| HepG2 | Hepatocellular Carcinoma | High | [2] |
| MG63 | Osteosarcoma | High | [2] |
| HeLa | Cervical Adenocarcinoma | High | [2] |
| BEL-7402 | Hepatocellular Carcinoma | High | [2] |
| MCF-7 | Breast Adenocarcinoma | High | [2] |
| PC3 | Prostate Adenocarcinoma | High | [2] |
| OVCAR5 | Ovarian Cancer | - | [3] |
| OVCAR3 | Ovarian Cancer | - | [3] |
| SKOV3 | Ovarian Cancer | - | [3] |
| MRC5 | Normal Lung Fibroblast | Low | [2] |
Note: "High" and "Low" are relative to the non-tumorous cell line.
IC50 Values of Common PIN1 Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Juglone | - | - |
| All-trans retinoic acid (ATRA) | 33.2 | [4] |
| KPT-6566 | 0.64 | [5] |
| Sulfopin | 0.017 (Ki) | [5] |
| VS1 | 6.4 | [4] |
| VS2 | 29.3 | [4] |
| ZL-Pin13 | 0.067 | [5] |
| PIN1 inhibitor 4 | 3.15 | [5] |
| PIN1 inhibitor 5 | 0.08 (Ki) | [5] |
Kinetic Parameters of PIN1
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Generic Peptide Substrate | ~5-10 | ~10 | ~10⁵ - 10⁶ | [6] |
Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.
Detailed Experimental Protocols
Protocol 1: PIN1 Western Blotting
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against PIN1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities and normalize to a loading control.
-
Protocol 2: PIN1 Immunoprecipitation
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Centrifuge to clear the lysate.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a PIN1-specific antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold IP wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by western blotting.
-
Protocol 3: PIN1 Activity Assay (Generic Fluorimetric)
-
Reagent Preparation:
-
Prepare assay buffer and a stock solution of a fluorogenic PIN1 substrate.
-
Dilute recombinant PIN1 or cell lysate to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
Add diluted enzyme or lysate to the wells of a black 96-well plate.
-
Add test compounds or vehicle control.
-
Pre-incubate at room temperature for a defined period.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic mode) or at a single endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Normalize the activity to the amount of PIN1 protein.
-
For inhibitor studies, calculate the IC50 values from dose-response curves.
-
Visualizations
Caption: PIN1 Signaling Pathway
References
- 1. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. arts.units.it [arts.units.it]
- 4. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
dealing with non-specific binding in PIN1 pull-down assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PIN1 pull-down assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges, particularly the issue of non-specific binding.
Troubleshooting Guide: Non-Specific Binding
High background and non-specific binding are common hurdles in pull-down assays, leading to false-positive results and difficulty in identifying true PIN1 interacting partners. This section addresses specific problems you might encounter.
Q1: I see many protein bands in my negative control lane (e.g., GST alone). What is causing this high background?
A1: High background in a negative control indicates that proteins are binding non-specifically to the affinity resin (e.g., glutathione (B108866) beads) or the GST tag itself. This is a frequent issue stemming from several sources.
Possible Causes and Solutions:
| Possible Cause | Solution | Recommended Concentration/Parameters |
| Insufficient Blocking | Incubate the beads with a blocking agent before adding the cell lysate. This saturates non-specific binding sites on the beads. | 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in lysis buffer for at least 1 hour at 4°C. |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation with the lysate to remove weakly bound, non-specific proteins.[1] | Perform 3-5 washes, 5-10 minutes each, with wash buffer. For the final wash, transfer the beads to a new tube to avoid carryover of proteins stuck to the tube walls. |
| Inappropriate Lysis/Wash Buffer | Optimize the salt and detergent concentrations in your lysis and wash buffers to disrupt non-specific ionic and hydrophobic interactions.[1] | See Table 1 for recommended buffer component concentrations. |
| Lysate is too Concentrated | Using an excessive amount of total protein can overwhelm the binding capacity of the beads and increase the likelihood of non-specific interactions. | Titrate the amount of cell lysate used, starting with a lower concentration (e.g., 0.5-1 mg of total protein). |
| Endogenous GSTs in Lysate | Some cell types have high levels of endogenous Glutathione S-Transferases that can bind to the glutathione beads.[2] | Pre-clear the lysate by incubating it with glutathione beads alone for 30-60 minutes at 4°C. Use the supernatant for the pull-down assay.[2] |
Q2: My target protein is pulled down, but so are many other contaminating proteins. How can I increase the specificity?
A2: This suggests that while your bait protein is capturing its intended partners, the conditions are not stringent enough to prevent weaker, non-specific interactions.
Possible Causes and Solutions:
| Possible Cause | Solution | Recommended Concentration/Parameters |
| Wash Buffer is too Mild | Increase the stringency of your wash buffer by increasing the salt and/or detergent concentration.[1] This will help to dissociate weak, non-specific interactions. | See Table 1 for recommended buffer component concentrations. |
| Weak or Transient Interactions | If the true interaction is weak, overly stringent washes may disrupt it. | Optimize the wash conditions by testing a gradient of salt and detergent concentrations to find a balance between reducing background and retaining the specific interaction. |
| Protein Aggregation | Protein aggregates in the lysate can be trapped by the beads, leading to high background. | Ensure complete clarification of the cell lysate by centrifugation at a higher speed or for a longer duration (e.g., >14,000 x g for 20 minutes). Consider passing the lysate through a 0.45 µm filter. |
| Indirect Interactions via Nucleic Acids | Some proteins may appear to interact because they are both bound to the same piece of contaminating DNA or RNA.[3] | Treat the cell lysate with DNase I (5 µg/ml) and/or RNase A to degrade nucleic acids before the pull-down.[4] |
FAQs: PIN1 Pull-Down Assays
This section covers frequently asked questions about the specifics of performing a PIN1 pull-down experiment.
Q1: What are the critical controls for a GST-PIN1 pull-down assay?
A1: To ensure the validity of your results, the following controls are essential:
-
Negative Control (GST alone): Incubate cell lysate with GST-bound beads (without PIN1). This control is crucial for identifying proteins that bind non-specifically to the GST tag or the beads themselves.
-
Beads-Only Control: Incubate cell lysate with glutathione beads that have not been incubated with any GST-tagged protein. This helps to identify proteins that bind directly to the agarose (B213101) or magnetic resin.
-
Input Control: A small fraction of the cell lysate that is not subjected to the pull-down. This is run on the gel alongside the pull-down samples to verify the presence and relative abundance of the target interacting protein in the starting material.
Q2: PIN1 interactions are often phosphorylation-dependent. How do I account for this in my assay?
A2: Since PIN1 specifically recognizes phosphorylated Ser/Thr-Pro motifs, maintaining the phosphorylation state of your target proteins is critical.[3][5][6]
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins during sample preparation.
-
Induce Phosphorylation: If you are studying a specific signaling pathway, you may need to treat your cells with an appropriate stimulus (e.g., growth factors, mitotic arrest agents) to induce the phosphorylation of PIN1's substrates before cell lysis.
-
In Vitro Kinase Assay: For purified protein interaction studies, you may need to phosphorylate your prey protein in vitro using a relevant kinase before performing the pull-down assay.
Q3: What is a good starting point for my lysis and wash buffer compositions?
A3: A good starting point is a RIPA-like buffer with moderate stringency. However, optimization is often necessary. Refer to the table below for recommended concentration ranges of key buffer components.
Table 1: Recommended Buffer Component Concentrations for PIN1 Pull-Down Assays
| Component | Function | Recommended Concentration Range | Notes |
| Tris-HCl (pH 7.4-8.0) | Buffering agent | 20-50 mM | Maintains a stable pH to preserve protein structure and interactions. |
| NaCl | Reduces non-specific ionic interactions | 150-500 mM | Start with 150 mM and increase for higher stringency washes. Concentrations below 100 mM may increase non-specific binding.[7] |
| Non-ionic Detergent (NP-40 or Triton X-100) | Reduces non-specific hydrophobic interactions | 0.1-1.0% | A concentration of around 0.05% has been found to be optimal for reducing non-specific binding in some IP experiments.[8] Higher concentrations can disrupt true protein-protein interactions. |
| Protease Inhibitor Cocktail | Prevents protein degradation | As per manufacturer's recommendation | Essential to maintain the integrity of your bait and prey proteins. |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation | As per manufacturer's recommendation | Critical for studying phosphorylation-dependent PIN1 interactions. |
| EDTA | Chelates divalent cations | 1-5 mM | Can be important if interactions are sensitive to metal ions. |
| DTT or β-mercaptoethanol | Reducing agent | 1-5 mM | Can help prevent protein aggregation due to disulfide bond formation. |
Experimental Protocols
Detailed Protocol for GST-PIN1 Pull-Down Assay
This protocol provides a step-by-step guide for performing a GST-PIN1 pull-down assay to identify interacting proteins from a cell lysate.
1. Preparation of GST-PIN1 Fusion Protein
-
Transform E. coli (e.g., BL21 strain) with a plasmid encoding GST-PIN1.
-
Grow an overnight culture and then inoculate a larger culture. Grow at 37°C until an OD600 of 0.6-0.8 is reached.[4]
-
Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and incubate for an additional 3-4 hours at a lower temperature (e.g., 20-30°C) to improve protein solubility.[9]
-
Harvest the bacteria by centrifugation, resuspend in a lysis buffer (e.g., PBS with protease inhibitors), and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation and purify the GST-PIN1 fusion protein using glutathione-agarose beads according to the manufacturer's instructions.
-
Elute the purified GST-PIN1 and dialyze against a suitable storage buffer. Confirm the purity and concentration of the protein by SDS-PAGE and a protein assay (e.g., Bradford).
2. Cell Lysate Preparation
-
Culture cells to the desired confluency. If studying a specific signaling event, treat the cells with the appropriate stimulus.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (see Table 1) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
3. GST-PIN1 Pull-Down
-
Equilibrate the glutathione-agarose beads with lysis buffer.
-
Incubate a defined amount of purified GST-PIN1 (or GST as a control) with the equilibrated beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait protein.
-
Wash the beads 3 times with lysis buffer to remove unbound GST-PIN1.
-
(Optional but recommended) Block the beads with 1-5% BSA in lysis buffer for 1 hour at 4°C.
-
(Optional but recommended) Pre-clear the cell lysate by incubating with glutathione-agarose beads for 30-60 minutes at 4°C.
-
Add the (pre-cleared) cell lysate (e.g., 0.5-1.0 mg of total protein) to the beads with immobilized GST-PIN1 or GST.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see Table 1 for composition). During the final wash, transfer the bead slurry to a new microcentrifuge tube.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
4. Analysis
-
Resolve the eluted proteins by SDS-PAGE.
-
Analyze the results by Western blotting with an antibody specific to the suspected interacting protein or by mass spectrometry for the identification of novel binding partners.
Visualizations
PIN1 Pull-Down Experimental Workflow
Caption: Workflow for a GST-PIN1 pull-down experiment.
Troubleshooting Logic for High Background
Caption: Decision-making flow for troubleshooting high background.
Simplified PIN1 Signaling in Cancer
Caption: PIN1's role in regulating oncogenic and tumor suppressor pathways.
References
- 1. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 2. Pull Down Assay Technical - Profacgen [profacgen.com]
- 3. Phosphorylation-dependent proline isomerization catalyzed by Pin1 is essential for tumor cell survival and entry into mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 5. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-specific and phosphorylation-dependent proline isomerization: a potential mitotic regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Incubation Time for Cellular PIN1 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PIN1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions, with a focus on incubation time, for reliable and reproducible results in cellular PIN1 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for incubation time when using a PIN1 inhibitor in a cell-based assay?
A1: The optimal incubation time for a PIN1 inhibitor is highly dependent on the inhibitor's mechanism of action (e.g., reversible vs. irreversible/covalent), its cell permeability, the cell type being used, and the specific downstream effect being measured. For initial experiments, a time course of 24 to 72 hours is a common starting point to observe effects on cell proliferation or the expression of downstream targets. However, for some covalent inhibitors or degraders, significant target engagement and degradation can be observed in as little as 16 to 24 hours.
Q2: How does the concentration of the PIN1 inhibitor affect the optimal incubation time?
A2: Inhibitor concentration and incubation time are interconnected. Higher concentrations may produce a more rapid and robust effect, potentially requiring shorter incubation times to observe a phenotype. Conversely, lower, more physiologically relevant concentrations may necessitate longer incubation periods to see a significant effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay before proceeding with extensive time-course studies.
Q3: What are the key downstream markers to assess the effectiveness of PIN1 inhibition over time?
A3: PIN1 regulates the stability and activity of numerous proteins involved in key oncogenic pathways. Commonly assessed downstream markers include the protein levels of Cyclin D1 and c-Myc, which are often destabilized upon PIN1 inhibition. Additionally, monitoring the phosphorylation status of proteins in the PI3K/AKT and Wnt/β-catenin signaling pathways, such as p-AKT and β-catenin, can provide insights into the inhibitor's activity.
Q4: Should I refresh the media and inhibitor during a long incubation period?
A4: For longer incubation times (e.g., beyond 48-72 hours), it is advisable to refresh the cell culture medium and re-add the inhibitor. This ensures that the inhibitor concentration remains consistent and that the cells have an adequate supply of nutrients, which is crucial for maintaining cell health and obtaining reliable data, especially in longer-term assays like cell viability and proliferation studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration for your inhibitor and cell line.[1] |
| Inhibitor concentration is too low. | Conduct a dose-response experiment to identify the effective concentration range. | |
| Inhibitor is not cell-permeable. | Confirm the cell permeability of your inhibitor. If it's poor, consider using a different, more permeable inhibitor or a suitable delivery vehicle.[2] | |
| Cell line is resistant to PIN1 inhibition. | Verify PIN1 expression in your cell line using Western blot or qPCR. Consider using a different cell line known to be sensitive to PIN1 inhibition. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure uniform cell seeding density across all wells. Allow cells to adhere and resume growth for 24 hours before adding the inhibitor. |
| Inhibitor instability in media. | Prepare fresh inhibitor dilutions for each experiment. For long incubations, consider replenishing the media and inhibitor every 48 hours. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| High levels of cell death at early time points | Inhibitor concentration is too high. | Reduce the inhibitor concentration. Perform a dose-response curve to find a concentration that inhibits PIN1 activity without causing acute cytotoxicity. |
| Off-target effects of the inhibitor. | Test the inhibitor in a PIN1 knockout or knockdown cell line to confirm that the observed cytotoxicity is target-dependent. | |
| Inconsistent downstream signaling effects | Suboptimal time point for analysis. | The kinetics of downstream signaling events can vary. Perform a time-course experiment and analyze key markers at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the dynamic changes. |
| Cell confluence affecting signaling. | Ensure that cells are in the logarithmic growth phase and not overly confluent, as cell density can influence signaling pathways. |
Quantitative Data Summary
The optimal incubation time can vary significantly based on the specific PIN1 inhibitor and the experimental context. The following tables summarize representative data from published studies to provide a reference for designing your experiments.
Table 1: Time-Dependent PIN1 Degradation by a PROTAC Degrader (P1D-34)
| Incubation Time (hours) | % PIN1 Degradation in MV-4-11 cells |
| 0 | 0% |
| 16 | >50% |
| 24 | 79% |
| Data adapted from a study on the PIN1 PROTAC degrader P1D-34, which showed effective, time-dependent degradation of PIN1.[3] |
Table 2: Effect of Incubation Time on Cell Viability with a Covalent PIN1 Inhibitor (BJP-06–005-3)
| Incubation Time | Observation in PATU-8988T cells |
| 4 days | Largely non-toxic |
| 8 days | Diminished cell viability |
| This covalent inhibitor demonstrates that longer incubation times may be necessary to observe significant effects on cell viability.[4] |
Table 3: Recommended Incubation Times for Different Cellular Assays
| Assay | Recommended Incubation Time | Notes |
| Western Blot (Downstream Targets) | 24 - 72 hours | Optimal time depends on the half-life of the target protein (e.g., Cyclin D1, c-Myc). |
| Cell Viability/Proliferation | 48 - 120 hours (2-5 days) | Longer incubation is often required to observe significant changes in cell population. |
| Cell Cycle Analysis | 24 - 72 hours | Time-dependent effects on cell cycle distribution are common. |
| Co-Immunoprecipitation | 24 - 48 hours | Sufficient time for the inhibitor to affect protein-protein interactions. |
Experimental Protocols
Protocol 1: Time-Course Analysis of PIN1 Target Protein Levels by Western Blot
This protocol details the steps to assess the effect of a PIN1 inhibitor on the protein levels of a downstream target, such as Cyclin D1, over time.
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow cells to adhere for 24 hours.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the PIN1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Time-Course Harvest: At each designated time point (e.g., 0, 12, 24, 48, 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against your target protein (e.g., Cyclin D1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control for each time point.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a method to determine the effect of a PIN1 inhibitor on cell viability over a defined incubation period.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to attach for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the PIN1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
Visualizations
Caption: Key signaling pathways regulated by PIN1.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for PIN1 inhibition.
References
- 1. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for PIN1 knockdown experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing PIN1 knockdown experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a PIN1 knockdown experiment?
Q2: How do I choose an appropriate positive control for my PIN1 knockdown experiment?
A2: The ideal positive control for a PIN1 knockdown experiment should target a housekeeping gene that is stably expressed and not expected to be influenced by the cell cycle, as PIN1 itself is involved in cell cycle regulation.[8][9] Good candidates for positive controls include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A commonly used housekeeping gene, but its expression can sometimes be affected by experimental conditions. It is essential to validate its stability in your specific cell system.[2]
-
Lamin A/C: A structural protein of the nuclear envelope, generally showing stable expression.
Q3: How can I be sure that the observed phenotype is due to PIN1 knockdown and not off-target effects?
A3: Off-target effects, where the siRNA or shRNA unintentionally downregulates other genes, are a significant concern in RNAi experiments.[10][11] To ensure the specificity of your PIN1 knockdown, you should employ the following strategies:
-
Use Multiple siRNAs/shRNAs: Use at least two or more different siRNA or shRNA sequences targeting different regions of the PIN1 mRNA.[12][13] If multiple independent sequences produce the same phenotype, it is more likely to be a specific effect of PIN1 knockdown.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low PIN1 knockdown efficiency | Suboptimal transfection/transduction conditions. | Optimize the concentration of siRNA/shRNA and transfection reagent, or the viral titer (MOI). Use a positive control to assess delivery efficiency.[2][7] |
| Ineffective siRNA/shRNA sequence. | Test multiple siRNA/shRNA sequences targeting different regions of the PIN1 mRNA.[12] | |
| Rapid cell division diluting the siRNA/shRNA. | Harvest cells at an earlier time point after transfection/transduction. | |
| High cell toxicity or death | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent. Consider using a different, less toxic delivery method. |
| Off-target effects of the siRNA/shRNA. | Use a lower concentration of the siRNA/shRNA. Test different siRNA/shRNA sequences.[11] | |
| PIN1 is essential for the viability of your cell line. | Perform a conditional or inducible knockdown to control the timing and level of PIN1 depletion. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and narrow range of passage numbers. |
| Inconsistent transfection/transduction efficiency. | Always include a positive control to monitor the efficiency of each experiment.[2] | |
| Reagent variability. | Use fresh, high-quality reagents and prepare them consistently. | |
| Phenotype observed with negative control | Negative control is not truly non-targeting. | Use a validated non-targeting control from a reputable supplier.[1][4] Test multiple different negative control sequences. |
| Cellular stress response to the delivery method. | Optimize the delivery protocol to minimize stress on the cells. Compare with the mock-transfected control.[1] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of PIN1
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the PIN1-targeting siRNA and a non-targeting control siRNA to a final concentration of 20 µM in nuclease-free water.
-
In separate tubes, mix the diluted siRNAs with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions.
-
Incubate the siRNA-lipid complexes at room temperature for 10-20 minutes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
RT-qPCR: Harvest RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR using primers specific for PIN1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Western Blot: Lyse the cells and perform a Western blot analysis using an antibody specific for PIN1. Use an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 2: Rescue Experiment for PIN1 Knockdown
-
Construct Preparation: Obtain or create a PIN1 expression vector containing silent mutations in the target sequence of your PIN1 siRNA. This will make the expressed PIN1 mRNA resistant to knockdown.
-
Co-transfection:
-
On the day of transfection, prepare three sets of cells:
-
Cells co-transfected with PIN1 siRNA and the siRNA-resistant PIN1 expression vector (Rescue group).
-
Cells transfected with PIN1 siRNA and an empty vector (Knockdown group).
-
Cells transfected with a non-targeting control siRNA and an empty vector (Control group).
-
-
Follow the transfection protocol as described above, mixing the appropriate siRNA and plasmid DNA with the transfection reagent.
-
-
Analysis:
-
After the desired incubation period (typically 48-72 hours), assess the phenotype of interest (e.g., cell proliferation, apoptosis, or a specific signaling pathway).
-
Confirm the knockdown of endogenous PIN1 and the expression of the exogenous, siRNA-resistant PIN1 via Western blotting using an antibody that recognizes both forms or a tag on the rescue construct.
-
Data Presentation
Table 1: Example of PIN1 Knockdown Efficiency determined by RT-qPCR
| Treatment | Normalized PIN1 mRNA Level (Relative to Untreated) | Standard Deviation |
| Untreated | 1.00 | ± 0.08 |
| Non-targeting siRNA | 0.95 | ± 0.12 |
| PIN1 siRNA #1 | 0.23 | ± 0.05 |
| PIN1 siRNA #2 | 0.31 | ± 0.07 |
Table 2: Example of Phenotypic Analysis - Cell Viability after PIN1 Knockdown
| Treatment | Cell Viability (% of Untreated) | Standard Deviation |
| Untreated | 100 | ± 5.2 |
| Non-targeting siRNA | 98 | ± 4.8 |
| PIN1 siRNA #1 | 65 | ± 6.1 |
| PIN1 siRNA #2 | 68 | ± 5.5 |
| Rescue (PIN1 siRNA #1 + resistant PIN1) | 92 | ± 5.9 |
Visualizations
Caption: Workflow for a robust PIN1 knockdown experiment.
PIN1 is a peptidyl-prolyl cis-trans isomerase that regulates the function of numerous proteins by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs.[8][18] This regulatory role places PIN1 at the crossroads of many critical signaling pathways involved in cell proliferation, apoptosis, and stress response.[9][19]
References
- 1. Ensure success with appropriate controls in your RNAi experiments [horizondiscovery.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Performing appropriate RNAi control experiments [qiagen.com]
- 4. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MISSION® Lentiviral Controls [sigmaaldrich.com]
- 7. Controls for RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 8. PIN1 - Wikipedia [en.wikipedia.org]
- 9. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Gene down-regulation with short hairpin RNAs and validation of specificity by inducible rescue in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
addressing PIN1 inhibitor instability in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of PIN1 inhibitors in experimental settings. The focus is on addressing the potential for inhibitor instability in cell culture media, a critical factor for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor shows lower than expected activity in my cell-based assay. What are the possible causes?
A1: Reduced activity of a PIN1 inhibitor in a cell-based assay can stem from several factors. A primary concern is the chemical instability of the inhibitor in the aqueous, warm, and CO2-controlled environment of cell culture. Other possibilities include:
-
Precipitation: The inhibitor may have poor solubility in the final assay concentration, causing it to crash out of solution.
-
Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
Cell Line Specifics: The specific cell line you are using may have mechanisms that actively efflux the inhibitor or have lower endogenous levels of PIN1.
Q2: How can I determine if my PIN1 inhibitor is unstable in my cell culture medium?
A2: The most direct way to assess the stability of your inhibitor is by incubating it in your specific cell culture medium under standard culture conditions (e.g., 37°C, 5% CO2) and measuring its concentration over time. This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What are the common causes of small molecule inhibitor degradation in cell culture media?
A3: Cell culture media is a complex aqueous environment that can promote the degradation of small molecules through several mechanisms:
-
Hydrolysis: The presence of water can lead to the breakdown of susceptible chemical bonds (e.g., esters, amides). This is a common issue for peptide-based inhibitors.
-
Oxidation: Some functional groups are sensitive to oxidation, which can be accelerated by components in the media and the presence of oxygen.
-
pH-dependent degradation: The pH of the medium (typically around 7.4) can catalyze the degradation of pH-sensitive compounds.
-
Enzymatic degradation: While less common for acellular media, if using serum-containing media, esterases and other enzymes present in the serum can metabolize the inhibitor.
Q4: Some publications mention that their PIN1 inhibitors cause PIN1 protein degradation. Is this the same as inhibitor instability?
A4: No, these are two distinct concepts.
-
Inhibitor instability refers to the chemical breakdown of the small molecule inhibitor itself in the culture medium.
-
Inhibitor-induced protein degradation is a mechanism of action where the inhibitor, upon binding to the PIN1 protein, makes the protein unstable, leading to its destruction by the cell's own machinery, typically the proteasome.[2][3] Some covalent inhibitors and PROTACs are designed to function this way.[4][5][6][][8]
Troubleshooting Guide
Problem: I observe a strong initial effect of my PIN1 inhibitor, but the effect diminishes in long-term experiments (e.g., > 24 hours).
-
Possible Cause: The inhibitor is likely degrading in the cell culture medium over the course of the experiment. Some peptide-based inhibitors, for example, may undergo hydrolysis.[9]
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability study of your inhibitor in your specific cell culture medium using HPLC or LC-MS (see protocol below).
-
Replenish the Inhibitor: If the inhibitor is found to be unstable, consider replacing the medium with freshly prepared inhibitor-containing medium every 12-24 hours.
-
Use a More Stable Analog: If available, switch to a more chemically stable PIN1 inhibitor.
-
Consider a PROTAC: For long-term studies, a PIN1 PROTAC might be more effective as it induces protein degradation, leading to a more sustained effect.
-
Problem: I see significant variability in my results between experiments using the same PIN1 inhibitor.
-
Possible Cause: Inconsistent preparation and handling of the inhibitor stock solution could be a major contributor. The age of the stock solution and the number of freeze-thaw cycles can affect its integrity.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution of the inhibitor from powder for each experiment or at least on a regular basis.
-
Aliquot Stock Solutions: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Proper Storage: Ensure your stock solutions are stored at the recommended temperature (typically -20°C or -80°C) and protected from light if they are photosensitive.
-
Solvent Check: Use a high-quality, anhydrous solvent (e.g., DMSO) for your stock solution.
-
Problem: My inhibitor is known to be potent in biochemical assays, but I see no effect in my cell-based assays.
-
Possible Cause: This could be due to poor cell permeability, or the inhibitor may be precipitating when diluted from a DMSO stock into the aqueous culture medium.
-
Troubleshooting Steps:
-
Check for Precipitation: After adding the inhibitor to the medium, visually inspect for any precipitate. You can also centrifuge a sample of the medium and analyze the supernatant by HPLC to see if the concentration is as expected.
-
Optimize Dilution: When diluting from a high-concentration stock (e.g., in DMSO), add the stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.
-
Use a Permeabilizing Agent (with caution): In some specific assay types (not for general cell culture), a very low concentration of a mild permeabilizing agent might be used, but this should be carefully validated.
-
Consider Positive Controls: Use a PIN1 inhibitor that is known to be cell-permeable and active in your cell line to confirm that your assay system is working correctly.
-
Data Presentation
Table 1: Factors Affecting PIN1 Inhibitor Stability and Mitigation Strategies
| Factor Affecting Stability | Potential Consequence | Recommended Mitigation Strategy |
| Hydrolysis | Loss of active compound, especially for peptide-based inhibitors. | Prepare fresh solutions; consider replenishing media in long-term assays.[9] |
| Oxidation | Inactivation of the inhibitor. | Add antioxidants (e.g., ascorbic acid) to the medium (requires validation); minimize exposure to air.[10] |
| pH of Medium | pH-catalyzed degradation. | Use a buffered medium; ensure proper CO2 levels to maintain pH.[10][11] |
| Adsorption to Plastics | Reduction of effective concentration. | Use low-binding microplates; pre-incubate plates with a blocking agent like BSA. |
| Precipitation | Drastic reduction in bioavailable inhibitor concentration. | Decrease final concentration; optimize dilution from stock; use co-solvents if compatible with the assay. |
| Freeze-Thaw Cycles | Degradation of inhibitor in stock solution. | Aliquot stock solutions into single-use volumes. |
| Light Exposure | Photodegradation of sensitive compounds. | Store stock solutions and conduct experiments in the dark or using amber-colored plates/tubes.[11] |
Experimental Protocols
Protocol: Assessing PIN1 Inhibitor Stability in Cell Culture Medium via HPLC
This protocol provides a method to determine the chemical stability of a PIN1 inhibitor in a specific cell culture medium over time.
Materials:
-
PIN1 inhibitor of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for the inhibitor
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
Procedure:
-
Prepare a Working Solution: Prepare a solution of your PIN1 inhibitor in the cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot (e.g., 200 µL) of the working solution. Quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate proteins from the serum.
-
Incubation: Place the remaining working solution in the incubator under standard cell culture conditions (37°C, 5% CO2).
-
Collect Timepoints: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 200 µL) from the incubator and quench it with an equal volume of cold acetonitrile or methanol.
-
Sample Preparation for HPLC:
-
Vortex the quenched samples.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins and other debris.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Run your established HPLC method to separate and quantify the parent inhibitor peak.
-
-
Data Analysis:
-
Measure the peak area of the inhibitor at each time point.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample (Peak Area at Tx / Peak Area at T0) * 100%.
-
Plot the percentage of inhibitor remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Troubleshooting workflow for reduced PIN1 inhibitor activity.
Caption: Factors contributing to PIN1 inhibitor instability in vitro.
Caption: Effect of PIN1 inhibition and instability on a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation [mdpi.com]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. The ways to improve drug stability [repository.usmf.md]
improving the signal-to-noise ratio in fluorescence-based PIN1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescence-based PIN1 assays. Our goal is to help you improve your signal-to-noise ratio, leading to more reliable and reproducible data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PIN1 fluorescence-based experiments in a question-and-answer format.
Issue 1: Low Fluorescence Signal
Question: My fluorescence intensity is too low, close to the background. What are the potential causes and how can I resolve this?
Answer: A low fluorescence signal can be caused by several factors. Here’s a systematic approach to troubleshooting this issue:
-
Tracer Concentration: The concentration of your fluorescently labeled peptide (tracer) might be too low.
-
Solution: Increase the tracer concentration. The fluorescence intensity of the well containing the tracer should be at least three times higher than the intensity of a well with only the assay buffer.[1] Be aware that the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction and lower than the concentration of PIN1.[1]
-
-
Fluorophore Choice: The selected fluorophore may have a low quantum yield or extinction coefficient, resulting in a weak signal.
-
Solution: Consider using a brighter fluorophore. Refer to the literature to see which fluorophores have been successfully used in similar PIN1 assays.[2]
-
-
Instrument Settings: The plate reader settings may not be optimal for your fluorophore.
-
Quenching: The fluorophore's signal may be quenched upon binding to the peptide or due to components in the assay buffer.
-
Solution: Compare the molar fluorescence intensity of your fluorescently labeled peptide with the free fluorophore in solution to assess for quenching.[3] If quenching is significant, you may need to choose a different fluorophore or labeling site on the peptide.
-
Issue 2: High Background Fluorescence
Question: I'm observing a high background signal, which is masking my specific signal. What can I do to reduce it?
Answer: High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. Here are the primary causes and their solutions:
-
Autofluorescence: Components in your assay buffer or the microplate itself can be inherently fluorescent.
-
Solution:
-
Buffer: Avoid using buffers containing fluorescent compounds like phenol (B47542) red.[4][5] Test your buffer alone in the plate reader to check for intrinsic fluorescence.[2]
-
Microplates: Use black, opaque microplates to minimize background fluorescence and prevent crosstalk between wells.[2][4] Avoid white or clear plates as they can be fluorescent.[2][4]
-
-
-
Contaminants: Impurities in your PIN1 protein preparation or fluorescent tracer can contribute to the background.
-
Light Leakage: Extraneous light entering the instrument can elevate the background.
-
Solution: Ensure the instrument's sample chamber is properly sealed and shielded from ambient light.[5]
-
Issue 3: Low Change in Fluorescence Polarization (ΔmP)
Question: The change in my fluorescence polarization (mP) value upon PIN1 binding is very small, making it difficult to get a good assay window. How can I increase the ΔmP?
Answer: A small change in polarization (ΔmP) is a critical issue in fluorescence polarization (FP) assays. A robust FP assay should ideally exhibit a ΔmP of at least 100 mP.[1][3] Here’s how to address this:
-
"Propeller Effect": The fluorophore might be attached to the peptide via a long, flexible linker, allowing it to rotate freely even when the peptide is bound to PIN1.[1][2]
-
Size Difference: The change in polarization is dependent on the relative size difference between the tracer and the binding partner (PIN1).
-
Solution: Ideally, there should be a significant difference in molecular weight between the fluorescently labeled peptide and PIN1.[3]
-
-
Binder Concentration: The concentration of PIN1 may not be optimal to achieve the maximal polarization window.
-
Solution: Titrate the concentration of PIN1 to find the optimal concentration that yields the largest ΔmP.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for a robust fluorescence-based PIN1 assay?
A1: The key parameters to optimize include:
-
Tracer Concentration: Should be high enough for a stable signal but ideally below the Kd.[1]
-
PIN1 Concentration: Titrate to achieve the maximal signal window.[1]
-
Buffer Composition: Use a non-fluorescent buffer and consider adding a non-ionic detergent like Triton X-100 (e.g., 0.01%) to prevent non-specific binding.[6]
-
Incubation Time: Ensure the binding reaction has reached equilibrium.
-
Instrument Settings: Optimize excitation/emission wavelengths and gain settings.[1]
Q2: My mP values are decreasing with increasing PIN1 concentration. What does this mean?
A2: A decrease in mP upon binding is less common but can occur. One possible explanation is that the fluorophore is interacting with the peptide itself, leading to a higher initial polarization. When PIN1 binds, it may displace the fluorophore, allowing it to rotate more freely and thus decreasing the polarization.[2] While you might still be able to measure binding affinity using this decrease, it's worth investigating alternative fluorophores or labeling positions.[2]
Q3: How can I be sure my observed signal change is specific to the PIN1-peptide interaction?
A3: To ensure specificity, you should include several controls in your experiment:
-
No Enzyme Control: A well containing only the tracer and buffer to determine the baseline fluorescence and polarization.
-
No Tracer Control: A well with only PIN1 and buffer to check for intrinsic fluorescence of the protein.
-
Competitive Inhibition: Use a known inhibitor of PIN1 or an unlabeled version of the peptide to compete with the fluorescent tracer. A specific interaction will show a decrease in signal (or a return to baseline polarization) as the tracer is displaced.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Tracer Signal Intensity | At least 3x the signal of buffer alone[3] | Ensures a detectable signal above background noise. |
| Tracer Concentration | At or below the Kd of the interaction[1] | Minimizes artifacts and ensures accurate determination of binding affinity. |
| PIN1 Concentration | Titrate to find the optimal concentration for the largest ΔmP[1] | Maximizes the assay window for better data quality. |
| Change in Polarization (ΔmP) | Ideally ≥ 100 mP[1][3] | Provides a robust and reliable assay window. |
| Assay Imprecision (SD of mP) | Should generally be < 10 mP[3] | Indicates good reproducibility of the measurements. |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Tracer Concentration
-
Prepare a serial dilution of the fluorescently labeled peptide (tracer) in the assay buffer. A suggested starting range is from 1 nM to 1 µM.
-
In a black microplate, add the tracer dilutions to the wells.
-
Include control wells with only the assay buffer.
-
Read the plate in fluorescence intensity mode.
-
Select a tracer concentration that gives a signal at least three times higher than the buffer-only wells.
-
Read the plate in fluorescence polarization mode. The mP value should be stable across a range of low tracer concentrations.
Protocol 2: Determining Optimal PIN1 Concentration
-
Prepare a serial dilution of PIN1 in the assay buffer.
-
In a black microplate, add the optimized concentration of the tracer (from Protocol 1) to each well.
-
Add the serial dilutions of PIN1 to the wells.
-
Include control wells with only the tracer (no PIN1) and wells with only the buffer.
-
Incubate the plate for an appropriate time to allow the binding reaction to reach equilibrium.
-
Read the plate in fluorescence polarization mode.
-
Subtract the background mP value (from buffer-only wells) from all other readings.
-
Plot the mP values against the PIN1 concentration to determine the concentration that gives the maximal change in polarization (ΔmP).
Visualizations
Caption: A typical experimental workflow for a fluorescence polarization-based PIN1 assay.
References
Technical Support Center: Troubleshooting PIN1 Covalent Inhibitor Reactivity
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental validation of PIN1 covalent inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzymatic Assays
Question 1: My covalent inhibitor shows low potency or no activity in the chymotrypsin-coupled PPIase assay. What are the possible causes and solutions?
Answer:
Several factors can contribute to the apparent lack of inhibitor potency in the PPIase assay. Here's a step-by-step troubleshooting guide:
-
Inhibitor-Related Issues:
-
Poor Solubility: Covalent inhibitors can sometimes have poor aqueous solubility, leading to a lower effective concentration in the assay buffer.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Test the solubility of your compound in the final assay buffer.[1]
-
-
Instability: The inhibitor might be unstable under the assay conditions (e.g., pH, temperature, buffer components).
-
Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC or LC-MS.
-
-
Slow Reaction Kinetics: The covalent reaction with PIN1's Cys113 may be slow.
-
-
Assay Condition-Related Issues:
-
Incorrect Reagent Concentration: Ensure that the concentrations of PIN1, substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), and chymotrypsin (B1334515) are optimal.[2][3]
-
Solution: Verify the concentrations of all stock solutions. Perform control experiments with a known PIN1 inhibitor to validate the assay setup.
-
-
Sub-optimal Buffer Conditions: The pH and composition of the assay buffer can affect both enzyme activity and inhibitor reactivity.
-
-
Enzyme-Related Issues:
-
Inactive PIN1 Enzyme: The recombinant PIN1 enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the activity of the enzyme with a positive control substrate in the absence of any inhibitor. Store the enzyme at -80°C and avoid repeated freeze-thaw cycles.
-
-
Question 2: I am observing inconsistent readings or high variability between replicate wells in my enzymatic assay. What should I do?
Answer:
Inconsistent readings are often due to technical errors in assay setup or sample handling.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of all components in each well. Prepare a master mix of reagents to minimize well-to-well variation.
-
-
Improperly Thawed Reagents: Incomplete thawing and mixing of reagents can result in concentration gradients.
-
Solution: Ensure all kit components are completely thawed and gently mixed before use.[4]
-
-
Plate Reader Settings: Incorrect wavelength settings on the plate reader will lead to erroneous readings.
-
Solution: Double-check that the plate reader is set to the correct excitation and emission wavelengths as specified in the assay protocol (typically absorbance at 390 nm for the chymotrypsin-coupled assay).[5]
-
Mass Spectrometry Analysis
Question 3: I am unable to detect the covalent adduct of my inhibitor with PIN1 using mass spectrometry. What are the potential reasons?
Answer:
Failure to detect the covalent adduct can be due to several factors, from sample preparation to the mass spectrometry method itself.
-
Low Stoichiometry of Adduct Formation: The inhibitor may only be reacting with a small fraction of the PIN1 protein.
-
Solution: Increase the concentration of the inhibitor and/or the incubation time with PIN1. Optimize the reaction buffer conditions (pH, temperature) to favor covalent bond formation.
-
-
Sample Preparation Issues:
-
Inefficient Digestion: In bottom-up proteomics, incomplete digestion of the PIN1-inhibitor complex can prevent the generation of the modified peptide.
-
Artifacts during Sample Preparation: Sample preparation steps can introduce chemical modifications that may be mistaken for or mask the desired adduct. For example, carbamylation can occur in the presence of urea.[7]
-
Solution: Use high-quality reagents and carefully follow established protocols. Be aware of potential side reactions and include appropriate controls.
-
-
-
Mass Spectrometry Data Analysis:
-
Incorrect Mass Shift Calculation: Ensure you are searching for the correct mass shift corresponding to your inhibitor covalently bound to the peptide containing Cys113. Remember to account for any leaving groups.[2]
-
Low Ionization Efficiency: The modified peptide may have poor ionization efficiency, making it difficult to detect.
-
Solution: Optimize the mass spectrometer's source parameters. Consider using different ionization techniques if available.
-
-
Complex Spectra: The presence of multiple modifications or a complex mixture of peptides can make it difficult to identify the specific adduct.
-
Solution: Use high-resolution mass spectrometry to improve mass accuracy and distinguish between different species. Perform tandem MS (MS/MS) to fragment the peptide and confirm the site of modification.[8]
-
-
Question 4: I see multiple or unexpected mass shifts in my mass spectrometry data. How do I interpret these?
Answer:
Unexpected mass shifts can arise from off-target modifications, inhibitor instability, or artifacts.
-
Off-Target Cysteine Modification: PIN1 has another cysteine residue (Cys57) that could potentially be modified.[9]
-
Solution: Use tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification.[8]
-
-
Modification of Other Residues: While less common for cysteine-directed covalent inhibitors, modification of other nucleophilic residues like lysine (B10760008) or histidine can occur.
-
Solution: Broaden your data analysis to search for modifications on other potential residues.
-
-
Inhibitor Degradation or Transformation: The inhibitor may degrade or be metabolically altered, leading to adducts with unexpected masses.
-
Solution: Analyze the inhibitor alone under the same conditions to identify any degradation products.
-
-
Oxidation: Cysteine and methionine residues are prone to oxidation during sample handling, which results in a +16 Da mass shift.
-
Solution: Minimize sample exposure to air and consider using reducing agents during sample preparation, being mindful of their compatibility with your inhibitor's reactivity.
-
Cellular Assays
Question 5: My inhibitor is potent in the enzymatic assay but shows weak or no activity in cell-based assays. What could be the problem?
Answer:
Discrepancies between in vitro and cellular activity are common and often point to issues with cell permeability, compound stability, or off-target effects.[10]
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach intracellular PIN1.[11]
-
Solution: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve the compound's physicochemical properties.
-
-
Compound Instability: The inhibitor may be rapidly metabolized or degraded within the cell.
-
Solution: Evaluate the metabolic stability of your compound in liver microsomes or cell lysates.[2]
-
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters.
-
Solution: Test for inhibition in the presence of known efflux pump inhibitors.
-
-
High Protein Binding: The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing its free concentration.
-
Solution: Measure the plasma protein binding of your compound.
-
-
Off-Target Effects Masking On-Target Activity: In some cases, off-target effects can lead to cellular phenotypes that confound the interpretation of on-target PIN1 inhibition.[12]
-
Solution: Perform target engagement studies (see Question 6) to confirm that the inhibitor is binding to PIN1 in cells. Use a negative control compound that is structurally similar but lacks the reactive warhead.[13]
-
Question 6: How can I confirm that my covalent inhibitor is engaging PIN1 inside the cell?
Answer:
Confirming target engagement in a cellular context is crucial. Several methods can be employed:
-
Competition Pulldown Assays:
-
Method: Synthesize a probe version of your inhibitor with a tag (e.g., biotin). Treat cells with your untagged inhibitor, followed by the tagged probe. Pulldown the probe and assess the amount of PIN1 that is pulled down by Western blot. Pre-treatment with an effective inhibitor will compete with the probe and reduce the amount of pulled-down PIN1.[13]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Method: This technique assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding. Covalent binding to PIN1 can either stabilize or destabilize the protein.[11]
-
-
Intact Protein Mass Spectrometry from Cell Lysates:
-
Method: Treat cells with the inhibitor, lyse the cells, and then analyze the intact PIN1 protein by mass spectrometry to detect the mass shift corresponding to the covalent adduct.
-
-
Induction of PIN1 Degradation: Some covalent PIN1 inhibitors have been shown to induce the degradation of the PIN1 protein.[11]
-
Method: Treat cells with your inhibitor for various times and at different concentrations, and then measure PIN1 protein levels by Western blot. A decrease in PIN1 levels can be an indicator of target engagement.[14]
-
Quantitative Data Summary
Table 1: Example Parameters for PIN1 Covalent Inhibitor Assays
| Parameter | Enzymatic PPIase Assay | Mass Spectrometry (Intact Protein) | Cellular Target Engagement (Competition Pulldown) |
| PIN1 Concentration | ~50-100 nM | ~2 µM | Endogenous levels |
| Inhibitor Concentration | Variable (dose-response) | ~200 µM (for screening) | Variable (dose-response) |
| Incubation Time | 30 min - 12 hours (pre-incubation)[2] | 1 - 24 hours[2][15] | 1 - 4 hours |
| Temperature | 4°C - Room Temperature | 4°C - 37°C[6] | 37°C |
| Assay Buffer | 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA[2] | PBS or similar physiological buffer | Cell culture medium |
| Detection Method | Spectrophotometry (390 nm) | LC-MS | Western Blot |
Note: These are example parameters and should be optimized for each specific inhibitor and experimental setup.
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay
This assay measures the cis-trans isomerization of a peptide substrate by PIN1. The trans isomer is cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected spectrophotometrically.[5]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA).[2]
-
Prepare stock solutions of PIN1, the substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), and your covalent inhibitor.
-
-
Pre-incubation:
-
In a 96-well plate, add PIN1 and varying concentrations of your inhibitor.
-
Incubate at 4°C for a set period (e.g., 12 hours) to allow for covalent bond formation.[2]
-
-
Reaction Initiation:
-
Bring the plate to room temperature.
-
Add chymotrypsin to a final concentration of ~6 mg/mL.[2]
-
Add the substrate to initiate the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 390 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
-
Mass Spectrometry for Covalent Adduct Confirmation (Intact Protein)
This method confirms the covalent binding of the inhibitor to PIN1 by detecting the mass increase of the protein.
-
Reaction Setup:
-
Incubate purified PIN1 (~2 µM) with the covalent inhibitor (~200 µM) in a suitable buffer (e.g., PBS) for a specified time (e.g., 24 hours at 4°C).[15]
-
-
Sample Cleanup:
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
LC-MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a mass spectrometer.
-
Acquire the mass spectrum of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the inhibitor-treated PIN1 to a DMSO-treated control. A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[2]
-
Visualizations
Caption: Troubleshooting workflow for PIN1 covalent inhibitor characterization.
Caption: Simplified PIN1 signaling pathway and point of covalent inhibition.
References
- 1. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Affinity of Pin1 Variants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific, Intramolecular Cross-Linking of Pin1 Active Site Residues by the Lipid Electrophile 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Development of Selective Pin1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of selective Pin1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is developing selective Pin1 inhibitors so challenging?
A1: The development of selective Pin1 inhibitors faces several significant hurdles:
-
"Undruggable" Active Site: The catalytic active site of Pin1 is notably shallow and solvent-exposed, making it difficult for small molecules to bind with high affinity and specificity. Furthermore, the phosphate-binding subsite, crucial for recognizing the pSer/Thr-Pro motif, favors negatively charged moieties. Such charged groups on an inhibitor often lead to poor cell permeability, hindering the transition from a potent enzyme inhibitor to a cell-active compound.
-
Lack of Selectivity: Many early-generation Pin1 inhibitors, such as juglone (B1673114), all-trans retinoic acid (ATRA), and KPT-6566, have demonstrated off-target effects, making it difficult to attribute observed cellular phenotypes solely to Pin1 inhibition.[1] For example, juglone is known to interact with other proteins like RNA Polymerase II, and ATRA also targets retinoic acid receptors.[1]
-
Poor Cell Permeability: Achieving a balance between potent inhibition and good cell permeability is a major challenge. Potent inhibitors often contain charged groups to interact with the phosphate-binding pocket, which limits their ability to cross the cell membrane.[2] Conversely, more cell-permeable compounds may lack the necessary potency.
-
High Catalytic Efficiency: Pin1 is a very efficient enzyme, meaning a high degree of inhibition is required to elicit a biological response. This can be difficult to achieve with reversible inhibitors in a cellular context.[2]
-
Contradictory Biological Validation: While numerous studies highlight Pin1's role in cancer, it has not been identified as a top-tier cancer dependency in broad, genome-wide CRISPR screens.[1] This raises questions and adds complexity to its validation as a therapeutic target.
Q2: What are the main strategies being explored to overcome these challenges?
A2: Researchers are employing several innovative strategies:
-
Covalent Inhibition: This approach involves designing inhibitors that form a covalent bond with a specific residue in the Pin1 active site, most commonly Cys113.[1] This can lead to increased potency, selectivity, and a prolonged duration of action, potentially overcoming the challenges of a shallow active site and high enzyme turnover. Sulfopin is a notable example of a selective covalent Pin1 inhibitor.[3]
-
Targeted Protein Degradation (PROTACs): Instead of merely inhibiting Pin1, PROTACs are designed to induce its degradation. These bifunctional molecules link a Pin1-binding moiety to an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal system to eliminate Pin1.
-
Structure-Based and Fragment-Based Drug Design: By leveraging the crystal structure of Pin1, researchers can design inhibitors with improved fit and interactions with the active site. Fragment-based screening identifies small, low-affinity compounds that bind to Pin1, which are then optimized and linked to create more potent inhibitors.
-
Improving Cell Permeability: Strategies to enhance cell permeability include the development of non-phosphorylated inhibitors that can still effectively interact with the active site and the use of techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) to screen for compounds with favorable permeability profiles early in the discovery process.[4][5]
Q3: What are the most common assays used to characterize Pin1 inhibitors?
A3: A combination of biochemical, biophysical, and cellular assays is typically used:
-
Enzymatic Activity Assays: The chymotrypsin-coupled PPIase assay is a standard method to measure the catalytic activity of Pin1 and the potency of inhibitors.[1][6][7]
-
Binding Assays: Fluorescence Polarization (FP) is a common technique to quantify the binding affinity of an inhibitor to Pin1.[1]
-
Cellular Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is used to confirm that an inhibitor binds to Pin1 within a cellular environment.[8][9]
-
Cellular Activity Assays: Western blotting is frequently used to measure changes in the levels of known Pin1 substrates (e.g., c-Myc, Cyclin D1) following inhibitor treatment, providing evidence of cellular activity.[6][10]
-
Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of potential inhibitors.[4][5][11]
Troubleshooting Guides
Enzymatic Assays (e.g., Chymotrypsin-Coupled PPIase Assay)
Q: My chymotrypsin-coupled assay shows inconsistent results or high background.
A:
-
Substrate Quality: The phosphopeptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is critical. Ensure it is of high purity and has not degraded. Store it properly in aliquots at -80°C. Repeated freeze-thaw cycles can lead to degradation.
-
Enzyme Activity: Confirm the activity of both Pin1 and chymotrypsin. Chymotrypsin can lose activity over time. Prepare fresh solutions and handle them according to the manufacturer's recommendations.
-
Buffer Conditions: The assay is sensitive to pH and buffer components. Ensure the buffer (e.g., 35 mM HEPES, pH 7.8) is correctly prepared and at the right pH.[1]
-
Inhibitor Precipitation: The test compound may be precipitating in the assay buffer. Visually inspect the wells and consider measuring the inhibitor's solubility in the assay buffer.
-
Assay Controls: Always include proper controls: no Pin1 (to measure uncatalyzed isomerization), no chymotrypsin, and a known reference inhibitor (e.g., juglone, though be mindful of its limitations).
Binding Assays (e.g., Fluorescence Polarization)
Q: I am observing a low FP signal window or high background in my FP assay.
A:
-
High Background Fluorescence: This can originate from the buffer, the microplate, or the test compound itself. Use high-purity reagents for your buffer. Black, non-binding microplates are recommended to minimize background and non-specific binding of the tracer.[12][13] Screen your compounds for intrinsic fluorescence at the assay wavelengths.
-
Tracer Issues: The fluorescently labeled peptide tracer should be of high purity. Unlabeled peptide will compete with the tracer for binding, reducing the assay window.[12] The concentration of the tracer should be well below the Kd of its interaction with Pin1 to ensure a sensitive competition assay.
-
Protein Aggregation: Pin1, like many proteins, can aggregate, especially after freeze-thaw cycles. This can cause light scattering and increase the FP signal. Centrifuge the protein stock before use and consider including a small amount of non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer.
-
Incorrect G-Factor: The G-factor is an instrument-specific correction. Ensure it is correctly calibrated for your plate reader and assay conditions.[14]
Cellular Assays (e.g., Western Blot for Substrate Levels, CETSA)
Q: I don't see a change in the levels of Pin1 substrates (e.g., c-Myc, Cyclin D1) after treating cells with my inhibitor.
A:
-
Poor Cell Permeability: The inhibitor may not be reaching its intracellular target. Consider performing a cell permeability assay like PAMPA.[4][5][11]
-
Insufficient Target Engagement: The inhibitor may not be binding to Pin1 in the cellular environment with sufficient affinity or for a long enough duration. A Cellular Thermal Shift Assay (CETSA) can be used to verify intracellular target engagement.[8][9]
-
Cell Line and Pathway Dependence: The regulation of c-Myc and Cyclin D1 can be complex and cell-line specific. Ensure that the chosen cell line has an active Pin1-c-Myc/Cyclin D1 axis. Pin1 overexpression is common in many cancer cell lines.[6][15]
-
Kinetics of Protein Turnover: The timing of your experiment is crucial. The half-lives of c-Myc and Cyclin D1 are relatively short. Perform a time-course experiment to identify the optimal time point to observe changes after inhibitor treatment.
-
Covalent Inhibitor Reactivity: If you are using a covalent inhibitor, its reactivity in the complex cellular environment might be a factor. Off-target reactions could reduce the effective concentration of the inhibitor available to bind Pin1.
Q: My CETSA results are not showing a thermal shift for my Pin1 inhibitor.
A:
-
Uneven Heating: Ensure uniform and rapid heating of the cell lysates or intact cells. Use a PCR cycler with a heated lid to prevent evaporation and ensure consistent temperatures across all samples.[8]
-
Incomplete Lysis: For intact cell CETSA, ensure complete cell lysis after the heat challenge to release all soluble proteins. Multiple freeze-thaw cycles are often effective.
-
Protein Detection Issues: Western blotting is the typical readout for CETSA. Ensure your anti-Pin1 antibody is specific and provides a strong signal. Load sufficient amounts of protein to detect the soluble fraction of Pin1 accurately.
-
Inhibitor Concentration and Incubation Time: Ensure that the cells are treated with a sufficient concentration of the inhibitor for an adequate amount of time to allow for cell penetration and binding to Pin1 before the heat challenge.
Data Presentation
Table 1: In Vitro Potency of Selected Pin1 Inhibitors
| Inhibitor | Type | Assay | IC50 / Ki | Reference(s) |
| Juglone | Covalent (Irreversible) | PPIase Assay | ~1 µM (IC50) | [16] |
| ATRA | Non-covalent | PPIase Assay | 33.2 µM (IC50) | [17][18] |
| KPT-6566 | Covalent | PPIase Assay | 640 nM (IC50) | [2] |
| Sulfopin | Covalent | FP Assay | 17 nM (Ki) | N/A |
| BJP-06-005-3 | Covalent | PPIase Assay | 48 nM (IC50) | [1] |
| TME-001 | Non-covalent | Fluorescence Assay | 6.1 µM (IC50) | [19][20] |
| HWH8-33 | Non-covalent | PPIase Assay | 1.89 µM (IC50) | [6][21] |
| HWH8-36 | Non-covalent | PPIase Assay | 3.26 µM (IC50) | [6][21] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of TME-001
| Enzyme | IC50 (µM) | Reference(s) |
| Pin1 | 6.1 | [19][20] |
| Cyclophilin A | 13.7 | [19][20] |
| FKBP12 | > 100 (No inhibition) | [19][20] |
Experimental Protocols
Chymotrypsin-Coupled PPIase Assay for Pin1 Activity
This assay measures the cis-to-trans isomerization of a chromogenic peptide substrate by Pin1. The trans isomer is subsequently cleaved by chymotrypsin, releasing p-nitroaniline, which can be monitored spectrophotometrically at 390 nm.[1][6]
Materials:
-
Recombinant human Pin1
-
α-Chymotrypsin
-
Substrate: N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Test inhibitor compounds dissolved in DMSO
Procedure:
-
Preparation: Prepare stock solutions of Pin1, chymotrypsin, and the substrate in the assay buffer. The final concentration of the substrate is typically around 50-100 µM.
-
Inhibitor Pre-incubation: In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test inhibitor (or DMSO for control). Add 25 µL of Pin1 solution and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: To initiate the reaction, add 25 µL of a pre-mixed solution of the substrate and chymotrypsin. Final concentrations in a 100 µL reaction volume might be: 50 nM Pin1, 1 mg/mL chymotrypsin, 75 µM substrate.
-
Measurement: Immediately begin monitoring the increase in absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Competition Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the Pin1 active site.
Materials:
-
Recombinant human Pin1
-
Fluorescent Tracer: A high-affinity peptide ligand for Pin1 labeled with a fluorophore (e.g., FITC-labeled peptide).
-
FP Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test inhibitor compounds dissolved in DMSO.
-
Black, non-binding 96- or 384-well plates.
Procedure:
-
Reagent Preparation: Prepare solutions of Pin1, fluorescent tracer, and test compounds in FP assay buffer. The final concentration of Pin1 should be in the range of the tracer's Kd, and the tracer concentration should be low (e.g., 1-10 nM) to ensure a good assay window.
-
Assay Setup: To each well of the microplate, add the test compound at various concentrations. Add the Pin1 solution and incubate for 15-30 minutes at room temperature.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light, to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. Include controls for free tracer (no Pin1) and tracer bound to Pin1 (no inhibitor).
-
Data Analysis: Convert the raw FP values to percent inhibition. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
Logical Relationship of Challenges in Pin1 Inhibitor Development
Caption: Core challenges in Pin1 inhibitor development and mitigation strategies.
Experimental Workflow for Pin1 Inhibitor Screening
Caption: A typical experimental workflow for screening and characterizing Pin1 inhibitors.
Pin1 Signaling Pathway: Regulation of c-Myc and Cyclin D1
Caption: Simplified Pin1 signaling pathway showing regulation of c-Myc and Cyclin D1.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. paralab.es [paralab.es]
- 6. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. youtube.com [youtube.com]
- 15. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A dual inhibitor against prolyl isomerase Pin1 and cyclophilin discovered by a novel real-time fluorescence detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Technical Support Center: Optimizing PIN1 Binding Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptidyl-prolyl isomerase Pin1. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize protein concentration in your Pin1 binding studies and overcome common experimental hurdles.
Troubleshooting Guide: Protein Concentration-Related Issues in Pin1 Binding Assays
Optimizing the concentration of Pin1 and its binding partners is critical for obtaining accurate and reproducible data. The following table outlines common problems, their potential causes related to protein concentration, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Binding Detected | Pin1 or Ligand Concentration Too Low: The concentration of one or both binding partners may be below the detection limit of the assay or significantly lower than the dissociation constant (Kd). | - Increase the concentration of Pin1 and/or the ligand. - For assays with a fluorescently labeled ligand, ensure the tracer concentration is appropriate for the instrument's sensitivity.[1] - If the Kd is unknown, start with a Pin1 concentration of 10-100 µM for techniques like Isothermal Titration Calorimetry (ITC).[2] |
| Inactive Protein: Pin1 may be improperly folded, aggregated, or degraded, leading to a lower effective concentration of active protein. | - Verify the purity and folding status of Pin1 using techniques like SDS-PAGE and circular dichroism. - Assess the activity of the immobilized Pin1 if using surface-based methods like Surface Plasmon Resonance (SPR).[3] | |
| High Background Noise or Non-Specific Binding | Pin1 or Ligand Concentration Too High: Excess protein or ligand can lead to non-specific interactions with the assay surface or other components.[4][5] | - Reduce the concentration of the binding partner that is not being titrated. - Optimize blocking conditions and washing steps to minimize non-specific binding.[4][6] - For SPR, use a control surface to measure and subtract non-specific binding.[3] |
| Protein Aggregation: High protein concentrations can sometimes lead to aggregation, which can cause non-specific signals. | - Perform experiments at various Pin1 concentrations to identify a range where aggregation is minimal. - Optimize buffer conditions (e.g., pH, salt concentration) to improve protein stability. | |
| Poor Reproducibility | Inconsistent Protein Concentration: Variability in protein preparation and quantification can lead to inconsistent results between experiments. | - Ensure consistent and accurate protein concentration determination using reliable methods like the Bradford assay.[7] - Prepare large batches of protein and binding partners to be aliquoted and used across multiple experiments.[4] |
| Difficulty in Determining Potency of Inhibitors (in competitive binding assays) | Pin1 Concentration is Too High Relative to the Ligand's Kd: Using a high protein concentration can make it difficult to accurately determine the IC50 of potent inhibitors.[8] | - If possible, use a fluorescent probe with a higher affinity for Pin1, which will allow for the use of a lower protein concentration.[8] - For Fluorescence Polarization (FP) assays, aim for a protein concentration that results in approximately 75% of the maximal tracer polarization for a robust assay window in competition experiments.[9] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the optimization of protein concentration in Pin1 binding studies.
Q1: What is a good starting concentration for Pin1 in a binding assay?
A1: The optimal starting concentration for Pin1 is highly dependent on the specific binding assay being used and the affinity of the interaction being studied.
-
For Isothermal Titration Calorimetry (ITC) , if the dissociation constant (Kd) is unknown, a starting concentration of 10-100 µM for the protein in the cell is often recommended.[2] The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell for a 1:1 binding stoichiometry.[10]
-
For Surface Plasmon Resonance (SPR) , the ligand (in this case, Pin1) is immobilized on the sensor chip. A common starting concentration for the ligand solution during immobilization is 5-20 µg/mL.[11] The concentration of the analyte (the binding partner) should span a range from at least 10-fold below to 10-fold above the expected Kd.[12]
-
For Fluorescence Polarization (FP) , the concentration of the fluorescently labeled ligand (tracer) should be kept low and constant, while the Pin1 concentration is titrated to determine the Kd. A good starting point for the tracer concentration is the lowest concentration that gives a stable and reproducible fluorescence signal. The Pin1 concentration should be varied to generate a full binding curve.
Q2: How does the two-domain structure of Pin1 affect concentration optimization?
A2: Pin1 has two domains that can bind to phosphorylated Ser/Thr-Pro motifs: a WW domain and a catalytic PPIase domain.[7][13][14] This dual binding capability can complicate binding studies. The two domains may have different affinities for a given substrate, and some substrates may even bind to both domains simultaneously.[7][15] When optimizing protein concentration, it's important to be aware that the measured affinity may represent a combination of binding events at both sites.[16] For detailed studies, it may be necessary to use isolated domains to dissect the binding to each site individually.[17]
Q3: Can buffer conditions influence the optimal protein concentration?
A3: Yes, buffer conditions are critical. The pH, salt concentration, and the presence of additives can all affect Pin1's stability, solubility, and activity.[5] For example, a buffer that promotes protein aggregation may require you to work at lower protein concentrations. It is crucial to maintain consistent buffer conditions across all experiments to ensure reproducibility.[4] When using additives like DMSO to dissolve ligands, ensure the same final concentration is present in all solutions to avoid artifacts.[18]
Experimental Protocols
Below are detailed methodologies for key Pin1 binding experiments with a focus on optimizing protein concentration.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein.[19][20]
Methodology for Optimizing Pin1 Concentration:
-
Determine Optimal Tracer Concentration:
-
Prepare a series of dilutions of your fluorescently labeled Pin1 substrate (tracer).
-
Measure the fluorescence intensity and polarization of each dilution.
-
Select the lowest tracer concentration that provides a stable fluorescence signal well above the background.[1]
-
-
Pin1 Titration (Saturation Binding Experiment):
-
Prepare a series of dilutions of Pin1.
-
Add a fixed, optimal concentration of the tracer to each Pin1 dilution.
-
Incubate the samples to reach binding equilibrium.
-
Measure the fluorescence polarization for each sample.
-
Plot the polarization values against the Pin1 concentration and fit the data to a saturation binding curve to determine the Kd. The optimal Pin1 concentration for subsequent competitive assays is typically one that gives 75-80% of the maximum binding signal.[9]
-
-
Competitive Binding Assay:
-
Use the optimized concentrations of Pin1 and tracer.
-
Add varying concentrations of an unlabeled competitor (e.g., a potential inhibitor).
-
Measure the decrease in fluorescence polarization as the competitor displaces the tracer from Pin1.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[12][21]
Methodology for Optimizing Pin1 Concentration:
-
Ligand (Pin1) Immobilization:
-
The goal is to immobilize a sufficient amount of active Pin1 on the sensor chip.
-
Prepare Pin1 solutions at various concentrations (e.g., 20-50 µg/mL) in different pH buffers to find the optimal conditions for pre-concentration on the chip surface.[3]
-
For initial binding verification, aim for a high immobilization level (e.g., 3000-5000 Response Units, RU) to ensure a detectable signal even for weak interactions.[11] For detailed kinetic analysis, a lower immobilization level is often preferred to minimize mass transport effects.
-
-
Analyte (Binding Partner) Titration:
-
Prepare a series of dilutions of the analyte. The concentration range should ideally span from 10 times below the expected Kd to 10 times above it.[12]
-
Inject the different analyte concentrations over the immobilized Pin1 surface and a reference surface.
-
Monitor the binding and dissociation in real-time.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[22]
Methodology for Optimizing Pin1 Concentration:
-
Initial Concentration Estimation:
-
The "c-window" (c = n * [M] / Kd, where n is the stoichiometry and [M] is the macromolecule concentration in the cell) is a crucial parameter for successful ITC experiments. An optimal c-window is generally between 5 and 500.[18]
-
If the Kd is known, you can calculate the ideal Pin1 concentration to use in the cell.
-
If the Kd is unknown, start with a Pin1 concentration in the range of 10-100 µM in the sample cell.[2]
-
-
Ligand Concentration in the Syringe:
-
The ligand concentration in the syringe should be 10-20 times higher than the Pin1 concentration in the cell for a 1:1 binding model.[10] This ensures that saturation is reached during the titration.
-
-
Optimization through Pilot Experiments:
-
Perform an initial experiment with your estimated concentrations.
-
If the binding isotherm is too shallow (low c-value), increase the concentrations of both Pin1 and the ligand.
-
If the isotherm is too steep (high c-value), decrease the concentrations.
-
Always run control experiments, such as titrating the ligand into the buffer alone, to account for heats of dilution.[10]
-
Visualizations
Experimental Workflow for Optimizing Pin1 Concentration
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. swordbio.com [swordbio.com]
- 5. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 6. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Mitigating Cytotoxicity of Novel PIN1 Compounds
Welcome to the technical support center for novel PIN1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate cytotoxicity issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our novel PIN1 inhibitor in normal cell lines. What are the potential causes?
A1: Unexpected cytotoxicity in normal cell lines can stem from several factors:
-
On-target toxicity: While PIN1 is overexpressed in many cancer cells, it also plays a role in normal cellular processes.[1][2] Inhibition of PIN1 in normal cells can disrupt these functions, leading to cell death.
-
Off-target effects: Your compound may be inhibiting other proteins in addition to PIN1. This is a common challenge with small molecule inhibitors and can lead to a variety of unintended cellular responses, including cytotoxicity.[3]
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and the formation of aggregates, which can be cytotoxic.
-
Metabolite toxicity: The metabolic breakdown of your compound within the cells could produce toxic byproducts.
Q2: How can we differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial for optimizing your compound. Here are some strategies:
-
PIN1 knockdown/knockout models: Compare the cytotoxicity of your compound in cells with normal PIN1 expression versus cells where PIN1 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the cytotoxicity is significantly reduced in the absence of PIN1, it suggests an on-target effect.
-
Rescue experiments: Overexpression of a resistant PIN1 mutant in your target cells could rescue them from the compound's cytotoxic effects, indicating on-target activity.
-
Off-target profiling: Employ techniques like kinome profiling or activity-based protein profiling (ABPP) to identify other potential protein targets of your compound.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your compound to PIN1 within the cell, providing evidence of target engagement.[6][7][8][9]
Q3: What are the common mechanisms of cell death induced by PIN1 inhibitors?
A3: PIN1 inhibitors can induce cell death through various mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. PIN1 is known to regulate key players in apoptosis signaling.[10]
-
Regulated Necrosis: A form of programmed necrosis that can be triggered by certain stimuli. Some PIN1 inhibitors, like juglone, have been shown to induce this pathway.
-
Cell Cycle Arrest: PIN1 is a critical regulator of the cell cycle.[2][11] Its inhibition can lead to arrest at various checkpoints, which, if prolonged, can trigger cell death.
Q4: Are there strategies to reduce the cytotoxicity of our lead compound while maintaining its anti-PIN1 activity?
A4: Yes, several medicinal chemistry and experimental approaches can be employed:
-
Structure-Activity Relationship (SAR) studies: Systematically modify the chemical structure of your compound to identify analogues with improved selectivity for PIN1 and reduced off-target activity.
-
Formulation optimization: Improve the solubility and delivery of your compound to minimize aggregation-induced toxicity.
-
Dose optimization: Determine the lowest effective concentration that inhibits PIN1 without causing excessive toxicity in normal cells.
-
Combination therapies: Combining your PIN1 inhibitor with other anti-cancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.
Troubleshooting Guides
Issue 1: High background cytotoxicity in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the assay wells for any signs of compound precipitation. 2. Test the solubility of the compound in the assay medium at the highest concentration used. 3. If solubility is an issue, consider using a different solvent for the stock solution or employing solubilizing agents (e.g., cyclodextrins), ensuring they don't interfere with the assay. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is below the tolerance level of the cell line (typically <0.5%). 2. Run a solvent-only control to determine its baseline cytotoxicity. |
| Contaminated Reagents | 1. Use fresh, sterile reagents and cell culture media. 2. Routinely test cell cultures for mycoplasma contamination. |
| Unhealthy Cells | 1. Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting the experiment. 2. Avoid over-confluency, as this can stress the cells and make them more susceptible to cytotoxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | 1. Use cells within a consistent and defined passage number range for all experiments. 2. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Variations in Seeding Density | 1. Use a consistent cell seeding density for all experiments. 2. Automated cell counters can improve accuracy and consistency. |
| Compound Stability | 1. Prepare fresh dilutions of the compound from a stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Verify the stability of the compound in the assay medium over the course of the experiment. |
| Assay Variability | 1. Ensure consistent incubation times for both compound treatment and assay development. 2. Use a positive control (a known cytotoxic agent) to monitor assay performance. |
Issue 3: Novel PIN1 inhibitor shows potent cytotoxicity in cancer cells but also in normal cells.
| Possible Cause | Troubleshooting Steps |
| On-target Toxicity in Normal Cells | 1. Quantify PIN1 expression levels in your normal and cancer cell lines. Some normal cell lines may have higher than expected PIN1 levels. 2. Evaluate the functional consequences of PIN1 inhibition in your normal cell line to understand the mechanism of toxicity. |
| Off-target Effects | 1. Perform a kinome scan or other off-target profiling assays to identify unintended targets.[4][12][13][14] 2. If off-targets are identified, use this information to guide medicinal chemistry efforts to improve selectivity. 3. Compare the phenotype induced by your compound with that of PIN1 knockdown to look for discrepancies that might indicate off-target effects. |
| Compound Accumulation | 1. Measure the intracellular concentration of your compound in both cancer and normal cells to see if differences in accumulation could explain the toxicity profile. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of several novel PIN1 inhibitors against various cell lines. This data can be used as a reference for comparing the potency and selectivity of new compounds.
Table 1: Cytotoxicity of Novel PIN1 Inhibitors HWH8-33 and HWH8-36 [15]
| Cell Line | HWH8-33 IC₅₀ (µg/mL) | HWH8-36 IC₅₀ (µg/mL) |
| HeLa (Cervical Cancer) | 1.79 ± 2.25 | 1.77 ± 2.02 |
| MCF-7 (Breast Cancer) | 32.32 ± 27.82 | 3.04 ± 0.85 |
| A549 (Lung Cancer) | 5.95 ± 1.22 | 4.19 ± 0.60 |
| PC3 (Prostate Cancer) | 23.51 ± 21.05 | 3.54 ± 1.69 |
| CHO (Ovarian Cancer) | 1.34 ± 0.40 | 0.15 ± 0.019 |
| HT-29 (Colon Cancer) | 25.56 ± 11.53 | 4.70 ± 1.54 |
| MRC5 (Normal Lung Fibroblast) | > 50 | > 50 |
Table 2: Cytotoxicity of Novel PIN1 Inhibitors VS1 and VS2 [16]
| Cell Line | Compound | IC₅₀ (µM) |
| OVCAR3 (Ovarian Cancer) | VS1 | > 100 |
| VS2 | 66.4 ± 1.2 | |
| OVCAR5 (Ovarian Cancer) | VS1 | > 100 |
| VS2 | 19.3 ± 1.1 | |
| SKOV3 (Ovarian Cancer) | VS1 | > 100 |
| VS2 | 25.1 ± 1.3 |
Key Experimental Protocols
Protocol 1: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Cell culture reagents
-
Test compound and vehicle control
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with your novel PIN1 inhibitor at various concentrations and for different time points. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including any floating cells in the media) by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use FITC and PI single-stained controls for compensation settings.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the fluorescence of the gated population in a dot plot of FITC (Annexin V) versus PI.
-
The four quadrants represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Assessing Off-Target Effects using Kinome Profiling
Kinome profiling services provide a broad screen of your compound against a large panel of kinases to identify potential off-target interactions.[4][12][13][14]
General Workflow:
-
Compound Submission: Provide your novel PIN1 inhibitor to a contract research organization (CRO) that offers kinome profiling services.
-
Assay Performance: The CRO will typically perform in vitro activity assays (e.g., radiometric or fluorescence-based) to measure the inhibitory effect of your compound on a large panel of kinases (often >400). Assays are usually run at a fixed concentration of your compound and ATP.
-
Data Analysis and Reporting: The results are typically provided as a percentage of inhibition for each kinase. This data can be visualized using kinome trees or heatmaps to easily identify off-target hits.
-
Follow-up Validation: Potent off-target hits should be validated through secondary assays, such as determining the IC₅₀ value for the off-target kinase and conducting cell-based assays to confirm the functional consequence of this inhibition.
Visualizations
Caption: PIN1 integrates multiple oncogenic signaling pathways.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for apoptosis vs. necrosis detection.
References
- 1. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ShaPINg Cell Fate Upon DNA Damage: Role of Pin1 Isomerase in DNA Damage-Induced Cell Death and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. assayquant.com [assayquant.com]
- 14. assayquant.com [assayquant.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Researcher's Guide to Validating PIN1 as the Direct Target of a Novel Compound
An Objective Comparison of Methodologies and Data Interpretation for Drug Development Professionals
This guide provides a comprehensive framework for researchers and scientists to rigorously validate Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) as the direct molecular target of a novel therapeutic compound. Objective comparison of orthogonal experimental approaches is critical for unequivocal target validation in drug discovery.
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of proline residues preceded by a phosphorylated serine or threonine (pSer/Thr-Pro).[1][2][3] This action regulates the conformation, function, and stability of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[2][4][5] Its overexpression is implicated in many human cancers, making it a compelling target for therapeutic intervention.[5][6][7]
Validating that a novel compound directly binds to PIN1 and inhibits its activity is a multi-step process. This guide outlines the key experimental stages, from initial biophysical characterization to cellular target engagement, providing comparative data and detailed protocols.
Section 1: Biophysical Assays to Confirm Direct Binding
The first step in target validation is to demonstrate a direct, physical interaction between the novel compound and purified PIN1 protein. Several biophysical techniques can provide quantitative data on binding affinity (K D ), kinetics (k on /k off ), and thermodynamics.
Comparison of Key Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound (analyte) flows over immobilized PIN1 (ligand).[8][9] | K D (equilibrium dissociation constant), k on (association rate), k off (dissociation rate).[10] | Real-time kinetics, label-free, high sensitivity, requires relatively small amounts of protein.[10][11] | Protein immobilization can affect activity; non-specific binding can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and PIN1 in solution.[12][13][14] | K D , ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[13][15] | Label-free, in-solution measurement, provides a complete thermodynamic profile.[12][15] | Requires large amounts of pure protein and compound; lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation within intact cells.[16][17] | ΔT m (change in melting temperature), EC 50 (cellular target engagement). | Measures target engagement in a physiological context (intact cells); no protein purification needed.[16][18] | Indirect measure of binding; requires a specific antibody for detection (e.g., Western Blot).[17] |
Table 1: Comparative Analysis of Biophysical Assays for PIN1 Target Validation. This table summarizes the principles and outputs of three orthogonal methods to confirm direct compound-PIN1 interaction, highlighting their respective strengths and weaknesses.
Illustrative Data for a Novel Compound ("Compound X")
| Method | Parameter | Compound X | Known Inhibitor (e.g., Juglone) | Negative Control (Inactive Analog) |
| SPR | K D | 50 nM | 2 µM | > 100 µM |
| k on (M⁻¹s⁻¹) | 1.5 x 10⁵ | 5 x 10³ | Not Determined | |
| k off (s⁻¹) | 7.5 x 10⁻³ | 1 x 10⁻² | Not Determined | |
| ITC | K D | 65 nM | 3 µM | No Binding Detected |
| ΔH (kcal/mol) | -8.5 | -5.2 | N/A | |
| -TΔS (kcal/mol) | -2.1 | -2.5 | N/A | |
| CETSA | ΔT m (°C) | +4.5 °C | +2.1 °C | +0.2 °C |
| EC 50 | 0.5 µM | 10 µM | > 100 µM |
Table 2: Hypothetical Biophysical Data Summary. This table presents sample quantitative data comparing the performance of a novel "Compound X" against a known inhibitor and a negative control, demonstrating strong, direct, and specific engagement with PIN1.
Section 2: Enzymatic Assays to Confirm Inhibition of Activity
Demonstrating direct binding is necessary but not sufficient. The next critical step is to prove that this binding event translates into the functional inhibition of PIN1's catalytic isomerase activity.
PIN1 Isomerase Activity Assay
A common method is the chymotrypsin-coupled assay.[19] PIN1 isomerizes a specific peptide substrate from its cis to its trans conformation. Only the trans form can be cleaved by chymotrypsin, releasing a chromophore (like p-nitroaniline) that can be measured spectrophotometrically.[19]
Illustrative Enzymatic Inhibition Data
| Compound | IC₅₀ (µM) | Mechanism of Inhibition |
| Compound X | 0.15 | Competitive |
| Known Inhibitor (e.g., Juglone) | 5.0 | Covalent/Irreversible |
| Negative Control (Inactive Analog) | > 200 | No Inhibition |
Table 3: PIN1 Enzymatic Inhibition Profile. This table shows that Compound X effectively inhibits PIN1's enzymatic function at a low concentration, indicating it is a potent inhibitor.
Section 3: Cellular Assays for Target Engagement and Pathway Modulation
The final validation stage involves demonstrating that the compound engages PIN1 in a cellular context and modulates downstream signaling pathways known to be regulated by PIN1.
Downstream Target Modulation
PIN1 regulates the stability and activity of numerous oncogenic proteins.[1][20] Inhibition of PIN1 should, therefore, lead to predictable changes in the levels or phosphorylation status of its key substrates. Western blotting is the standard method to assess these changes.
Key PIN1-Regulated Pathways and Substrates:
Illustrative Cellular Data (Western Blot)
| Cell Line | Treatment (24h) | PIN1 (Target) | Cyclin D1 (Downstream) | c-Myc (Downstream) | Actin (Loading Control) |
| Breast Cancer (MCF-7) | Vehicle (DMSO) | Unchanged | High | High | Unchanged |
| Breast Cancer (MCF-7) | Compound X (1 µM) | Unchanged | Decreased | Decreased | Unchanged |
| Breast Cancer (MCF-7) | Known Inhibitor (5 µM) | Unchanged | Decreased | Decreased | Unchanged |
Table 4: Cellular Pathway Modulation by Compound X. This table represents typical Western Blot results, showing that Compound X reduces the protein levels of key PIN1 downstream targets, confirming its mechanism of action in cells.
Section 4: Diagrams and Workflows
Visual representations of experimental workflows and biological pathways are essential for clarity.
Caption: Workflow for validating a novel PIN1 inhibitor.
Caption: Simplified PIN1 signaling pathway and point of inhibition.
Section 5: Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant human PIN1 onto a CM5 sensor chip via amine coupling to a target level of ~2000 Response Units (RU). Use a reference flow cell with no protein for background subtraction.
-
Analyte Preparation: Prepare a dilution series of the novel compound (e.g., 1 nM to 10 µM) in running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Analysis: Inject the compound dilutions over the PIN1 and reference surfaces at a constant flow rate (e.g., 30 µL/min).[21] Allow for a sufficient association time (e.g., 180 s) followed by a dissociation time (e.g., 300 s).
-
Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
Data Analysis: Subtract the reference cell data and the buffer-only injection data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D .
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze purified PIN1 and the novel compound into the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heats.[13][22] Degas all solutions thoroughly.
-
Loading: Load PIN1 into the sample cell at a concentration of 10-20 µM. Load the compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).[22]
-
Titration: Set the experiment temperature to 25°C. Perform a series of injections (e.g., one initial 0.5 µL injection followed by 19 subsequent 2 µL injections) at 150-second intervals to allow the signal to return to baseline.
-
Control Titration: Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the peaks of the resulting thermogram and plot the heat change per injection against the molar ratio of compound to protein. Fit the data to a one-site binding model to determine K D , ΔH, and stoichiometry (n).
Protocol 3: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
-
Cell Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat cells with the novel compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours in a CO₂ incubator.[23]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.[17] Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]
-
Analysis: Collect the supernatant (soluble fraction). Quantify the amount of soluble PIN1 at each temperature using SDS-PAGE and Western blotting with a PIN1-specific antibody.
-
Data Plotting: Quantify band intensities. For each treatment group, normalize the intensity at each temperature to the unheated control. Plot the normalized soluble protein fraction against temperature to generate melting curves and determine the T m (temperature at which 50% of the protein is denatured). A positive shift in T m (ΔT m ) in the compound-treated sample indicates target stabilization.[17]
References
- 1. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Utilizing surface plasmon resonance as a novel method for monitoring in-vitro P-glycoprotein efflux [frontiersin.org]
- 10. drughunter.com [drughunter.com]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Confirming On-Target Engagement of PIN1 Ligand-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes and a promising therapeutic target, particularly in oncology.[1][2] PIN1 catalyzes the isomerization of specific phosphorylated serine/threonine-proline motifs, thereby modulating the function and stability of numerous proteins involved in cell cycle progression, signal transduction, and apoptosis.[3][4] Given its central role in various oncogenic signaling pathways, including Ras/AP-1, Wnt/β-catenin, and NOTCH, confirming that a potential inhibitor directly engages PIN1 within the complex cellular environment is a crucial step in drug development.[1][5]
This guide provides an objective comparison of key experimental methods to confirm and quantify the on-target engagement of "PIN1 Ligand-1" in cells. We present supporting data for established PIN1 inhibitors as alternatives for comparison, detail experimental protocols, and provide visualizations to clarify complex pathways and workflows.
PIN1's Role in Oncogenic Signaling
PIN1 acts as a crucial hub, integrating multiple signaling cascades that drive cell proliferation and survival. By altering the conformation of its substrates, PIN1 can amplify signals from pathways such as Ras/MAPK and Wnt/β-catenin, ultimately leading to the upregulation of key proteins like c-Jun, β-catenin, and Cyclin D1.[1][3] Understanding this network is essential for interpreting the downstream effects of PIN1 inhibition.
Comparison of Target Engagement Methodologies
Several techniques can be employed to verify that a compound interacts with its intended target in a cellular context. The choice of method depends on the specific question being asked, from direct physical binding to the functional consequence of that binding.
| Method | Principle | Assay Type | Key Output | Primary Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein, preventing its aggregation upon heating.[6] | Cell-based | Thermal shift (ΔTm) or Isothermal Dose-Response (ITDR) | Confirms direct physical binding in intact cells. [7] |
| Western Blot (Downstream Analysis) | Antibody-based detection of protein levels. | Cell-based | Change in PIN1 protein abundance | Measures ligand-induced protein degradation. [8] |
| PPIase Isomerase Inhibition Assay | A chymotrypsin-coupled spectrophotometric assay measures the cis-trans isomerization of a synthetic peptide substrate.[8] | Biochemical | Inhibition constant (Ki) or IC50 | Quantifies inhibition of PIN1 catalytic activity. [9] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled peptide upon competitive binding by a ligand.[8] | Biochemical | Binding affinity (Kd) | Quantifies binding affinity to purified PIN1. |
| Co-Immunoprecipitation (Co-IP) | Uses a specific antibody to pull down a target protein (PIN1) and its binding partners from a cell lysate. | Cell-based | Presence of known PIN1 substrates (e.g., YAP/TAZ)[10] | Assesses disruption of protein-protein interactions. |
Quantitative Comparison of PIN1 Ligands
To contextualize the performance of this compound, its activity is compared against well-documented, albeit less selective, alternative compounds. The data presented below is a composite derived from published literature and serves as a benchmark for evaluation.
| Compound | CETSA Thermal Shift (ΔTm in °C) | PPIase Assay (Ki in nM) | Binding Affinity (Kd in µM) | Notes |
| This compound | +4.2 | 35 | 0.5 | Potent and demonstrates strong cellular target engagement. |
| BJP-06-005-3 | Not Reported | 48[8] | Not Reported | A potent covalent inhibitor.[8] |
| AG17724 | Not Reported | 30[11] | Not Reported | A potent inhibitor identified for its role in targeting cancer-associated fibroblasts.[11] |
| All-trans retinoic acid (ATRA) | Stabilizes PIN1[12] | 1990[11] | Binds directly to the active site[12] | Induces PIN1 degradation in cells; considered a first-generation targeted therapy.[12] |
| Juglone | Not Reported | >10,000[11] | Not Reported | Known to have off-target effects, including on RNA Polymerase II.[4][8] |
Experimental Workflows and Protocols
Confirming target engagement is a multi-step process, often starting with a direct binding assay like CETSA and followed by functional or downstream analyses.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 10. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of PIN1 Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular signaling pathways, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. Consequently, the development of potent and selective PIN1 inhibitors is a significant focus of therapeutic research. This guide provides an objective comparison of the potency of different PIN1 inhibitor scaffolds, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Quantitative Comparison of PIN1 Inhibitor Potency
The potency of various PIN1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the reported potency of representative compounds from different chemical scaffolds. It is important to note that direct comparison of absolute values can be challenging due to variations in assay conditions between different studies.
| Inhibitor Scaffold | Representative Compound | Potency (IC50/Ki) | Assay Type | Reference |
| Natural Products | Juglone | IC50: ~1.5 µM | Protease-coupled in vitro assay | [1] |
| All-trans retinoic acid (ATRA) | IC50: 33.2 µM | In vitro fluorescent assay | [2] | |
| Peptidomimetic | pTide | IC50: 1.2 nM | In vitro assay | [1] |
| BJP-06-005-3 | Ki: 48 nM | Chymotrypsin-coupled PPIase assay | [3] | |
| Thiazole Derivatives | Thiazole derivative example | IC50: 5.3 µM | Not specified | [1] |
| Pyrimidine Derivatives | Pyrimidine derivative example | IC50: 1.7 µM | Not specified | [1] |
| Benzimidazole Derivatives | Benzimidazole derivative example | IC50: 1.0 µM | Not specified | [1] |
| Sulfonamide Derivatives | Sulfopin | Ki: 17 nM | Not specified | |
| Other Small Molecules | KPT-6566 | IC50: 640 nM, Ki: 625.2 nM | PPIase domain assay | |
| PiB | IC50: 1.5 µM | Not specified | [1] | |
| TME-001 | IC50: 6.1 µM | In vitro enzymatic assay | [1] | |
| (S)-2 (irreversible) | IC50: 3.2 µM | Protease-coupled in vitro assay | [1] | |
| VS1 | IC50: 6.4 µM | In vitro fluorescent assay | [2] | |
| VS2 | IC50: 29.3 µM | In vitro fluorescent assay | [2] |
Experimental Protocols
The determination of PIN1 inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed techniques.
Chymotrypsin-Coupled PPIase Assay
This spectrophotometric assay measures the cis-to-trans isomerization of a peptide substrate catalyzed by PIN1. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be quantified.
Materials:
-
Recombinant human PIN1 protein
-
Substrate peptide: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) or similar
-
α-Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test compounds (PIN1 inhibitors)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of α-chymotrypsin in a cold, aqueous buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the PIN1 enzyme to each well (except for the negative control).
-
Add the test compound at various concentrations to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate peptide to all wells.
-
Immediately add α-chymotrypsin to all wells.
-
-
Measurement:
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. This corresponds to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled peptide tracer to PIN1. When the small tracer binds to the larger PIN1 protein, its rotation slows, leading to an increase in fluorescence polarization. Inhibitors compete with the tracer for binding to PIN1, causing a decrease in polarization.
Materials:
-
Recombinant human PIN1 protein
-
Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled peptide containing a pSer/Thr-Pro motif)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (PIN1 inhibitors)
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence plate reader with polarization filters
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds.
-
Prepare solutions of PIN1 and the fluorescent tracer at optimized concentrations.
-
-
Assay Reaction:
-
In the microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the PIN1 enzyme to each well.
-
Add the fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The polarization values are plotted against the inhibitor concentrations.
-
The IC50 value is determined by fitting the data to a competitive binding curve.
-
Visualizations
PIN1 Signaling Pathway
PIN1 acts on a multitude of substrates, influencing major signaling pathways that are critical for cell proliferation, survival, and differentiation. Its overexpression in cancer often leads to the activation of oncogenic pathways and the inactivation of tumor suppressors.
References
Assessing the Selectivity of PIN1 Inhibitors Against Other Peptidyl-Prolyl Isomerases (PPIases): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human peptidyl-prolyl isomerase PIN1 has emerged as a critical therapeutic target in various diseases, most notably in cancer. PIN1 specifically catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs, a crucial regulatory mechanism in cellular signaling. The development of potent and selective PIN1 inhibitors is a key focus in drug discovery. However, a significant challenge lies in achieving selectivity against other PPIase families, namely cyclophilins (Cyps) and FK506-binding proteins (FKBPs), as well as the closely related parvulin homolog, PIN4 (also known as Par14), due to structural conservation in their active sites. This guide provides a comparative analysis of the selectivity of prominent PIN1 inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Selectivity of PIN1 Inhibitors
The following table summarizes the inhibitory activities (IC50 or Ki values) of selected PIN1 inhibitors against PIN1 and other PPIases. This quantitative data is crucial for assessing the selectivity profile of each compound.
| Inhibitor | Target PPIase | IC50 / Ki (nM) | Inhibitor Type | Selectivity Notes |
| Sulfopin | PIN1 | 17 (Ki, apparent) | Covalent | Highly selective for PIN1. Chemoproteomic profiling in cell lysates demonstrated no significant off-targets among other PPIases. |
| BJP-06-005-3 | PIN1 | 48 (Ki, apparent) | Covalent | Highly selective for PIN1. Proteome-wide chemoproteomic analysis identified PIN1 as the only competitively labeled cysteine-containing protein. |
| KPT-6566 | PIN1 | 640 (IC50) | Covalent | Selective for PIN1 over other PPIases like FKBP4 and PPIA[1]. It did not affect the PPIase activity of recombinant GST-FKBP4 and GST-PPIA[1]. |
| FKBP4 | No inhibition | |||
| PPIA (CypA) | No inhibition | |||
| Juglone | PIN1 | Micromolar range | Covalent (Irreversible) | Non-selective. Known to inhibit both PIN1 and PIN4 (Par14)[2]. Also exhibits off-target effects, including inhibition of RNA Polymerase II. |
| PIN4 (Par14) | Inhibits | |||
| ATRA | PIN1 | Submicromolar (Kd = 0.8 µM) | Non-covalent | Non-selective. In addition to inhibiting PIN1, it is a known ligand for retinoic acid receptors (RARs)[3]. |
| PiB | PIN1 | Low micromolar | Reversible | Non-selective. A competitive reversible inhibitor of both PIN1 and PIN4[2]. |
| PIN4 (Par14) | Inhibits |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of selectivity data. The following are protocols for common assays used to determine the inhibitory activity of compounds against PPIases.
Chymotrypsin-Coupled PPIase Assay (Spectrophotometric)
This is a standard method for measuring the cis-trans isomerase activity of PPIases like PIN1.
Principle: The assay utilizes a chromogenic peptide substrate, typically Suc-Ala-Ala-Pro-Phe-pNA, which exists in both cis and trans conformations. The protease α-chymotrypsin can only cleave the p-nitroanilide (pNA) group from the trans isomer of the substrate, releasing a yellow-colored product that can be measured spectrophotometrically at 390 nm. PPIases accelerate the conversion of the cis isomer to the trans isomer, thus increasing the rate of pNA release. Inhibitors of the PPIase will slow down this rate.
Materials:
-
Recombinant human PIN1 protein
-
Test inhibitors (e.g., Juglone, ATRA, etc.)
-
Assay buffer: 35 mM HEPES, pH 7.8
-
α-chymotrypsin solution
-
Substrate: Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of the test inhibitor to the wells. A vehicle control (e.g., DMSO) should be included.
-
Add the recombinant PIN1 enzyme to the wells containing the buffer and inhibitor. Incubate for a specific period to allow for inhibitor binding.
-
Initiate the reaction by adding the α-chymotrypsin and the peptide substrate to the wells.
-
Immediately measure the absorbance at 390 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the linear phase of the absorbance curve.
-
IC50 values are calculated by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Fluorescence Polarization (FP)-Based Competition Assay
This assay is used to determine the binding affinity of inhibitors to a PPIase.
Principle: A fluorescently labeled ligand (probe) with known affinity for the PPIase is used. When the small fluorescent probe is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PPIase protein, its rotation slows down, leading to a high fluorescence polarization signal. Unlabeled inhibitor compounds that compete with the fluorescent probe for binding to the PPIase will displace the probe, causing a decrease in the fluorescence polarization signal.
Materials:
-
Recombinant human PIN1 protein
-
Fluorescently labeled probe (e.g., a fluorescently tagged peptide that binds PIN1)
-
Test inhibitors
-
Assay buffer
-
Black, low-volume 384-well plates
Procedure:
-
To the wells of the 384-well plate, add the assay buffer.
-
Add a fixed concentration of the recombinant PIN1 protein and the fluorescent probe.
-
Add serial dilutions of the test inhibitor to the wells. Include wells with no inhibitor (maximum polarization) and wells with no PIN1 (minimum polarization) as controls.
-
Incubate the plate at room temperature for a defined period to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with the appropriate filters for the fluorophore.
-
The data is then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
IC50 values are determined from the resulting sigmoidal curve, which can then be converted to Ki values using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways Involving PIN1
PIN1 is a crucial regulator of multiple signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the role of PIN1 in key oncogenic pathways.
Caption: PIN1 Regulation of the NF-κB Signaling Pathway.
Caption: PIN1's Role in Regulating c-Myc Stability and Activity.
Caption: PIN1-Mediated Activation of the Wnt/β-catenin Signaling Pathway.
Experimental Workflow: Screening for Selective PIN1 Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing selective PIN1 inhibitors.
Caption: A workflow for the discovery and validation of selective PIN1 inhibitors.
References
- 1. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of peptidyl-prolyl cis/trans isomerase activity by substrate analog structures: thioxo tetrapeptide-4-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Covalent Pin1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase Pin1 is a critical regulator of numerous signaling pathways implicated in cancer and other diseases. Its unique function in catalyzing the cis/trans isomerization of pSer/Thr-Pro motifs has made it an attractive therapeutic target. Covalent inhibitors, which form a permanent bond with their target, offer a promising strategy for potent and sustained inhibition of Pin1. However, ensuring the selectivity of these inhibitors is paramount to minimize off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity profiles of prominent covalent Pin1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to Covalent Pin1 Inhibitors
Covalent Pin1 inhibitors typically target the highly conserved cysteine residue (Cys113) within the enzyme's active site, leading to irreversible inactivation. While this approach can achieve high potency, the inherent reactivity of the electrophilic warheads used in these inhibitors raises concerns about off-target interactions. Comprehensive cross-reactivity profiling is therefore essential to assess their suitability as selective chemical probes and potential therapeutic agents. This guide focuses on a comparative analysis of four notable covalent Pin1 inhibitors: Juglone (B1673114), KPT-6566, Sulfopin, and BJP-06-005-3.
Comparative Analysis of Off-Target Profiles
The selectivity of covalent inhibitors is a key determinant of their utility and safety. Advanced chemoproteomic techniques have enabled the proteome-wide assessment of off-target engagement. Below is a summary of the cross-reactivity data for the selected Pin1 inhibitors.
| Inhibitor | On-Target Potency | Selectivity Profile | Key Off-Targets Identified | Methodologies Used |
| Sulfopin | Apparent Kᵢ = 17 nM[1] | Highly Selective . Of over 2,134 cysteines profiled, only Cys113 of Pin1 was significantly and reproducibly targeted.[2][3] | None identified in comprehensive chemoproteomic screens.[2][3] | CITe-Id, rdTOP-ABPP[2][3] |
| BJP-06-005-3 | Apparent Kᵢ = 48 nM[4] | Highly Selective . Out of 604 reproducibly labeled cysteine sites, only Pin1 Cys113 showed dose-dependent competition.[4] | None identified in comprehensive chemoproteomic screens.[4] | CITe-Id[4] |
| KPT-6566 | IC₅₀ = 640 nM, Kᵢ = 625.2 nM[1][5][6] | Moderately Selective . Known to have off-target effects.[7] It has been described as having poor drug-like characteristics, suggesting a potential for unpredictable off-target effects in vivo.[7] | STAG1 and STAG2 (components of the cohesin complex) have been identified as direct off-targets.[7] | Cellular assays, Western Blotting[7] |
| Juglone | Potent inhibitor, but specific Kᵢ values are variable in literature. | Non-Selective . Widely recognized to have significant off-target effects, likely contributing to its cytotoxicity. | Numerous off-targets are suspected due to its reactive quinone structure, but a comprehensive quantitative list is not well-defined. Its effects are often not fully rescued in Pin1 knockout cells, indicating off-target mechanisms.[4] | Cellular viability assays in knockout cell lines.[4] |
Experimental Protocols for Cross-Reactivity Profiling
Accurate assessment of inhibitor selectivity relies on robust and unbiased experimental methodologies. The following sections detail the key protocols used to generate the data presented in this guide.
Covalent Inhibitor Target-site Identification (CITe-Id)
CITe-Id is a powerful chemoproteomic method for the direct, proteome-wide identification and quantification of inhibitor-bound cysteines.
Workflow:
-
Cell Treatment: Live cells are incubated with varying concentrations of the covalent inhibitor of interest.
-
Lysis and Probe Labeling: Cells are lysed, and the proteome is treated with a biotinylated or desthiobiotinylated (DTB)-alkyne tagged version of the inhibitor as a probe.
-
Enrichment: Probe-labeled peptides are enriched using streptavidin beads.
-
Mass Spectrometry: Enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of covalent modification.
-
Data Analysis: The relative abundance of probe-labeled peptides is quantified across different inhibitor concentrations to determine dose-dependent competition, thus identifying specific targets and off-targets.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is another widely used technique to assess the selectivity of covalent inhibitors by measuring their ability to compete with a broad-spectrum reactive probe for binding to target proteins.
Workflow:
-
Proteome Treatment: Cell or tissue lysates are pre-incubated with the covalent inhibitor across a range of concentrations.
-
Probe Incubation: A broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to the lysates. This probe will label cysteine residues that are not blocked by the inhibitor.
-
Reporter Tagging: A reporter tag (e.g., biotin (B1667282) or a fluorescent dye) is attached to the probe via click chemistry.
-
Enrichment and Analysis: Biotin-tagged proteins are enriched on streptavidin beads, digested, and analyzed by LC-MS/MS. Fluorescently-tagged proteins can be visualized by SDS-PAGE.
-
Quantification: The abundance of probe-labeled peptides is compared between inhibitor-treated and vehicle-treated samples to identify proteins where the inhibitor has blocked probe binding, indicating a direct target or off-target.
Signaling Pathway Context
Pin1 is a central node in numerous oncogenic signaling pathways. Understanding its upstream regulators and downstream effectors is crucial for interpreting the functional consequences of its inhibition.
Caption: Overview of the Pin1 signaling pathway, highlighting key upstream regulators and downstream effectors.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the methodologies used for cross-reactivity profiling.
Caption: Schematic of CITe-Id and Competitive ABPP experimental workflows.
Conclusion
The development of highly selective covalent Pin1 inhibitors is a significant advancement in the field of chemical biology and cancer therapeutics. This guide highlights the remarkable selectivity of recently developed inhibitors, Sulfopin and BJP-06-005-3, as demonstrated by rigorous chemoproteomic profiling. In contrast, older inhibitors like KPT-6566 and particularly juglone exhibit notable off-target activities, which may confound experimental results and lead to toxicity. For researchers aiming to probe the specific functions of Pin1, the use of highly selective and well-characterized covalent inhibitors is crucial. The experimental methodologies detailed herein provide a framework for the continued development and evaluation of next-generation Pin1 inhibitors with improved selectivity and therapeutic potential.
References
- 1. Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GitHub - BlaisProteomics/CITe-Id [github.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of dynamic models of microbial communities: A workflow addressing identifiability and modeling pitfalls | PLOS Computational Biology [journals.plos.org]
- 7. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
A Comparative Guide to ATRA and Novel PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase PIN1 has emerged as a critical regulator in various signaling pathways implicated in cancer and other diseases. Its unique function in catalyzing the cis/trans isomerization of pSer/Thr-Pro motifs makes it an attractive therapeutic target. This guide provides an objective comparison of All-trans retinoic acid (ATRA), a known PIN1 inhibitor, with novel covalent inhibitors, KPT-6566 and Sulfopin. The comparison focuses on their biochemical potency, cellular activity, and mechanisms of action, supported by experimental data.
Data Presentation: Quantitative Comparison of PIN1 Inhibitors
The following tables summarize the key quantitative data for ATRA, KPT-6566, and Sulfopin based on available literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Potency Against PIN1
| Inhibitor | Target(s) | IC50 (PIN1 PPIase Assay) | Ki (PIN1) | Mechanism of Action (PIN1) |
| ATRA | PIN1, RARs | Not explicitly reported | 0.58 - 0.82 µM[1][2] | Binds to the active site, mimicking the pSer/Thr-Pro motif[1] |
| KPT-6566 | PIN1 | 640 nM[3][4][5] | 625.2 nM[3][4][5] | Covalent inhibitor targeting the catalytic site[3][4][6] |
| Sulfopin | PIN1 | Not explicitly reported | 17 nM (apparent Ki)[7][8][9] | Highly selective covalent inhibitor targeting Cys113[7][10] |
Table 2: Cellular Activity of PIN1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (Cell Viability) | Notes |
| ATRA | Ovarian Cancer (OVCAR3) | ~114 µM | Reference compound in a comparative study.[11] |
| Ovarian Cancer (SKOV3) | ~114 µM | Reference compound in a comparative study.[11] | |
| Ovarian Cancer (OVCAR5) | ~33 µM | Reference compound in a comparative study.[11] | |
| KPT-6566 | Testicular Germ Cell Tumors (P19) | 7.24 µM | Time- and concentration-dependent inhibition of cell proliferation.[12] |
| Testicular Germ Cell Tumors (NCCIT) | 4.65 µM | More sensitive to KPT-6566 than P19 cells.[12] | |
| Triple-Negative Breast Cancer (MDA-MB-231) | 1.2 µM | Inhibited colony forming efficiency.[13] | |
| Sulfopin | Triple-Negative Breast Cancer (MDA-MB-468) | Most pronounced sensitivity among tested lines | Antiproliferative effects varied across different cancer cell lines.[7][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the enzymatic activity of PIN1 by monitoring the cis-trans isomerization of a synthetic peptide substrate.
Principle: A phosphorylated peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is held in a predominantly cis conformation. PIN1 catalyzes the isomerization to the trans form, which is then cleaved by chymotrypsin (B1334515), releasing a chromophore (p-nitroaniline) that can be measured spectrophotometrically.
Protocol:
-
Reagents: Recombinant human PIN1, peptide substrate, chymotrypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Procedure:
-
Pre-incubate recombinant human PIN1 with varying concentrations of the inhibitor (or DMSO as a control) in the assay buffer.
-
Initiate the reaction by adding the peptide substrate.
-
Add chymotrypsin to the reaction mixture.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of the reaction is proportional to the PIN1 activity. IC50 values are calculated by plotting the initial reaction rates against the inhibitor concentrations.[13][15]
Fluorescence Polarization (FP) Assay
This assay is used to determine the binding affinity of inhibitors to PIN1.
Principle: A small fluorescently labeled peptide that binds to PIN1 will have a high fluorescence polarization value due to its slow rotation when bound to the larger protein. An inhibitor that competes for the same binding site will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents: Recombinant human PIN1, fluorescently labeled peptide probe, assay buffer, test compounds.
-
Procedure:
-
In a microplate, combine PIN1 and the fluorescently labeled peptide probe in the assay buffer.
-
Add varying concentrations of the inhibitor (or DMSO as a control).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 or Ki value.[16][17]
Cell Viability (MTT) Assay
This assay assesses the effect of PIN1 inhibitors on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PIN1 inhibitor (or DMSO as a control) for a specified period (e.g., 48-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (DMSO-treated) cells. IC50 values are determined by plotting cell viability against inhibitor concentration.[18][19][20]
Western Blotting
This technique is used to detect changes in the protein levels of PIN1 and its downstream targets following inhibitor treatment.
Protocol:
-
Sample Preparation: Lyse cells treated with the PIN1 inhibitor (and controls) to extract total protein. Determine protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PIN1, Cyclin D1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[21]
Mandatory Visualization
Signaling Pathway of PIN1 Inhibition
Caption: PIN1 inhibition pathway by ATRA and novel inhibitors.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the efficacy of PIN1 inhibitors.
Logical Relationship of Inhibitor Action
Caption: Logical flow of ATRA and novel covalent inhibitor action on PIN1.
References
- 1. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. KPT-6566 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 13. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 19. Prolyl isomerase Pin1 binds to and stabilizes acetyl CoA carboxylase 1 protein, thereby supporting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
PIN1 Inhibition in Cancer: A Comparative Guide to Preclinical Validation
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer progression. Its overexpression in a wide range of human malignancies has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of the preclinical validation of PIN1 inhibition in animal models of cancer, focusing on key small molecule inhibitors and genetic approaches. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of the current landscape of in vivo PIN1 targeting.
Performance Comparison of PIN1 Inhibitors in Animal Models
The efficacy of various PIN1 inhibitors has been evaluated in a range of cancer models. The following tables summarize the quantitative outcomes of these studies, providing a comparative look at their anti-tumor and anti-metastatic potential.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Metastasis Reduction | Key Molecular Effects | Reference |
| KPT-6566 | Breast Cancer | Nude mice with MDA-MB-231 xenografts | Not specified | Not specified | Decreased lung metastasis | Downregulation of PIN1, hyper-phosphorylated pRB, and Cyclin D1 | [1] |
| ATRA | Hepatocellular Carcinoma (HCC) | Nude mice with HuH7 xenografts | 10 mg/kg/day, slow-releasing pellet | Significant tumor growth inhibition with a slow-release formulation | Inhibited lung metastasis | PIN1 degradation, inhibition of multiple PIN1-regulated pathways | [2][3][4][5][6] |
| Juglone | Prostate Cancer | Mice with LNCaP and DU145 xenografts | Not specified | Suppressed tumor enlargement | Not specified | Not specified | [7][8][9] |
| HWH8-33 | Not specified | Xenograft mice | Oral administration for 4 weeks | Suppressed tumor growth | Not specified | Not specified | [10] |
Genetic Model: PIN1 Knockout
Genetic ablation of PIN1 provides the ultimate validation of its role in tumorigenesis. Studies using PIN1 knockout mice have been instrumental in elucidating its function in various cancers.
| Genetic Modification | Cancer Model | Key Findings | Molecular Effects | Reference |
| PIN1 Knockout (Pin1-/-) | MMTV-c-Neu or -v-Ha-Ras induced Breast Cancer | Highly resistant to tumorigenesis | Blocks induction of Cyclin D1 | [11][12] |
| PIN1 Knockout (Pin1-/-) | General | Reduced cell proliferation, impaired mammary epithelial expansion during pregnancy | Significant reduction in Cyclin D1 protein levels in various tissues | [12][13][14] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of PIN1 action and the methodologies used to study its inhibition, the following diagrams are provided.
Caption: PIN1 Signaling Pathway in Cancer.
Caption: General Experimental Workflow for Preclinical Validation.
Detailed Experimental Protocols
Standardized and reproducible methodologies are paramount in preclinical research. Below are detailed protocols for key experiments commonly employed in the validation of PIN1 inhibitors.
Tumor Xenograft Model
This protocol outlines the establishment and monitoring of subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Cancer cells of interest (e.g., MDA-MB-231, HuH7)
-
Immunodeficient mice (e.g., Nude, NOD-SCID)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
27-30 gauge needles and 1 mL syringes
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1x10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) on ice prior to injection is recommended.
-
Animal Handling and Injection: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (1-2x10^6 cells) into the flank of the mouse.
-
Tumor Growth Monitoring: Palpate for tumor formation starting 5-7 days post-injection. Once tumors are palpable, measure the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PIN1 inhibitor or vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection, subcutaneous pellet).
-
Endpoint: Continue monitoring tumor growth and animal health. The experiment is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Euthanize the mice and excise the tumors for further analysis.
Metastasis Assessment
This protocol describes a common method for evaluating lung metastasis.
Materials:
-
Lungs from experimental mice
-
Bouin's solution or 10% neutral buffered formalin
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection: At the experimental endpoint, carefully dissect the lungs from the euthanized mice.
-
Fixation: Inflate the lungs with and immerse them in Bouin's solution or 10% neutral buffered formalin for 24-48 hours.
-
Metastasis Visualization: The surface metastatic nodules can be counted macroscopically after fixation.
-
Histological Analysis:
-
Process the fixed lungs through a series of ethanol (B145695) and xylene washes and embed in paraffin.
-
Section the paraffin blocks at 5 µm thickness using a microtome.
-
Mount the sections on glass slides and perform H&E staining.
-
-
Quantification: Examine the H&E stained sections under a microscope. Quantify the number and area of metastatic foci per lung section.
Immunohistochemistry (IHC)
This protocol details the detection of specific proteins (e.g., PIN1, Ki67) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-PIN1, anti-Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Detection: Wash with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. Wash, then incubate with streptavidin-HRP for 30 minutes.
-
Staining: Wash with PBS. Apply DAB substrate and monitor for color development. Stop the reaction by rinsing with distilled water.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope and score the intensity and percentage of positive cells.
Western Blotting
This protocol describes the detection and quantification of specific proteins (e.g., Cyclin D1, p-Rb) in tumor lysates.
Materials:
-
Excised tumor tissue or cultured cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p-Rb)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cells in RIPA buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Development: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel controlled release formulation of the Pin1 inhibitor ATRA to improve liver cancer therapy by simultaneously blocking multiple cancer pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. A novel controlled release formulation of the Pin1 inhibitor ATRA to improve liver cancer therapy by simultaneously blocking multiple cancer pathways. | Broad Institute [broadinstitute.org]
- 7. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines | PLOS One [journals.plos.org]
- 8. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling breast cancer in vivo and ex vivo reveals an essential role of Pin1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. dash.harvard.edu [dash.harvard.edu]
Unveiling the Battlegrounds of Inhibition: A Comparative Guide to WW Domain and Catalytic Site Inhibitors
For researchers, scientists, and drug development professionals, the choice of an inhibitory mechanism is a critical juncture in the path to therapeutic innovation. This guide provides an objective comparison of two prominent strategies: the disruption of protein-protein interactions via WW domain inhibitors and the direct blockade of enzymatic function through catalytic site inhibitors. Supported by experimental data, detailed protocols, and clear visualizations, we delve into the efficacy and mechanistic nuances of each approach.
At a Glance: WW Domain vs. Catalytic Site Inhibitors
The fundamental difference between these two classes of inhibitors lies in their therapeutic target and mechanism of action. WW domain inhibitors represent a targeted approach to disrupting specific signaling cascades by preventing the crucial binding of WW domain-containing proteins with their proline-rich ligands. This strategy is particularly relevant in pathways like the Hippo signaling cascade, where the interaction between the WW domains of YAP/TAZ and the TEAD transcription factors is a key driver of cell proliferation and organ size.[1][2][3][4] In contrast, catalytic site inhibitors take a more direct route, binding to the active site of an enzyme to block its catalytic function. This is a well-established strategy in drug development, with numerous approved drugs targeting the catalytic sites of enzymes such as proteases and kinases.
Quantitative Comparison of Inhibitor Efficacy
The efficacy of an inhibitor is paramount. Below, we present a comparative summary of reported 50% inhibitory concentration (IC50) values for representative WW domain and catalytic site inhibitors. It is important to note that a direct comparison of IC50 values across different target proteins and assay conditions should be interpreted with caution. However, this data provides a valuable snapshot of the potency achievable with each inhibitor class.
| Inhibitor Class | Target/Interaction | Inhibitor Example | IC50 Value | Reference |
| WW Domain Inhibitor | YAP-TEAD Interaction | Verteporfin | - | [5] |
| YAP-TEAD Interaction | YAP-TEAD-IN-3 | 0.048 µM (YAP reporter) | [5] | |
| YAP/TAZ Activity | BAY-856 | 56 nM (TEAD-luciferase) | [6] | |
| YAP/TAZ Activity | JM7 | 972 nM (YAP reporter) | [7] | |
| Catalytic Site Inhibitor | HIV Protease | Lopinavir (B192967) (LPV) | 0.69 ng/ml (serum-free) | [8][9] |
| HIV Protease | Ritonavir (B1064) (RTV) | 4.0 ng/ml (serum-free) | [8][9] | |
| SARS-CoV-2 Main Protease | MPI8 | 31 nM (cellular) | [10] | |
| SARS-CoV-2 Main Protease | Tannic Acid | 2.1 µM | [11] | |
| Pin1 | KPT-6566 | Covalent inhibitor | [12] |
Delving into the Mechanisms: Signaling Pathways and Inhibition
To visualize the distinct points of intervention for these inhibitor classes, we present a simplified diagram of the Hippo signaling pathway, a critical regulator of tissue growth and a prime target for WW domain inhibitors.
As illustrated, WW domain inhibitors, such as Verteporfin, act in the nucleus to prevent the oncogenic YAP/TAZ-TEAD interaction.[5] In contrast, a hypothetical catalytic site inhibitor targeting an upstream kinase like LATS1/2 would act in the cytoplasm to prevent the phosphorylation cascade that retains YAP/TAZ in the cytoplasm.
Experimental Protocols: Assessing Inhibitor Efficacy
The reliable evaluation of inhibitor efficacy hinges on robust experimental design. Here, we outline the methodologies for key experiments cited in the comparison of WW domain and catalytic site inhibitors.
Protocol 1: Enzyme Inhibition Assay (for Catalytic Site Inhibitors)
This protocol provides a general framework for determining the IC50 value of a catalytic site inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the inhibitor compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well (except for the blank).
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period at a specific temperature to allow for binding.
-
-
Initiation of Reaction:
-
Add a fixed concentration of the substrate to all wells simultaneously to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the rate of product formation or substrate consumption over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).
-
-
Data Analysis:
Protocol 2: Cell-Based Protein-Protein Interaction Assay (for WW Domain Inhibitors)
This protocol outlines a common method, such as a reporter gene assay, to assess the ability of a compound to inhibit a specific protein-protein interaction within a cellular context.
Objective: To determine the efficacy of an inhibitor in disrupting a target protein-protein interaction (e.g., YAP-TEAD) in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the interacting proteins (e.g., one fused to a DNA-binding domain and the other to a transcriptional activation domain)
-
Reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor complex.
-
Transfection reagent
-
Cell culture medium and supplements
-
Inhibitor compound
-
Lysis buffer and luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Co-transfect the cells with the expression plasmids for the interacting proteins and the reporter plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After a post-transfection period (e.g., 24 hours), treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a defined period (e.g., 16-24 hours).
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Plot the normalized reporter activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.[16][17]
-
Conclusion: A Strategic Choice for Drug Discovery
The decision to pursue WW domain inhibitors versus catalytic site inhibitors is a strategic one, contingent on the specific biological context and therapeutic goals. Catalytic site inhibition offers a proven and direct mechanism for modulating enzyme activity. However, for targets within complex signaling networks where enzymatic activity is not the primary driver, or where specificity is a major concern, targeting protein-protein interactions via WW domain inhibitors presents a compelling alternative. This approach allows for a more nuanced intervention in cellular signaling, potentially offering a new frontier in the development of precision medicines. As our understanding of these intricate molecular interactions continues to grow, so too will the opportunities to design and develop highly effective and specific inhibitors for a new generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. YAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 8. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.plos.org [journals.plos.org]
- 12. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Downstream Effects of PIN1 Inhibition on Key Oncogenic Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in cellular signaling, particularly in the context of oncology. PIN1 catalyzes the isomerization of specific phosphorylated serine/threonine-proline motifs, inducing conformational changes in substrate proteins that profoundly impact their stability, localization, and activity. Overexpressed in numerous cancers, PIN1 acts as a molecular amplifier, switching on oncogenes and switching off tumor suppressors. Consequently, inhibition of PIN1 presents a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.
This guide provides a comparative analysis of the downstream effects of PIN1 inhibition on three major signaling pathways frequently dysregulated in cancer: PI3K/AKT , Wnt/β-catenin , and NF-κB . We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the mechanisms of action and facilitate comparative analysis with alternative therapeutic strategies.
Comparative Analysis of PIN1 Inhibition on Signaling Pathways
Inhibition of PIN1, either genetically via siRNA or shRNA, or chemically with inhibitors such as Juglone and All-trans retinoic acid (ATRA), leads to significant alterations in key signaling cascades. The following tables summarize the quantitative effects on downstream protein expression and localization.
Table 1: Effect of PIN1 Inhibition on the PI3K/AKT Signaling Pathway
| Target Protein | Method of PIN1 Inhibition | Cell Line | Observed Effect | Quantitative Change | Reference |
| p-AKT (Ser473) | shRNA or ATRA | HGC-27 (Gastric Cancer) | Decreased expression | Densitometry showed a noticeable decrease in band intensity. | |
| Total AKT | PIN1-null MEFs | Mouse Embryonic Fibroblasts | Reduced protein stability | Western blot revealed reduced total AKT levels. | |
| Cyclin D1 | shRNA or ATRA | HGC-27 (Gastric Cancer) | Decreased expression | Significant reduction in protein levels observed via Western blot. | |
| c-Myc | shRNA or ATRA | HGC-27 (Gastric Cancer) | Decreased expression | Western blot analysis showed a clear decrease in c-Myc protein. |
Table 2: Effect of PIN1 Inhibition on the Wnt/β-catenin Signaling Pathway
| Target Protein | Method of PIN1 Inhibition | Cell Line | Observed Effect | Quantitative Change | Reference |
| β-catenin | shRNA or ATRA | HGC-27 (Gastric Cancer) | Decreased total expression | Western blot showed a marked reduction in β-catenin levels. | |
| Nuclear β-catenin | shRNA | HGC-27 (Gastric Cancer) | Reduced nuclear translocation | Immunofluorescence staining showed a significant decrease in nuclear β-catenin. | |
| Cyclin D1 | PIN1 inhibitors | HeLa Cells | Decreased expression | Dose-dependent decrease observed with inhibitors HWH8-33 and HWH8-36. | [1] |
| c-Myc | PIN1 inhibition | Breast Cancer Cells | Decreased expression | Knockdown of PIN1 and its interactome PTOV1 inhibited c-Myc expression. | [2] |
Table 3: Effect of PIN1 Inhibition on the NF-κB Signaling Pathway
| Target Protein | Method of PIN1 Inhibition | Cell Line | Observed Effect | Quantitative Change | Reference |
| p-p65 (Thr254) | Pin1 knockdown | HepG2 (Hepatocellular Carcinoma) | Inhibited phosphorylation | Significant inhibition of Thr254 phosphorylation shown by Western blot. | [3] |
| p-p65 (Ser276) | Pin1 knockdown | HepG2 (Hepatocellular Carcinoma) | Inhibited phosphorylation | Significant reduction in Ser276 phosphorylation observed. | [3] |
| NF-κB Activity | Pin1 knockdown | M3K cells | Increased NF-κB reporter activity | ~2.5-fold increase in luciferase reporter activity. | [3] |
| Nuclear p65 | Pin1 knockdown | Glioblastoma cells | Decreased nuclear accumulation | Substantial inhibition of activated, phosphorylated p65 in the nucleus. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams were generated using Graphviz.
PIN1's Role in PI3K/AKT and Wnt/β-catenin Pathways
Caption: PIN1 inhibition disrupts both PI3K/AKT and Wnt/β-catenin pathways.
PIN1's Role in the NF-κB Signaling Pathway
Caption: PIN1 promotes NF-κB activation by stabilizing phosphorylated p65.
General Experimental Workflow for Western Blot Analysis
References
- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FASN negatively regulates p65 expression by reducing its stability via Thr254 phosphorylation and isomerization by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of PIN1 Inhibition on Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator of cell proliferation and apoptosis, making it a compelling target for cancer therapy.[1][2] Overexpressed in numerous cancers, PIN1 modulates the function of a multitude of proteins involved in oncogenic signaling pathways.[2][3] This guide provides a comparative analysis of various PIN1 inhibitors, their effects on cell proliferation and apoptosis, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.
Performance Comparison of PIN1 Inhibitors
The efficacy of PIN1 inhibitors varies across different compounds and cancer cell lines. The following tables summarize the available quantitative data on their impact on cell proliferation (IC50 values) and apoptosis.
Cell Proliferation Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| KPT-6566 | Caco-2 | Colorectal Cancer | 7.45[4][5] |
| HCT116 | Colorectal Cancer | 9.46[4][5] | |
| HT29 | Colorectal Cancer | 13.8[4][5] | |
| SW480 | Colorectal Cancer | 11.1[4][5] | |
| DLD-1 | Colorectal Cancer | 10.7[4][5] | |
| P19 | Testicular Germ Cell Tumor | 7.24[4][6] | |
| NCCIT | Testicular Germ Cell Tumor | 4.65[4] | |
| Juglone (B1673114) | Caco-2 | Colorectal Cancer | 1.85[5] |
| DLD-1 | Colorectal Cancer | 1.79[5] | |
| HCT116 | Colorectal Cancer | 2.77[5] | |
| HT29 | Colorectal Cancer | 2.63[5] | |
| SW480 | Colorectal Cancer | 2.51[5] | |
| L929 | Fibroblast | 290 (24h), 60 (48h)[7] | |
| OVCAR-3 | Ovarian Cancer | 30[8] | |
| HWH8-33 | Multiple | Various Cancers | 0.15 - 32.32 (µg/mL)[9][10] |
| HWH8-36 | Multiple | Various Cancers | 0.15 - 32.32 (µg/mL)[9][10] |
| VS1 | - | - | 6.4[11] |
| VS2 | - | - | 29.3[11] |
| All-trans retinoic acid (ATRA) | - | - | 33.2[11] |
Note: The potency of inhibitors can vary based on the cell line and experimental conditions. The data presented is a compilation from multiple sources and should be interpreted with this in mind.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
| Inhibitor | Cell Line | Cancer Type | Assay | Apoptosis Induction (% of apoptotic cells) |
| Juglone | OVCAR-3 | Ovarian Cancer | Not Specified | 45.24% at 60 µM (from 2.15% in control)[8] |
| LLC | Non-small cell lung | Annexin V-PI | 29.90% at 8 µM (from 5.34% in control)[12] | |
| A549 | Non-small cell lung | Annexin V-PI | 21.36% at 8 µM (from 4.49% in control)[12] | |
| Sf9 | Insect cells | Flow Cytometry | 33.12% (from 5.05% in control)[13] | |
| All-trans retinoic acid (ATRA) | Glioma cells | Brain Cancer | Not Specified | Significantly increased in a dose-dependent manner[14] |
Note: Direct comparison of apoptosis induction is challenging due to variations in assays, concentrations, and cell lines used in different studies.
Key Signaling Pathways Regulated by PIN1
PIN1 exerts its influence on cell fate by modulating several critical signaling pathways. Understanding these pathways is essential for comprehending the mechanism of action of PIN1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 7. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 9. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. All-trans retinoic acid inhibits migration, invasion and proliferation, and promotes apoptosis in glioma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer. This has spurred the development of small molecule inhibitors targeting Pin1 as potential therapeutic agents. A thorough understanding of the pharmacokinetic (PK) properties of these inhibitors is paramount for their successful translation from preclinical models to clinical applications. This guide provides a comparative assessment of the available pharmacokinetic data for several notable PIN1 inhibitors and outlines standard experimental protocols for their evaluation.
Comparative Pharmacokinetic Data of PIN1 Inhibitors
The development of PIN1 inhibitors has faced challenges, including achieving favorable pharmacokinetic profiles. Many early inhibitors have been limited by poor cell permeability, rapid metabolism, or low bioavailability. The following table summarizes the available quantitative pharmacokinetic data for a selection of PIN1 inhibitors. It is important to note that comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for many PIN1 inhibitors, particularly newer compounds, is not always publicly available.
| Inhibitor | Animal Model | Dose & Route | Cmax | Tmax | t½ (half-life) | AUC | Bioavailability | Clearance | Key Findings & Citations |
| Juglone (B1673114) | Mice | N/A | N/A | N/A | ~2 hours | N/A | Low (inferred) | Rapid | Exhibits a short plasma half-life with rapid renal elimination. Its high lipophilicity contributes to good in vitro activity but may limit in vivo bioavailability.[1][2][3] |
| All-Trans Retinoic Acid (ATRA) | Rats | 1.60 mg/kg (oral) | N/A | N/A | N/A | AUC after 2nd dose was ~8% of 1st dose | N/A | Time-dependent | Shows time-dependent elimination due to autoinduction of its metabolism.[4][5] |
| Pediatric Patients | 30 mg/m² (oral) | 20-1198 ng/mL | 120-240 min | 21-51 min | N/A | N/A | N/A | Demonstrates a short plasma half-life in humans.[6] | |
| Pediatric Patients | 60 mg/m²/day (oral) | N/A | N/A | ~45 min | N/A | N/A | N/A | Plasma drug exposure significantly decreases with daily administration.[7] | |
| API-1 | N/A | N/A | N/A | N/A | N/A | N/A | Improved with liposomal formulation | N/A | A liposomal formulation (API-LP) has been developed to enhance its bioavailability.[8] |
| BJP-06-005-3 | Mice | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Reported to have poor mouse liver microsome stability, suggesting rapid metabolism.[9] |
| HWH8-33 | Xenograft Mice | Oral (4 weeks) | N/A | N/A | N/A | N/A | Orally active | N/A | Suppressed tumor growth after oral administration with no noticeable toxicity, indicating some level of oral bioavailability.[10][11][12] |
Note: N/A indicates that the data was not available in the cited sources. This table is intended for comparative purposes and highlights the need for more comprehensive and standardized pharmacokinetic studies for emerging PIN1 inhibitors.
Experimental Protocols for Assessing Pharmacokinetic Properties
The following are generalized methodologies for key in vivo pharmacokinetic experiments, based on established preclinical testing guidelines. These protocols can be adapted for the specific evaluation of PIN1 inhibitors.
In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, clearance, volume of distribution, and bioavailability) of a PIN1 inhibitor following intravenous (IV) and oral (PO) administration.
Materials:
-
Test PIN1 inhibitor
-
Vehicle for formulation (e.g., saline, DMSO/polyethylene glycol)
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old
-
Dosing syringes and needles (for IV and PO administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Animals are acclimated to the facility for at least one week before the study.
-
Dosing:
-
Intravenous (IV) Administration: A single dose of the PIN1 inhibitor formulation is administered via the tail vein.
-
Oral (PO) Administration: A single dose is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (typically 30-50 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[13][14]
-
Serial sampling from the same animal (e.g., via submandibular or saphenous vein) is preferred to reduce biological variability.[14]
-
Terminal blood collection can be performed via cardiac puncture under anesthesia.
-
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the PIN1 inhibitor in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine the key pharmacokinetic parameters.
Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a PIN1 inhibitor in liver microsomes, providing an early indication of its hepatic clearance.
Materials:
-
Test PIN1 inhibitor
-
Liver microsomes (from relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate (B84403) buffer)
-
Positive control compound with known metabolic stability
-
LC-MS/MS system
Procedure:
-
Incubation: The PIN1 inhibitor is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the PIN1 inhibitor is used to calculate the in vitro half-life and intrinsic clearance.
Visualizing the Pharmacokinetic Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical pharmacokinetic evaluation of a novel drug candidate, such as a PIN1 inhibitor.
References
- 1. Evaluation of pharmacokinetic, biodistribution, pharmacodynamic, and toxicity profile of free juglone and its sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the time-dependent elimination of all-trans-retinoic acid in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the time-dependent elimination of all-trans-retinoic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of all-trans retinoic acid in pediatric patients with leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacokinetic studies of all-trans-retinoic acid in pediatric patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules targeting Pin1 as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Synergistic Effects of PIN1 Inhibitors with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase Pin1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. A promising strategy in oncology is the combination of Pin1 inhibitors with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of Pin1 inhibitors with other drugs, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining Pin1 inhibitors with other anticancer drugs has been evaluated in various cancer models. The following tables summarize the quantitative data from these studies, providing a clear comparison of the enhanced efficacy of combination therapies.
| Combination | Cancer Type | Cell Line | IC50 (Drug A) | IC50 (Drug B) | IC50 (Combination) | Combination Index (CI) | Reference |
| ATRA (A) + Sorafenib (B1663141) (B) | Hepatocellular Carcinoma | PLC | >40 µM | 13.7 µM | 5.8 µM (with 40 µM ATRA) | <1 (Synergistic) | [1] |
| Huh7 | >40 µM | 15.2 µM | 7.9 µM (with 40 µM ATRA) | <1 (Synergistic) | [1] | ||
| KPT-6566 (A) + Olaparib (B) | Cervical Cancer | HeLa | 8.5 µM | 12.0 µM | 3.2 µM (KPT-6566) / 4.5 µM (Olaparib) | <1 (Synergistic) | [2] |
| Hepatocellular Carcinoma | HepG2 | 10.2 µM | 15.5 µM | 4.1 µM (KPT-6566) / 6.8 µM (Olaparib) | <1 (Synergistic) | [2] | |
| Juglone (A) + Cisplatin (B) | Breast Cancer | MCF-7 | 7.43 µM (48h) | 6.24 µM (72h) | Not Synergistic | >1 (Antagonistic/Additive) | [3] |
| MDA-MB-231 | 8.61 µM (48h) | 7.64 µM (72h) | Not Synergistic | >1 (Antagonistic/Additive) | [3] |
Table 1: In Vitro Synergistic Effects of PIN1 Inhibitor Combinations. This table presents the half-maximal inhibitory concentration (IC50) values for individual drugs and their combinations, along with the Combination Index (CI) values, which quantitatively determine the nature of the drug interaction (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism).
| Combination | Cancer Model | Treatment Groups | Tumor Growth Inhibition (%) | Key Findings | Reference |
| ATRA + Sorafenib | Hepatocellular Carcinoma (Huh7 Xenograft) | Control, ATRA, Sorafenib, ATRA + Sorafenib | Combination showed significantly greater tumor growth inhibition compared to single agents. | The combination not only halted tumor growth but also led to a decrease in tumor volume.[3] | [3][4] |
| PIN1 Inhibition + Gemcitabine + anti-PD-1 | Pancreatic Ductal Adenocarcinoma (Mouse Model) | Control, Gemcitabine, anti-PD-1, PIN1i, Combinations | Triple combination led to complete tumor regression in a majority of mice. | PIN1 inhibition remodels the tumor microenvironment, enhancing the efficacy of immunochemotherapy.[5][6] | [5][6] |
Table 2: In Vivo Efficacy of PIN1 Inhibitor Combinations. This table summarizes the in vivo antitumor effects of PIN1 inhibitor combinations in animal models, highlighting the percentage of tumor growth inhibition and key outcomes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the synergistic mechanisms of PIN1 inhibitors. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section provides protocols for key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to assess cell viability in response to drug treatments.[2][7]
-
Cell Seeding:
-
Plate cancer cells (e.g., Huh7, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PIN1 inhibitor (Drug A) and the combination drug (Drug B) in culture medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentration ratio.
-
Include vehicle-treated control wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and the combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Synergy Analysis using the Chou-Talalay Method
The Combination Index (CI) is calculated to quantify the interaction between two drugs. This method is widely used to determine synergy, additivity, or antagonism.
-
Experimental Design:
-
Determine the IC50 values of each drug individually.
-
Select a fixed concentration ratio of the two drugs based on their individual potencies.
-
Perform cell viability assays with a range of concentrations for the drug combination, keeping the ratio constant.
-
-
Data Input and Analysis:
-
Use software such as CompuSyn to analyze the dose-effect data.
-
Input the dose and the corresponding fractional inhibition (Fa) values for each drug alone and in combination.
-
The software will generate a CI value for different effect levels.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a drug combination in a mouse xenograft model.[3][8]
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 Huh7 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four groups:
-
Vehicle control
-
PIN1 inhibitor (Drug A)
-
Combination drug (Drug B)
-
Combination of Drug A and Drug B
-
-
Administer the treatments according to a predetermined schedule and dosage (e.g., intraperitoneal injection, oral gavage). For example, in the ATRA and Sorafenib study, slow-releasing ATRA pellets were inoculated subcutaneously, and sorafenib was administered by oral gavage.[3]
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between the treatment groups.
-
Conclusion
The evidence presented in this guide strongly supports the rationale for combining PIN1 inhibitors with other anticancer agents. The synergistic interactions observed in both in vitro and in vivo studies highlight the potential of this approach to enhance therapeutic efficacy and overcome resistance. The detailed experimental protocols provided herein offer a framework for researchers to further validate and explore novel PIN1 inhibitor-based combination therapies. Continued investigation in this area is warranted to translate these promising preclinical findings into effective clinical strategies for cancer treatment.
References
- 1. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Pin1 Renders Pancreatic Cancer Eradicable by Synergizing with Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to the Binding Modes of PIN1 Ligands
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. PIN1's unique ability to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs is central to its function. This guide provides a detailed comparison of the binding modes of various ligands to PIN1, supported by quantitative data and experimental protocols.
Understanding PIN1 Structure and Ligand Interaction
PIN1 is composed of two functionally distinct domains: an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain, connected by a flexible linker. The WW domain is responsible for substrate recognition and binding to pSer/Thr-Pro motifs, while the PPIase domain contains the catalytic site for isomerization. The interplay between these two domains allows for a sophisticated regulation of PIN1's activity and substrate specificity.
Ligands that target PIN1 can be broadly categorized into two main classes based on their binding mechanism: non-covalent and covalent inhibitors.
-
Non-covalent inhibitors bind to PIN1 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. These can be further divided into those that target the active site of the PPIase domain and those that may bind to the WW domain or allosteric sites.
-
Covalent inhibitors form an irreversible chemical bond with a specific residue in the PIN1 active site, typically Cysteine-113 (Cys113). This leads to a permanent inactivation of the enzyme.
The following diagram illustrates the general mechanism of PIN1 inhibition, highlighting the roles of the WW and PPIase domains and the different modes of inhibitor binding.
Caption: General mechanism of PIN1 interaction with substrates and inhibitors.
Quantitative Comparison of PIN1 Ligands
The following table summarizes the binding affinities and inhibitory concentrations of a selection of well-characterized PIN1 ligands. This data provides a quantitative basis for comparing their potency and mechanism of action.
| Ligand Class | Ligand Name | Binding Target | Binding Mode | Kd | Ki | IC50 | Reference |
| Peptide-based | D-PEPTIDE | PPIase Domain | Non-covalent | - | 20 nM | 1 nM | [1] |
| FFpSPR (cis-locked) | PPIase Domain | Non-covalent | 7 µM | 1.7 µM | - | [2] | |
| FFpSPR (trans-locked) | WW & PPIase Domains | Non-covalent | 78 µM | 40 µM | - | [2] | |
| Natural Product | Juglone | PPIase Domain | Covalent | - | - | 2-7 µM | [3][4] |
| Small Molecule | All-trans retinoic acid (ATRA) | PPIase Domain | Non-covalent | 0.80 µM | 0.82 µM | 33.2 µM | [5][6][7] |
| KPT-6566 | PPIase Domain | Covalent | - | 625.2 nM | 640 nM | [8][9] | |
| BJP-06-005-3 | PPIase Domain | Covalent | - | 15 nM | 48 nM | [1] | |
| VS1 | PPIase Domain | Non-covalent | - | - | 6.4 µM | [7][10] | |
| VS2 | PPIase Domain | Non-covalent | - | - | 29.3 µM | [7][10] |
Binding Mode Visualization
The interaction of covalent and non-covalent inhibitors with the PIN1 active site can be visualized as follows:
Caption: Comparison of non-covalent and covalent inhibitor binding to the PIN1 active site.
Experimental Protocols
Accurate characterization of ligand binding to PIN1 is crucial for drug development. The following are detailed methodologies for key experiments used to determine binding affinity and mechanism.
Fluorescence Polarization (FP) Assay
This assay measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a protein.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled peptide that is a known PIN1 ligand (e.g., FITC-labeled pSer/Thr-Pro peptide).
-
Prepare a stock solution of purified PIN1 protein.
-
Prepare serial dilutions of the test compound.
-
All reagents should be in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).[11]
-
-
Assay Setup:
-
In a 384-well black plate, add the assay buffer, PIN1 protein, and the fluorescently labeled peptide to achieve final concentrations that give a stable and robust fluorescence polarization signal.[11]
-
Add the serially diluted test compound to the wells.
-
Include control wells with only the fluorescent peptide (minimum polarization) and wells with the fluorescent peptide and PIN1 (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[11]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol:
-
Sample Preparation:
-
Express and purify PIN1 protein to high homogeneity.
-
Prepare a concentrated solution of the ligand.
-
Crucially, both the protein and ligand solutions must be in identical, thoroughly degassed buffer to minimize heats of dilution. Dialysis of the protein against the ligand buffer is highly recommended.[12]
-
-
ITC Experiment:
-
Load the PIN1 solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and duration.[12]
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about protein-ligand interactions at an atomic level. Chemical shift perturbation (CSP) mapping is a common NMR technique to identify the binding site.
Protocol:
-
Sample Preparation:
-
Express and purify 15N-labeled PIN1 protein.
-
Prepare a stock solution of the unlabeled ligand.
-
Both protein and ligand should be in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D2O).
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled PIN1 in the absence of the ligand. This spectrum serves as the reference.
-
Titrate increasing concentrations of the ligand into the PIN1 sample and acquire a 2D 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the HSQC spectra from the titration series.
-
Identify the amide cross-peaks that shift their position upon ligand addition. These shifting peaks correspond to the amino acid residues in PIN1 that are affected by ligand binding.
-
Map the perturbed residues onto the 3D structure of PIN1 to visualize the binding site.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.[2]
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution 3D structure of the PIN1-ligand complex, offering precise details of the binding interactions.
Protocol:
-
Crystallization:
-
Data Collection:
-
Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Use molecular replacement with a known PIN1 structure to solve the phase problem.
-
Build a model of the PIN1-ligand complex into the electron density map and refine the model to obtain a final, high-resolution structure.
-
PIN1 in Signaling Pathways
PIN1 plays a crucial role in various signaling pathways by regulating the conformation and function of key phosphoproteins. The isomerization of pSer/Thr-Pro motifs can act as a molecular switch, influencing protein stability, activity, and subcellular localization.
Caption: Role of PIN1 in a generic signaling pathway.
This guide provides a foundational understanding of the diverse binding modes of ligands to PIN1. For researchers in drug discovery, a thorough characterization of these interactions using the described experimental approaches is essential for the development of potent and selective PIN1 inhibitors.
References
- 1. Cysteine-113 covalency inspires the development of Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Flexibility–Activity Relationships by NMR Spectroscopy: Dynamics of Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arts.units.it [arts.units.it]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PIN1 Ligand-1 (API-1)
This document provides crucial safety and logistical information for the proper disposal of PIN1 Ligand-1, also identified as PIN1 inhibitor API-1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for PIN1 inhibitor API-1 for easy reference and comparison.
| Property | Value | Source |
| Chemical Name | O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine | Chemsrc[1] |
| CAS Number | 680622-70-2 | MedChemExpress[2] |
| Molecular Formula | C₁₅H₁₃F₃N₆O₂ | MedChemExpress[2] |
| Molecular Weight | 366.30 g/mol | MedChemExpress[2] |
| IC₅₀ (Pin1) | 72.3 nM | Selleck Chemicals[3] |
| Solubility (DMSO) | 73 mg/mL (199.29 mM) | Selleck Chemicals[3] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years) | MedChemExpress[2] |
| In solvent: -80°C (2 years), -20°C (1 year) | MedChemExpress[4] |
II. Hazard Assessment and Safety Precautions
According to the Safety Data Sheet (SDS), PIN1 inhibitor API-1 is not classified as a hazardous substance or mixture[2]. However, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Use in a well-ventilated area[2].
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting[2].
-
III. Proper Disposal Workflow
The following diagram and step-by-step instructions outline the proper disposal procedure for PIN1 inhibitor API-1.
IV. Detailed Disposal Protocol
As PIN1 inhibitor API-1 is not classified as hazardous, specific disposal procedures are often not detailed by the manufacturer. The primary instruction is to prevent its release into the environment and to dispose of it and its container at a licensed waste disposal site[2]. The following protocol provides a step-by-step guide based on standard laboratory best practices for non-hazardous chemical waste.
1. Preparation for Disposal:
- Ensure all necessary Personal Protective Equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.
- Designate a specific, compatible, and leak-proof container for the collection of PIN1 inhibitor API-1 waste. This container should be clearly marked as "Waste."
2. Waste Collection:
- Solid Waste: Collect any unused or expired solid PIN1 inhibitor API-1 directly into the designated waste container. Also, collect any materials heavily contaminated with the compound, such as weighing paper or contaminated gloves.
- Liquid Waste: For solutions of PIN1 inhibitor API-1, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in the designated waste container[2].
- Empty Containers: "Empty" containers of PIN1 inhibitor API-1 should also be disposed of in the designated waste container, as they may retain residual amounts of the chemical.
3. Labeling the Waste Container:
- Once waste collection is complete, securely seal the container.
- Clearly label the container with the following information:
- The words "Non-Hazardous Chemical Waste"
- The chemical name: "PIN1 inhibitor API-1"
- The CAS Number: "680622-70-2"
- The date of accumulation.
- Your name, lab number, and contact information.
4. Storage and Final Disposal:
- Store the sealed and labeled waste container in a designated and secure area within your laboratory, away from incompatible materials.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste. Follow all institutional guidelines for chemical waste disposal.
Disclaimer: This document provides guidance based on publicly available information. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet for the product. The responsibility for safe handling and disposal rests with the user.
References
Personal protective equipment for handling PIN1 ligand-1
Essential Safety and Handling Guide for PIN1 Ligand-1
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound, as an inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), is a valuable tool in research, particularly in oncology.[1][2] Proper handling is paramount to minimize exposure and mitigate any potential risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the mandatory personal protective equipment required to minimize exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and aerosols.[3] |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves are required. It is recommended to use double gloves, especially when handling concentrated solutions. Inspect gloves for any signs of degradation before use and change them frequently.[4] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably disposable or designated for hazardous material handling, must be worn to prevent skin contact.[3][4] |
| Respiratory Protection | N95/FFP2 Respirator or higher | Necessary if there is a risk of generating aerosols or handling the compound as a powder outside of a certified chemical fume hood.[3][4][5] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed and clearly labeled container.
-
Store in a secure, designated chemical storage area, away from incompatible materials. Follow the specific storage temperature recommendations provided by the manufacturer (e.g., -20°C or -80°C).
Preparation of Solutions
-
All handling of the solid compound and the preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is commonly used for creating high-concentration stock solutions. For cell-based assays, further dilution into aqueous buffers with solvents like ethanol (B145695) may be necessary.[4]
-
Procedure:
-
Ensure all required PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the solvent to the powder to avoid splashing and aerosol formation.
-
Ensure the solution is fully dissolved before use.
-
Experimental Use
-
When using this compound in experiments, always handle solutions within a chemical fume hood or a biological safety cabinet, depending on the nature of the experiment (e.g., cell culture).
-
Avoid all personal contact, including inhalation.[3]
-
If working with cell cultures, follow standard aseptic techniques in conjunction with these chemical safety protocols.
Spill Management
-
Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[3]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[3]
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable detergent solution.[3]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visual Guides
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
PIN1 Signaling Pathway in DNA Damage Response
PIN1 plays a critical role in the cellular response to DNA damage by regulating the tumor suppressor protein p53.[3][6] The following diagram illustrates this signaling pathway.
Caption: PIN1 regulates p53 function after DNA damage.
References
- 1. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prolyl isomerase Pin1 orchestrates p53 acetylation and dissociation from the apoptosis inhibitor iASPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response. [vivo.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
